Anordrin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3aS,3bS,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-3a,5a-dimethyl-2-propanoyloxy-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-6-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O4/c1-7-23(29)31-27(9-3)17-19-11-12-20-21(25(19,5)18-27)13-15-26(6)22(20)14-16-28(26,10-4)32-24(30)8-2/h3-4,19-22H,7-8,11-18H2,1-2,5-6H3/t19-,20+,21-,22-,25-,26-,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOECSYBNZHIVHW-LKADTRSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CCC3C2CCC4C3(CC(C4)(C#C)OC(=O)CC)C)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@](C4)(C#C)OC(=O)CC)C)C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872682 | |
| Record name | Anordrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56470-64-5 | |
| Record name | Anordrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56470-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anordrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056470645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anordrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANORDRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R25F2A061 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Anordrin's Mechanism of Action on Estrogen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Anordrin
This compound (2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate) is a C-19 nor-androstane derivative that exhibits both weak estrogenic and anti-estrogenic activities.[3] It is a pro-drug that is rapidly hydrolyzed in the body to its active metabolite, Anordiol.[2] The tissue-selective nature of this compound's effects is a hallmark of SERMs, allowing it to act as an estrogen antagonist in some tissues, such as the uterus, while exhibiting estrogenic properties in others, like the liver.[4] this compound has been shown to not bind to androgen or progesterone receptors, highlighting its specificity for estrogen receptors.[3]
Interaction with Estrogen Receptors
This compound's pharmacological effects are initiated by its binding to estrogen receptors, primarily ERα and ERβ. The binding of Anordiol, the active metabolite, to the ligand-binding domain (LBD) of ERα has been described as weak compared to tamoxifen.[4] However, specific quantitative data such as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values for this compound or Anordiol with either ERα or ERβ are not well-documented in the available scientific literature.
Quantitative Binding Affinity Data
A comprehensive understanding of this compound's SERM profile requires quantitative data on its binding affinity for both ERα and ERβ. The relative binding affinity (RBA) for each receptor subtype would elucidate its selectivity. Unfortunately, such data for this compound and its metabolites are not currently available in the public domain. The following table is presented as a template for how such data would be structured for comparison.
| Compound | Receptor | IC50 (nM) | Kd (nM) | Relative Binding Affinity (%) |
| This compound | ERα | Data not available | Data not available | Data not available |
| ERβ | Data not available | Data not available | Data not available | |
| Anordiol | ERα | Data not available | Data not available | Data not available |
| ERβ | Data not available | Data not available | Data not available | |
| 17β-Estradiol | ERα | ~0.1-1 | ~0.1-0.5 | 100 |
| Tamoxifen | ERα | ~1-10 | ~1-5 | ~1-10 |
Note: The values for 17β-Estradiol and Tamoxifen are approximate and can vary depending on the assay conditions.
Signaling Pathways
Upon binding to the estrogen receptor, this compound can initiate or inhibit a cascade of molecular events that constitute the estrogen signaling pathway. This pathway can be broadly divided into genomic and non-genomic actions.
Classical Genomic Signaling Pathway
The classical genomic pathway involves the binding of the ligand-ER complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates gene transcription. The nature of this modulation (activation or repression) is dependent on the conformation of the ER induced by the ligand and the subsequent recruitment of co-activator or co-repressor proteins.
There is evidence to suggest that this compound does not regulate the classic estrogen nuclear pathway, which implies its mechanism may diverge from the direct ERE-mediated transcription model or involve non-genomic pathways.[4]
Co-regulator Recruitment
The tissue-specific effects of SERMs are largely attributed to their differential recruitment of co-activator and co-repressor proteins to the ER. Co-activators, such as Steroid Receptor Co-activator-1 (SRC-1), generally promote gene transcription, while co-repressors, like Nuclear Receptor Corepressor (NCoR), inhibit it. The specific profile of co-regulator recruitment by the this compound-ER complex in different tissues would be a key determinant of its biological activity. Currently, there is no published data on the effect of this compound on the recruitment of SRC-1, NCoR, or other co-regulators to the estrogen receptor.
Experimental Protocols
To generate the missing quantitative data on this compound's mechanism of action, a series of key experiments would need to be performed. The following sections provide detailed, generalized methodologies for these assays.
Estrogen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity (IC50 and Kd) of a test compound for the estrogen receptor.
Protocol:
-
Preparation of ER-containing lysate:
-
Culture cells expressing ERα or ERβ (e.g., MCF-7 for ERα, or transfected HEK293 cells for either subtype).
-
Harvest cells and prepare a cytosolic lysate containing the estrogen receptors.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding Reaction:
-
In a multi-well plate, add a constant concentration of a radiolabeled estrogen (e.g., [³H]-17β-estradiol).
-
Add increasing concentrations of the unlabeled competitor (this compound, Anordiol, or a reference compound).
-
Add the ER-containing lysate to each well.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Use a method such as hydroxylapatite precipitation or size-exclusion chromatography to separate the ER-bound radioligand from the free radioligand.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
-
ERE-Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., MCF-7, Ishikawa) in a multi-well plate.
-
Transfect the cells with a plasmid containing a luciferase reporter gene under the control of an ERE promoter. A co-transfection with a control reporter (e.g., Renilla luciferase) is recommended for normalization.
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of this compound, Anordiol, or reference compounds (e.g., 17β-estradiol for agonist activity, tamoxifen for antagonist activity).
-
For antagonist assays, co-treat with a known agonist like 17β-estradiol.
-
-
Cell Lysis and Luciferase Assay:
-
After an appropriate incubation period, lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer. If a control reporter was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the ERE-luciferase activity to the control reporter activity.
-
Plot the normalized luciferase activity against the log concentration of the compound to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
-
References
- 1. The physiological and biochemical basis of potency thresholds modeled using human estrogen receptor alpha: implications for identifying endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-independent recruitment of steroid receptor coactivators to estrogen receptor by cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of the actions of estrogens, androgens and progesterone by this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Editor’s Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Anordrin: A Technical Guide to Synthesis, Derivatives, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anordrin, chemically known as 2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate, is a synthetic steroidal compound that has been utilized primarily in China as an emergency contraceptive.[1] It functions as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and antiestrogenic properties.[1] This dual activity allows it to interfere with the hormonal balance necessary for implantation, thus preventing pregnancy when administered post-coitally.[2] The unique A-nor steroid structure of this compound and its derivatives has prompted further investigation into their therapeutic potential beyond contraception. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, their biological activities, and the experimental methodologies used for their evaluation.
Chemical Synthesis
The synthesis of this compound and its derivatives involves multi-step chemical processes starting from commercially available steroid precursors. While detailed, step-by-step protocols from commercial manufacturers are proprietary, the scientific literature provides a general outline of the synthetic routes.
Synthesis of this compound
A plausible synthetic pathway for this compound, based on related steroid syntheses, is outlined below.
Experimental Protocol (Proposed)
-
Step 1: Formation of the A-nor steroid backbone. This typically involves the oxidative cleavage of the A-ring of a suitable steroid precursor, such as testosterone or androstenedione, followed by recyclization to form the five-membered A-ring.
-
Step 2: Introduction of the diethynyl groups. The ketone groups at the C-2 and C-17 positions of the A-nor-androstane intermediate are reacted with a source of ethynyl anion, such as lithium acetylide, to introduce the 2α and 17α-ethynyl groups. This reaction typically proceeds via nucleophilic addition to the carbonyl carbons.
-
Step 3: Diol formation and stereochemical control. The reduction of the resulting carbonyl groups to hydroxyl groups is performed using a reducing agent like sodium borohydride. The stereochemistry at the C-2 and C-17 positions is crucial for biological activity and is influenced by the choice of reagents and reaction conditions.
-
Step 4: Dipropionylation. The final step involves the esterification of the 2β and 17β-hydroxyl groups with propionic anhydride or propionyl chloride in the presence of a base, such as pyridine, to yield this compound.
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain a highly pure compound.
-
Characterization: The structure and purity of the synthesized this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).[3][4][5][6][7]
Synthesis of this compound Derivatives
Several derivatives of this compound have been synthesized to explore structure-activity relationships and to develop compounds with improved pharmacological profiles.
-
Dinordrin I and II: These derivatives are A-nor-estrane analogues of this compound. Their synthesis starts from 17β-hydroxy-A-nor-5α-estran-2-one.[8]
-
Anordiol Esters: Various esters of the active metabolite anordiol (the dihydroxy form of this compound) have been prepared, including diacetate, hemisuccinate, and propionate-hemisuccinate mixed esters.[9] These are synthesized by reacting anordiol with the corresponding acid anhydrides or acid chlorides.
Data Presentation
Physical and Chemical Properties
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Solubility |
| This compound | C₂₈H₃₈O₄ | 438.60 | White crystalline solid | 148-150 | Soluble in organic solvents, insoluble in water |
| Anordiol | C₂₂H₂₈O₂ | 324.46 | White solid | - | - |
| Dinordrin I | C₂₇H₃₆O₄ | 424.57 | - | - | - |
Biological Activity
| Compound | Assay | Species | Route of Administration | Effective Dose | Reference |
| This compound | Anti-implantation | Rat | Oral | 10 mg/kg/day | [10] |
| This compound | Uterotrophic | Rat | - | - | [8] |
| This compound | Emergency Contraception | Human | Oral | 7.5 mg (in combination with mifepristone) | [11] |
| Dinordrin I | Uterotrophic | Rat | - | 20 times more potent than this compound | [8] |
| Anordiol | Anti-implantation | Rat | Oral | 1.25 mg/kg/day | [10] |
Pharmacokinetic Parameters (Animal Studies)
| Compound | Species | Route | Tmax (hours) | Main Metabolite | Reference |
| This compound | Rat | Oral | ~9 | Anordiol | [12] |
| This compound | Cynomolgus Monkey | IV | - | Anordiol | [13] |
| This compound | Cynomolgus Monkey | IM | - | Anordiol | [13] |
Experimental Protocols
Uterotrophic Bioassay in Immature Rats
This assay is used to assess the estrogenic activity of a compound by measuring the increase in uterine weight.[14][15][16][17][18]
Materials:
-
Immature female rats (20-21 days old)
-
Test compound (this compound or its derivatives)
-
Vehicle (e.g., corn oil)
-
Positive control (e.g., 17α-ethinylestradiol)
-
Analytical balance
-
Gavage needles
Procedure:
-
House the immature female rats in a controlled environment.
-
Randomly assign the animals to different treatment groups (vehicle control, positive control, and various doses of the test compound), with at least 6 animals per group.
-
Administer the test compound or controls orally via gavage for three consecutive days.
-
On the fourth day, 24 hours after the last dose, euthanize the animals.
-
Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight of the uterus.
-
Calculate the mean uterine weight for each group and compare the treated groups to the vehicle control group using appropriate statistical analysis. A significant increase in uterine weight indicates estrogenic activity.
Anti-Implantation Assay in Rats
This assay evaluates the post-coital contraceptive efficacy of a compound.[10][19][20][21][22]
Materials:
-
Mature female rats with regular estrous cycles
-
Proven fertile male rats
-
Test compound
-
Vehicle
-
Vaginal smear equipment
Procedure:
-
Monitor the estrous cycle of female rats by daily vaginal smears.
-
On the day of proestrus, house the female rats with fertile males overnight.
-
The presence of sperm in the vaginal smear the next morning confirms mating (Day 1 of pregnancy).
-
Administer the test compound orally or subcutaneously for a specified period (e.g., from Day 1 to Day 7 of pregnancy).
-
On Day 10 of pregnancy, euthanize the animals and examine the uterine horns for the number of implantation sites.
-
Calculate the percentage of anti-implantation activity by comparing the number of implantations in the treated groups to the control group.
Mandatory Visualizations
References
- 1. This compound [medbox.iiab.me]
- 2. Effects of this compound and its analogue on antifertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 1H and 13C NMR spectral assignment of androstane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical synthesis and bioassay of this compound and dinordrin I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developing a radioimmunoassay for this compound: the synthesis of propionyl and hemisuccinyl esters of anordiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-implantation activity of antiestrogens and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Emergency contraception with mifepristone and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological studies of a contraceptive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and pharmacodynamics of this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol diproprionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. urosphere.com [urosphere.com]
- 15. oecd.org [oecd.org]
- 16. The OECD program to validate the rat uterotrophic bioassay: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications [mdpi.com]
- 18. The OECD program to validate the rat uterotrophic bioassay. Phase 2: coded single-dose studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological Evaluation and Antifertility Activity of Jatropha gossypifolia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Utilizing a rat delayed implantation model to teach integrative endocrinology and reproductive biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Anordrin: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anordrin (2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate) is a synthetic, steroidal selective estrogen receptor modulator (SERM) that has been utilized in China as a post-coital emergency contraceptive. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows to support further research and development.
Mechanism of Action
This compound functions as a selective estrogen receptor modulator (SERM), exhibiting both weak estrogenic and antiestrogenic activities.[1] Its primary mechanism of action involves binding to the estrogen receptor (ER), although it does not bind to the androgen or progesterone receptors.[1] The antifertility effects of this compound are attributed to its ability to interfere with the implantation process.[2] This is achieved through the inhibition of luteal function and endometrial development.[2] The abortifacient effects observed in animal studies can be counteracted by supplemental estradiol, suggesting that its primary contraceptive action is mediated through an antiestrogenic effect.[1]
This compound itself is a prodrug that is hydrolyzed in the body to its active metabolite, anordiol.[3][4] Anordiol possesses similar but more potent estrogenic activity and has a significantly higher affinity for the estrogen receptor.[1][4]
The anti-implantation effect of this compound is further evidenced by its ability to inhibit the uterine Pontamine blue reaction in mated rats, a marker for increased capillary permeability at the site of blastocyst implantation.[3]
Signaling Pathway
This compound, through its active metabolite anordiol, interacts with estrogen receptors, leading to a cascade of downstream signaling events that ultimately alter gene expression in target tissues, particularly the endometrium. This modulation disrupts the normal physiological processes required for successful implantation.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily related to its anti-fertility, antiestrogenic, and weak estrogenic properties.
Anti-fertility Effects
In animal studies, this compound has demonstrated significant anti-fertility activity in various species, including mice, rats, rabbits, hamsters, and dogs.[5] Repeated administration in rats led to sterility without altering mating behavior, and fertility was restored after cessation of treatment.[5]
| Species | Route of Administration | Dose | Effect | Reference |
| Rat | Oral, Intramuscular, Intravenous | 4 mg/kg | Inhibition of uterine Pontamine blue reaction | [3] |
| Human (in vitro) | - | 50-100 µg/mL | Injury to trophoblast cells | [3] |
Antiestrogenic and Antiandrogenic Effects
This compound exhibits antiestrogenic activity by inhibiting the effects of estradiol on uterine protein content and progesterone receptor levels.[6] It has also been shown to have antiandrogenic effects, leading to a decrease in seminal vesicle weight in male mice.[6]
| Species | Dose | Duration | Effect | Reference |
| Mouse (female) | 2.0 µ g/mouse/day | 7 days | Inhibited estradiol-17β effect on uterine progesterone receptors | [6] |
| Mouse (male) | ~160 µ g/day | 30 days | Significantly decreased seminal vesicle weight | [6] |
Pharmacokinetics
This compound is absorbed after oral administration and undergoes rapid hydrolysis to its active metabolite, anordiol.[3] Studies in animals have provided some insights into its pharmacokinetic profile.
Animal Pharmacokinetics
| Parameter | Species | Dose | Value | Reference |
| Peak Blood Level (Tmax) | Rat | Not specified (oral, with 14C-labelled this compound) | ~9 hours | [5] |
| Peak Urine Excretion | Rat | Not specified (oral, with 14C-labelled this compound) | 10-12 hours | [5] |
| Mean Residence Time (this compound) | Cynomolgus Monkey | 0.2 mg/kg (IV) | 5.0 ± 1.3 min | [7] |
| Mean Residence Time (Anordiol) | Cynomolgus Monkey | 0.2 mg/kg (IV) | 139 ± 27 min | [7] |
| Metabolic Clearance Rate (this compound) | Cynomolgus Monkey | 0.2 mg/kg (IV) | 55 mL/min·kg | [7] |
| Metabolic Clearance Rate (Anordiol) | Cynomolgus Monkey | 0.2 mg/kg (IV) | 34 mL/min·kg | [7] |
| Volume of Distribution (Vss) (this compound) | Cynomolgus Monkey | 0.2 mg/kg (IV) | 276 mL/kg | [7] |
| Volume of Distribution (Vss) (Anordiol) | Cynomolgus Monkey | 0.2 mg/kg (IV) | 4460 mL/kg | [7] |
Clinical Efficacy and Safety
This compound has been used as a post-coital emergency contraceptive in China.[3] Clinical trial data on its efficacy, particularly when used in combination with other agents, is available.
Emergency Contraception
A randomized clinical trial in China evaluated the efficacy of mifepristone alone and in combination with this compound for emergency contraception.
| Treatment Group | N | Dose | Number of Pregnancies | Contraceptive Effectiveness | Reference |
| 1 | 100 | Mifepristone 25 mg (twice, 12h apart) | 0 | 100.0% | [8] |
| 2 | 99 | Mifepristone 25 mg (single dose) | 1 | 83.8% | [8] |
| 3 | 101 | Mifepristone 25 mg + this compound 7.5 mg (single dose) | 1 | 86.1% | [8] |
The study concluded that there was no synergistic effect of this compound in combination with mifepristone at the doses tested.[8] The overall side effects and menstrual disturbances were reported to be low.[8]
Safety
Acute and chronic toxicity tests in animals have shown that this compound did not cause any apparent abnormalities in blood picture, liver and renal functions, or in the histological examinations of organs.[5] In sub-minimal antifertility doses, it did not show any teratogenic effects in rats.[5]
Experimental Protocols
Uterine Pontamine Blue Reaction for Implantation Site Detection
This protocol is used to identify uterine implantation sites by visualizing increased vascular permeability.
Methodology:
-
Mated female rats are treated with this compound at the specified dose (e.g., 4 mg/kg) at a time corresponding to the expected window of implantation.[3]
-
A solution of Pontamine blue dye is injected intravenously.
-
The dye is allowed to circulate for a defined period.
-
The animals are euthanized, and the uterine horns are exposed and examined for the presence of distinct blue bands, which indicate implantation sites with increased vascular permeability.
-
The inhibition of this reaction in this compound-treated animals compared to controls is indicative of its anti-implantation effect.
Conclusion
This compound is a SERM with a clear anti-fertility effect, primarily through the inhibition of implantation. Its conversion to the more potent metabolite, anordiol, is a key aspect of its pharmacology. While it has a history of use as an emergency contraceptive in China, a comprehensive understanding of its quantitative pharmacological properties, particularly in humans, remains an area for further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and its analogs.
References
- 1. Pharmacological studies of a contraceptive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative binding affinity of androstane and C-19-nor-androstane-steroids for the estradiol-receptor in human myometrial and mammary cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and its analogue on antifertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of female sex and estrogens on drug pharmacokinetics: what is the evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol diproprionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of the actions of estrogens, androgens and progesterone by this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Emergency contraception with mifepristone and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Anordrin and its Active Metabolite Anordiol: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Anordrin (2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate) is a synthetic steroidal compound that has been investigated for its contraceptive properties. It functions as a prodrug, being rapidly metabolized to its active form, Anordiol (2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol). Both compounds exhibit characteristics of Selective Estrogen Receptor Modulators (SERMs), displaying a complex profile of estrogenic and antiestrogenic activities. This technical guide provides a comprehensive overview of the core pharmacology of this compound and Anordiol, including their mechanism of action, pharmacokinetic profiles, and key experimental findings. The information is presented to support further research and drug development efforts in this area.
Core Data Summary
Receptor Binding Affinity
Pharmacokinetic Parameters
Pharmacokinetic studies in cynomolgus monkeys have provided valuable insights into the absorption, distribution, metabolism, and excretion of this compound and Anordiol.[1]
| Parameter | This compound | Anordiol | Species | Administration | Reference |
| Mean Residence Time (MRT) | 5.0 ± 1.3 min | 139 ± 27 min | Cynomolgus Monkey | Intravenous | [1] |
| Metabolic Clearance Rate (MCR) | 55 mL/min/kg | 34 mL/min/kg | Cynomolgus Monkey | Intravenous | [1] |
| Volume of Distribution (Vss) | 276 mL/kg | 4460 mL/kg | Cynomolgus Monkey | Intravenous | [1] |
In Vivo Efficacy: Anti-Implantation Activity
This compound and Anordiol have demonstrated potent anti-implantation effects in rats, preventing pregnancy when administered post-coitally.
| Compound | Administration Route | Lowest Effective Dose (mg/kg/day) | ED50 (mg/kg/day) | Reference |
| This compound | Oral | 10 | 5.60 | [2] |
| Subcutaneous | 2 | - | [2] | |
| Anordiol | Oral | 1.25 | 0.40 | [2] |
| Subcutaneous | 0.1 | - | [2] |
Mechanism of Action & Signaling Pathways
This compound and Anordiol exert their effects primarily through interaction with estrogen receptors. As SERMs, their action is tissue-specific, acting as either agonists or antagonists depending on the cellular context. The binding of Anordiol to the estrogen receptor can initiate both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of Anordiol to the estrogen receptor in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. This complex then binds to Estrogen Response Elements (EREs) on the DNA, modulating the transcription of target genes. This can result in either estrogenic or antiestrogenic effects, depending on the recruitment of co-activators or co-repressors.
Caption: Genomic signaling pathway of Anordiol.
Proposed Non-Genomic Signaling Pathway
While direct evidence for this compound or Anordiol is limited, SERMs are known to initiate rapid, non-genomic signaling cascades through membrane-associated estrogen receptors. This can lead to the activation of downstream kinase pathways, such as the MAPK/ERK pathway, influencing cellular processes like proliferation and survival.
Caption: Proposed non-genomic signaling of Anordiol.
Experimental Protocols
Metabolic Conversion of this compound to Anordiol
The metabolic conversion of the prodrug this compound to its active metabolite Anordiol is a critical step for its biological activity. This hydrolysis is rapid and primarily occurs in the liver.
Caption: Metabolic conversion of this compound to Anordiol.
Anti-Implantation Study in Rats
This protocol is designed to assess the post-coital contraceptive efficacy of a test compound.
-
Animal Model: Sexually mature female rats with regular estrous cycles.
-
Mating: Female rats in proestrus are caged overnight with fertile males. The presence of sperm in a vaginal smear the following morning confirms mating (Day 1 of pregnancy).
-
Dosing:
-
Test compounds (e.g., this compound, Anordiol) are dissolved or suspended in a suitable vehicle (e.g., sesame oil).
-
Animals are randomly assigned to control and treatment groups.
-
The test compound is administered orally (by gavage) or subcutaneously for a specified period (e.g., Days 1-3 of pregnancy).[2]
-
-
Endpoint: On Day 9 or 10 of pregnancy, animals are euthanized, and the uteri are examined for the presence and number of implantation sites.
-
Data Analysis: The percentage of pregnant animals and the average number of implantation sites per animal are calculated for each group. The ED50 (the dose required to prevent implantation in 50% of the animals) can be determined.[2]
Uterotrophic Assay in Immature Female Rats
This bioassay is a standard method to assess the estrogenic and antiestrogenic activity of a compound.
-
Animal Model: Immature (e.g., 21-day-old) female rats.[3]
-
Dosing:
-
Animals are randomly assigned to control and treatment groups.
-
For estrogenic activity assessment, animals are treated with the test compound daily for 3 consecutive days. A positive control group receives a known estrogen (e.g., ethinyl estradiol).
-
For antiestrogenic activity assessment, animals are co-treated with the test compound and a standard dose of an estrogen.
-
-
Endpoint: On the day after the final dose, animals are euthanized, and the uteri are carefully dissected and weighed (wet weight).
-
Data Analysis: A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. A significant inhibition of the estrogen-induced increase in uterine weight indicates antiestrogenic activity.
Conclusion
This compound, through its active metabolite Anordiol, represents an interesting class of SERMs with potent antifertility effects. The data presented in this guide summarize the key pharmacological characteristics of these compounds. Further research is warranted to fully elucidate their molecular mechanisms, particularly their interactions with ER subtypes and the downstream signaling pathways they modulate. A more detailed understanding of their structure-activity relationships could pave the way for the development of novel and more effective modulators of estrogen receptor signaling for various therapeutic applications.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol diproprionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-implantation activity of antiestrogens and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Anordrin's Interaction with Estrogen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anordrin is a synthetic, steroidal selective estrogen receptor modulator (SERM) that has been investigated for its contraceptive and anti-fertility properties.[1][2] As a SERM, this compound exhibits tissue-specific estrogenic and antiestrogenic activities, which are mediated through its interaction with the estrogen receptors, ER-alpha (ERα) and ER-beta (ERβ).[1][3] This technical guide provides an in-depth overview of the binding characteristics of this compound to ERα and ERβ, details the experimental methodologies used to assess these interactions, and visualizes the associated signaling pathways. This compound's active metabolite, anordiol, is noted to have more potent estrogenic activity.[3]
Binding Affinity of this compound to Estrogen Receptors
Comprehensive searches for specific quantitative binding affinity data (Ki, IC50, RBA) for this compound to ERα and ERβ did not yield precise values. However, the available literature qualitatively describes this compound's binding characteristics.
Table 1: Qualitative Binding Profile of this compound
| Receptor | Binding Interaction | Activity Profile | Source |
| Estrogen Receptor (ER) | Binds to the estrogen receptor. | Weak estrogenic and antiestrogenic activity. | [1][3] |
| Androgen Receptor (AR) | Does not bind. | No androgenic or antiandrogenic activity. | [3] |
| Progesterone Receptor (PR) | Does not bind. | No progestogenic or antiprogestogenic activity. | [3] |
This compound's therapeutic effects are believed to stem from its ability to act as an antiestrogen, as supplemental estradiol can block its abortifacient effects in animal models.[3]
Experimental Protocols: Competitive Radioligand Binding Assay
The binding affinity of a compound like this compound to estrogen receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of the test compound (the "competitor") to displace a radiolabeled ligand that has a known high affinity for the receptor.
Principle
A fixed concentration of a radiolabeled estrogen, such as [³H]-estradiol, is incubated with a preparation of estrogen receptors (either ERα or ERβ). Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation. The amount of radiolabeled ligand that remains bound to the receptor is then measured. A successful competitor will decrease the amount of bound radioligand in a concentration-dependent manner.
Materials
-
Receptor Source: Purified recombinant human ERα or ERβ protein, or cytosol preparations from tissues known to express high levels of these receptors (e.g., rat uterus).[4]
-
Radioligand: A high-affinity radiolabeled estrogen, typically [³H]-17β-estradiol.[4]
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: A buffer solution to maintain pH and protein stability, such as Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.[4]
-
Separation Method: Method to separate receptor-bound from free radioligand, such as filtration through glass fiber filters or charcoal-dextran adsorption.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
General Procedure[4][5][6]
-
Receptor Preparation: If using tissue, homogenize in cold lysis buffer and centrifuge to obtain a cytosol or membrane fraction containing the estrogen receptors. Determine the protein concentration of the preparation.
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-estradiol, and varying concentrations of this compound (or a vehicle control). Include a set of tubes with a high concentration of unlabeled estradiol to determine non-specific binding.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Separate the receptor-bound [³H]-estradiol from the free radioligand using a method like vacuum filtration. The filters will trap the receptor-ligand complexes.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The Relative Binding Affinity (RBA) can be calculated as: (IC50 of Estradiol / IC50 of this compound) x 100.
-
Signaling Pathways
The biological effects of this compound are mediated through the classical estrogen receptor signaling pathways. Upon binding to ERα or ERβ, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates the transcription of estrogen-responsive genes.
Classical (Genomic) Estrogen Receptor Signaling Pathway
Caption: Classical genomic signaling pathway of this compound.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
References
- 1. Antagonism of the actions of estrogens, androgens and progesterone by this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological studies of a contraceptive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [medbox.iiab.me]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
In Vivo Metabolism and Pharmacokinetics of Anordrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anordrin (2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate) is a synthetic A-nor-steroid with post-coital contraceptive activity. Developed and primarily used in China, publicly available data on its in vivo metabolism and pharmacokinetics, particularly in humans, is limited. This technical guide synthesizes the available preclinical data, outlines plausible experimental methodologies for its study, and presents a logical workflow for its pharmacokinetic and metabolic characterization. This compound functions as a prodrug, rapidly hydrolyzing to its active metabolite, anordiol, which exerts its biological effects. This document provides a comprehensive overview of the current understanding of this compound's disposition in biological systems.
Introduction
This compound is a selective estrogen receptor modulator (SERM) that has been used as a post-coital emergency contraceptive.[1] Its mechanism of action is primarily attributed to its active metabolite, anordiol, which possesses both weak estrogenic and antiestrogenic properties.[1][2] Understanding the in vivo metabolism and pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use and for the development of new analogues. This guide provides a detailed summary of the available data and methodologies relevant to the study of this compound.
In Vivo Metabolism
The primary metabolic pathway of this compound in vivo is its rapid hydrolysis to the dihydroxy parent compound, anordiol (also referred to as AF-45). This conversion is essential for its biological activity.[2][3][4]
Metabolic Pathway
The metabolic conversion of this compound to its active form is a straightforward hydrolysis reaction.
Further metabolic fate of anordiol has not been extensively reported in the available literature. General metabolic pathways for synthetic steroids often involve hydroxylation followed by conjugation (glucuronidation or sulfation) to facilitate excretion.[5][6]
Pharmacokinetics
Pharmacokinetic studies of this compound have been primarily conducted in animal models, with the most detailed data available from studies in cynomolgus monkeys.[4]
Absorption
Following oral administration in animals, this compound is absorbed rapidly but incompletely from the gastrointestinal tract.[7] In studies with 14C-labelled this compound, the peak blood level of radioactivity was typically reached 9 hours after administration.[7]
Distribution
The apparent volume of distribution at a steady state (Vss) for this compound in cynomolgus monkeys is relatively small, suggesting it is primarily confined to the bloodstream. In contrast, its active metabolite, anordiol, has a much larger Vss, indicating extensive distribution into tissues.[4]
Metabolism
As previously mentioned, this compound is rapidly metabolized to anordiol. The metabolic clearance rate (MCR) of this compound is higher than that of anordiol, which is consistent with its role as a prodrug.[4]
Excretion
Excretion of this compound and its metabolites occurs primarily through the feces, with a smaller fraction eliminated in the urine.[7] In cynomolgus monkeys, approximately 44% of an administered dose was recovered in the urine.[4] The peak of urinary excretion of radioactivity was observed between 10 and 12 hours post-administration in animal studies.[7]
Pharmacokinetic Parameters (Cynomolgus Monkey)
The following table summarizes the key pharmacokinetic parameters of this compound and its active metabolite, anordiol, in cynomolgus monkeys following intravenous administration.[4]
| Parameter | This compound | Anordiol |
| Mean Residence Time (MRT) | 5.0 ± 1.3 min | 139 ± 27 min |
| Metabolic Clearance Rate (MCR) | 55 mL/min/kg | 34 mL/min/kg |
| Volume of Distribution (Vss) | 276 mL/kg | 4460 mL/kg |
| MRT (after i.m. administration) | - | 26.3 days |
Experimental Protocols
Detailed experimental protocols for the in vivo metabolism and pharmacokinetic studies of this compound are not extensively published. However, based on standard practices for the analysis of synthetic steroids, a representative workflow and analytical method are proposed below.
General Workflow for Pharmacokinetic and Metabolism Studies
Proposed Analytical Method: HPLC-MS/MS
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be suitable for the simultaneous quantification of this compound and anordiol in biological matrices.
-
Sample Preparation:
-
To 500 µL of plasma, add an internal standard (e.g., a structurally similar synthetic steroid).
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, anordiol, and the internal standard would need to be determined through infusion and optimization experiments.
-
Conclusion
Disclaimer: The experimental protocols described herein are representative examples based on common practices in the field and are not based on published, validated methods for this compound. These should be adapted and validated for specific laboratory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound and its analogue on antifertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol diproprionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of anabolic androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]
- 7. Pharmacological studies of a contraceptive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Anordrin's Effects on Reproductive Hormones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anordrin (2α, 17α-diethynyl-A-nor-5α-androstane-2β, 17β-diol dipropionate) is a synthetic A-nor-steroid with a complex pharmacological profile, exhibiting weak estrogenic, antiestrogenic, anti-progestational, and anti-androgenic activities.[1][2] Developed as a post-coital contraceptive, its mechanism of action is primarily mediated through its active metabolite, anordiol, which displays a higher affinity for the estrogen receptor.[3][4] This technical guide provides an in-depth analysis of this compound's effects on key reproductive hormones, including Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), estrogen, and progesterone. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in this area.
Core Mechanism of Action
This compound functions as a selective estrogen receptor modulator (SERM). Its biological effects are largely attributed to its active metabolite, anordiol, which is formed by the hydrolysis of the dipropionate esters of this compound.[4] Anordiol interacts with estrogen receptors (ERs), but not with androgen or progesterone receptors directly.[2] This interaction with ERs can elicit either estrogenic or antiestrogenic responses depending on the target tissue and the hormonal milieu. The antifertility effects of this compound are thought to stem from its antiestrogenic action, which can be counteracted by supplemental estradiol.
The primary mechanism of this compound's influence on reproductive hormones is through its modulation of the hypothalamic-pituitary-gonadal (HPG) axis. By interacting with estrogen receptors in the hypothalamus and pituitary gland, this compound can alter the release of gonadotropin-releasing hormone (GnRH), and subsequently, the pituitary gonadotropins LH and FSH. These changes in gonadotropin levels then impact ovarian steroidogenesis, leading to altered concentrations of estrogen and progesterone.
Quantitative Effects on Reproductive Hormones
While much of the literature describes the qualitative effects of this compound on reproductive hormones, specific quantitative data is sparse. The following tables summarize the available information from preclinical studies.
| Table 1: Effects of this compound on Gonadotropins (LH & FSH) | |
| Hormone | Observed Effect |
| Luteinizing Hormone (LH) | Increased serum concentrations in immature rats.[3] |
| Follicle-Stimulating Hormone (FSH) | Data not available. |
| Table 2: Effects of this compound on Steroid Hormones (Estrogen & Progesterone) | |
| Hormone | Observed Effect |
| Estrogen | Depression of plasma estrogen levels in female baboons. |
| Progesterone | Induced decrease in serum progesterone levels in rats.[3][4] Blocked the ability of progesterone to maintain deciduomata in female mice.[2] Depression of plasma progesterone levels in female baboons. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. The following sections outline methodologies derived from key studies on this compound.
Animal Models and Drug Administration
-
Rodent Models:
-
Mice: Administration of 2.0 µ g/mouse/day for 7 days to study effects on uterine protein and progesterone receptors.[2] A daily dose of 160 µ g/day was used to assess effects on male reproductive organ weights.[2]
-
Rats: A dose of 4 mg/kg was used to inhibit the uterine Pontamine blue reaction in mated rats.[4] In immature rats, a dose of 2.45 µmol of anordiol was administered on days 25 and 29 of age to study estrogenic and antiestrogenic activities.[3]
-
-
Primate Models:
-
Cynomolgus Monkeys: Intravenous and intramuscular administration of 0.2 mg/kg and 1.0 mg/kg of [3-¹⁴C]this compound to determine pharmacokinetics.
-
Baboons: Two daily doses for 4 days to assess postovulatory contraceptive effectiveness.
-
Hormone Concentration Measurement
-
Sample Collection: Blood samples are collected at specified time points following this compound or anordiol administration. For instance, in immature rats, serum was collected between 16:00 and 17:00 on days 30, 31, and 32.[3]
-
Assay Method: Radioimmunoassay (RIA) is a commonly cited method for the quantification of serum LH, progesterone, and other steroid hormones. The specific antibodies and standards used would be dependent on the commercial kits or in-house protocols of the respective laboratories.
Signaling Pathways
This compound's effects on reproductive hormones are initiated by its interaction with estrogen receptors, which subsequently modulates the hypothalamic-pituitary-gonadal (HPG) axis.
The binding of anordiol to estrogen receptors in the hypothalamus and pituitary can either mimic or block the effects of endogenous estradiol. This dual activity leads to a disruption of the normal feedback mechanisms that regulate GnRH, LH, and FSH secretion, ultimately altering ovarian hormone production and preventing fertility.
Conclusion
This compound exerts its effects on reproductive hormones through a complex interplay of estrogenic and antiestrogenic actions on the hypothalamic-pituitary-gonadal axis. While the qualitative effects, such as the suppression of progesterone and the modulation of LH, are documented, a significant gap exists in the availability of detailed quantitative data from preclinical and clinical studies. Further research employing standardized protocols and robust analytical methods is necessary to fully elucidate the dose-dependent effects of this compound on the full spectrum of reproductive hormones. The information and visualizations provided in this guide serve as a foundation for researchers, scientists, and drug development professionals to design future studies aimed at comprehensively characterizing the endocrine pharmacology of this compound.
References
- 1. Pharmacological studies of a contraceptive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of the actions of estrogens, androgens and progesterone by this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and its analogue on antifertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-uterotrophic and folliculostatic activities of anordiol (2 alpha,17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta,17 beta-diol) - PubMed [pubmed.ncbi.nlm.nih.gov]
Anordrin: An Exploration of Molecular Targets Beyond Estrogen Receptors
An in-depth technical guide on the molecular targets of Anordrin beyond its primary interaction with estrogen receptors, prepared for researchers, scientists, and drug development professionals.
Introduction
This compound (2α, 17α-diethynyl-A-nor-5α-androstane-2β, 17β-diol dipropionate) is a synthetic steroidal compound known primarily for its potent antiestrogenic and weak estrogenic activities. It has been studied extensively as a post-coital contraceptive, with its mechanism of action largely attributed to its effects on the estrogen receptor (ER), leading to the inhibition of embryo implantation. However, the full spectrum of its molecular interactions remains an area of active investigation. This technical guide synthesizes the available scientific literature to explore the molecular targets and physiological systems affected by this compound that are independent of direct estrogen receptor binding, providing a deeper understanding of its pharmacological profile.
Confirmed Non-Targets: Steroid Hormone Receptors
Crucial to understanding this compound's unique mechanism is identifying the receptors it does not directly engage. Competitive binding assays have been employed to determine its specificity.
Data Presentation: Receptor Binding Specificity
Quantitative studies have definitively shown that this compound does not compete with high-affinity radiolabeled ligands for binding to the androgen receptor (AR) or the progesterone receptor (PR). This indicates that the observed anti-androgenic and anti-progestogenic effects of this compound are not mediated by direct receptor antagonism.
| Receptor | Radioligand Used | This compound Activity | Conclusion | Source |
| Androgen Receptor (AR) | [³H]R1881 | Did not compete for binding in kidney cytosol. | No direct binding to AR. | [1] |
| Progesterone Receptor (PR) | [³H]R5020 | Did not compete for binding in uterine receptor sites. | No direct binding to PR. | [1] |
Experimental Protocols: Competitive Binding Assay
-
Tissue Preparation : Cytosol extracts are prepared from target tissues known to be rich in the receptor of interest (e.g., kidney for AR, uterus for PR).
-
Incubation : A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]R1881 for AR, [³H]R5020 for PR) is incubated with the cytosol extract.
-
Competition : Parallel incubations are performed with the addition of increasing concentrations of an unlabeled competitor—in this case, this compound. A known ligand for the receptor is used as a positive control.
-
Separation : After incubation, bound and unbound radioligands are separated, often using methods like dextran-coated charcoal or hydroxylapatite precipitation.
-
Quantification : The amount of bound radioactivity is measured using liquid scintillation counting.
-
Analysis : A displacement curve is generated. If the test compound (this compound) competes for the same binding site, it will displace the radioligand, leading to a dose-dependent decrease in bound radioactivity. The absence of such a decrease indicates a lack of direct competitive binding.[1]
Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Indirect Target System: The Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound exhibits significant antigonadotropic effects, particularly in males, where it leads to a reduction in the weight of the seminal vesicles after prolonged administration.[1] These effects, coupled with its known antiestrogenic properties, strongly suggest that this compound modulates the Hypothalamic-Pituitary-Gonadal (HPG) axis.
The HPG axis is a tightly regulated hormonal cascade. The hypothalamus releases Gonadotropin-Releasing Hormone (GnRH), which stimulates the anterior pituitary to secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids (testosterone and estrogen). These steroids then exert negative feedback on both the hypothalamus and the pituitary to suppress GnRH, LH, and FSH release.[4][5]
This compound's antiestrogenic action likely interferes with the negative feedback loop of estrogen at the hypothalamic and/or pituitary level. By antagonizing estrogen's effects, this compound may disrupt the normal pulsatile release of GnRH and subsequent gonadotropin secretion, leading to reduced gonadal stimulation and steroidogenesis over time. This provides a plausible mechanism for its observed antigonadotropic effects without requiring direct binding to AR or PR.[1]
Signaling Pathway of the HPG Axis
Caption: this compound's hypothesized modulation of the HPG axis.
Indirect Target System: The Uterine Plasminogen Activator (PA) System
Successful embryo implantation requires extensive tissue remodeling of the uterine endometrium, a process mediated by a delicate balance of proteases and their inhibitors. The plasminogen activator (PA) system is a key player in this process.
Studies have shown that this system is under strict hormonal control. Estradiol significantly increases the activity of uterine plasminogen activators, promoting the proteolytic environment necessary for implantation.[7][8] Conversely, this estrogen-induced stimulation is markedly suppressed by antiestrogenic compounds.[7] Given that this compound's primary contraceptive effect is the prevention of implantation and it is a potent antiestrogen, it is highly probable that it exerts its effect by inhibiting the estrogen-dependent induction of uterine plasminogen activator activity. This disruption would prevent the necessary endometrial remodeling, creating a uterine environment non-receptive to the blastocyst.
Signaling Pathway of the Plasminogen Activator System
Caption: this compound's hypothesized role in the PA system.
Areas for Future Investigation
While the evidence for this compound's modulation of the HPG axis and the PA system is strong, albeit indirect, other potential molecular targets warrant investigation.
-
Calmodulin (CaM) : Calmodulin is a ubiquitous calcium-binding protein that acts as a transducer for calcium signaling, regulating over 300 target proteins.[9][10] There is evidence of interaction between CaM and the estrogen receptor, suggesting a potential intersection with steroid hormone signaling pathways.[11] Future studies could explore whether this compound or its active metabolite, anordiol, can directly bind to CaM or allosterically modulate its interactions with downstream targets, potentially explaining some of its diverse physiological effects.
-
Enzyme Inhibition : As a synthetic steroid, this compound has the potential to interact with enzymes involved in steroid biosynthesis and metabolism, such as aromatase or 17β-hydroxysteroid dehydrogenase. While no current data supports this, investigating this compound as a potential enzyme inhibitor could reveal novel mechanisms of action, particularly concerning its long-term effects on hormonal balance.
Conclusion
While this compound's primary mechanism of action is mediated through the estrogen receptor, a comprehensive understanding of its pharmacology requires looking beyond this initial interaction. The evidence strongly indicates that this compound does not bind to androgen or progesterone receptors. Instead, its broader physiological effects, such as its antigonadotropic and anti-implantation activities, are likely mediated through indirect mechanisms. This guide has detailed two highly plausible systems through which these effects are exerted: the modulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis and the inhibition of the uterine Plasminogen Activator (PA) system. These indirect actions, stemming from its potent antiestrogenic nature, are critical to its overall pharmacological profile. Further research into other potential targets like Calmodulin and steroidogenic enzymes may yet uncover additional facets of this complex molecule's activity.
References
- 1. Antagonism of the actions of estrogens, androgens and progesterone by this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Hypothalamic-Pituitary-Gonadal Axis - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hypothalamic–pituitary–gonadal axis - Wikipedia [en.wikipedia.org]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. Emerging insights into Hypothalamic-pituitary-gonadal (HPG) axis regulation and interaction with stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progesterone regulation of plasminogen activator inhibitor 1 (PAI-1) antigen and mRNA levels in human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Uterine plasminogen activator activity: modulation by steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hormonal regulation of the release of plasminogen activators and of a specific activator inhibitor from endometrial tissue in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Ca2+ on the promiscuous target-protein binding of calmodulin | PLOS Computational Biology [journals.plos.org]
- 10. Alterations in calmodulin-cardiac ryanodine receptor molecular recognition in congenital arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calmodulin, a regulatory partner of the estrogen receptor alpha in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Anordrin Dosage for Antifertility Studies in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Anordrin dosage and experimental protocols for conducting antifertility studies in rats. The information is curated from various scientific studies to guide researchers in designing and executing their experiments.
Introduction
This compound, a synthetic non-steroidal compound, has been investigated for its postcoital contraceptive effects.[1] It exhibits both estrogenic and anti-progestogenic properties, which are believed to be the primary mechanisms for its antifertility action.[1] this compound is a prodrug that is metabolized in vivo to its active form, anordiol.[1][2] This document outlines the effective dosages, administration routes, and detailed protocols for evaluating the antifertility efficacy of this compound in rat models.
Mechanism of Action
This compound's antifertility effect is primarily attributed to its interaction with hormonal pathways crucial for pregnancy establishment and maintenance. Its proposed mechanism involves:
-
Estrogenic Activity: this compound possesses estrogenic properties that can disrupt the sensitive hormonal balance required for ovum transport, fertilization, and implantation.[1]
-
Anti-progestogenic Activity: The compound also exhibits anti-progesterone effects, which can interfere with the uterine environment necessary for blastocyst implantation and development. This is likely a consequence of its estrogenic nature.[1]
The dual action of this compound makes it an effective agent for preventing pregnancy when administered shortly after coitus.
Quantitative Data Summary
The following tables summarize the effective dosages of this compound for antifertility effects in rats, based on published studies.
Table 1: Effective Dosages of this compound for Anti-implantation Activity in Rats
| Administration Route | Dosage (mg/kg/day) | Treatment Schedule | Efficacy | Reference |
| Oral | 10 | Days 1, 2, and 3 of pregnancy | 100% prevention of blastocyst implantation | |
| Subcutaneous (s.c.) | 2.0 | Days 1, 2, and 3 of pregnancy | 100% prevention of blastocyst implantation |
Table 2: Dosage of this compound for Inhibition of Uterine Pontamine Blue Reaction in Mated Rats
| Administration Route | Dosage (mg/kg) | Treatment Schedule | Effect | Reference |
| Oral, Intramuscular (i.m.), or Intravenous (i.v.) | 4 | Single dose | Inhibition of uterine Pontamine blue reaction | [1] |
Experimental Protocols
This section provides detailed methodologies for conducting antifertility studies with this compound in rats. Wistar and Sprague-Dawley rats are commonly used for these types of studies.[3][4]
Animal Model
-
Species: Rat (Rattus norvegicus)
-
Age and Weight: Use healthy, sexually mature female rats, typically 8-10 weeks old, weighing between 180-220g.
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard pellet feed and water.
Mating Procedure
-
Monitor the estrous cycle of female rats by daily vaginal smear examination.
-
On the evening of proestrus, house the female rats with fertile males of the same strain in a 2:1 female to male ratio.
-
The following morning, confirm mating by the presence of sperm in the vaginal smear or the presence of a copulatory plug. This day is designated as Day 1 of pregnancy.
-
Separate the mated females into individual cages.
Preparation and Administration of this compound
Vehicle Selection: The choice of vehicle for this compound will depend on its solubility. Common vehicles for oral administration in rats include sterile water, saline, or a suspension in 0.5% carboxymethyl cellulose (CMC). For subcutaneous injection, an oil-based vehicle such as sesame oil or corn oil is often used. It is crucial to perform solubility tests to determine the most appropriate vehicle.
Preparation of Oral Suspension (Example):
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals.
-
Levigate the powder with a small amount of the chosen vehicle (e.g., 0.5% CMC) to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration.
-
Ensure the suspension is homogenous before each administration.
Administration:
-
Oral: Administer the prepared this compound suspension using an oral gavage needle. The volume should typically be between 1-2 ml/kg body weight.
-
Subcutaneous: Administer the this compound solution or suspension using a sterile syringe and needle into the loose skin on the back of the neck. The injection volume should be kept low, typically 0.1-0.5 ml per animal.
Anti-implantation Study Protocol
-
Randomly divide the mated female rats into control and treatment groups.
-
Administer the vehicle to the control group and the prepared this compound solution/suspension to the treatment groups according to the dosage and schedule outlined in Table 1 (e.g., daily from Day 1 to Day 3 of pregnancy).
-
On Day 10 of pregnancy, euthanize the animals humanely.
-
Perform a laparotomy and examine the uterine horns for the presence of implantation sites.
-
Calculate the percentage of anti-implantation activity using the following formula:
-
% Anti-implantation Activity = (1 - (Number of implantations in treated group / Number of implantations in control group)) x 100
-
Visualizations
Signaling Pathway
// Nodes this compound [label="this compound\n(Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anordiol [label="Anordiol\n(Active Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Estrogen Receptor\n(ER)", fillcolor="#FBBC05", fontcolor="#202124"]; ERE [label="Estrogen Response\nElement (in nucleus)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Altered Gene\nTranscription", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hormonal_Imbalance [label="Hormonal Imbalance", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Uterine_Environment [label="Disrupted Uterine\nEnvironment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Implantation_Failure [label="Implantation Failure\n(Antifertility Effect)", fillcolor="#202124", fontcolor="#FFFFFF"]; Progesterone_Action [label="Progesterone Action", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges this compound -> Anordiol [label="Metabolism", fontsize=8, color="#5F6368"]; Anordiol -> ER [label="Binds to", fontsize=8, color="#5F6368"]; ER -> ERE [label="Translocates & Binds", fontsize=8, color="#5F6368"]; ERE -> Gene_Transcription [fontsize=8, color="#5F6368"]; Gene_Transcription -> Hormonal_Imbalance [fontsize=8, color="#5F6368"]; Hormonal_Imbalance -> Uterine_Environment [fontsize=8, color="#5F6368"]; Uterine_Environment -> Implantation_Failure [fontsize=8, color="#5F6368"]; Anordiol -> Progesterone_Action [label="Inhibits\n(Anti-progestogenic effect)", fontsize=8, color="#EA4335", style=dashed]; Progesterone_Action -> Uterine_Environment [label="Maintains", fontsize=8, color="#34A853", style=dashed]; }
Caption: Proposed signaling pathway of this compound's antifertility action.
Experimental Workflow
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Animal_Acclimatization [label="Animal Acclimatization\n(Wistar/Sprague-Dawley Rats)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Estrous_Cycle_Monitoring [label="Estrous Cycle Monitoring\n(Vaginal Smears)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mating [label="Mating\n(Proestrus Females + Fertile Males)", fillcolor="#FBBC05", fontcolor="#202124"]; Pregnancy_Confirmation [label="Pregnancy Confirmation\n(Sperm in Smear/Plug)\nDay 1 of Pregnancy", fillcolor="#FBBC05", fontcolor="#202124"]; Group_Allocation [label="Random Group Allocation\n(Control & Treatment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anordrin_Administration [label="this compound/Vehicle Administration\n(e.g., Oral Gavage, s.c. injection)\nDays 1-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Laparotomy [label="Laparotomy on Day 10", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Data_Collection [label="Data Collection\n(Count Implantation Sites)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(% Anti-implantation)", fillcolor="#202124", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Animal_Acclimatization [color="#5F6368"]; Animal_Acclimatization -> Estrous_Cycle_Monitoring [color="#5F6368"]; Estrous_Cycle_Monitoring -> Mating [color="#5F6368"]; Mating -> Pregnancy_Confirmation [color="#5F6368"]; Pregnancy_Confirmation -> Group_Allocation [color="#5F6368"]; Group_Allocation -> Anordrin_Administration [color="#5F6368"]; Anordrin_Administration -> Laparotomy [color="#5F6368"]; Laparotomy -> Data_Collection [color="#5F6368"]; Data_Collection -> Analysis [color="#5F6368"]; Analysis -> End [color="#5F6368"]; }
Caption: Experimental workflow for an anti-implantation study of this compound in rats.
References
- 1. Effects of this compound and its analogue on antifertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anordiol produces pregnancy loss in the rat—via the embryo or via the uterus?-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 3. Evaluation of antifertility potential of Piper betle (Petiole) on female wistar rats “rising approaches of herbal contraception’’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifertility potential of Neem flower extract on adult female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Anordrin in Mouse Models of Endometriosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. This condition is a significant cause of pelvic pain and infertility in women of reproductive age. Current treatment options are often associated with undesirable side effects and high recurrence rates, highlighting the need for novel therapeutic strategies. Anordrin, a synthetic steroid, has demonstrated potent anti-estrogenic, anti-progestogenic, and anti-androgenic properties.[1] Furthermore, it exhibits anti-angiogenic effects, a crucial process in the establishment and growth of endometriotic lesions.[2] These characteristics make this compound a promising candidate for the treatment of endometriosis.
These application notes provide a comprehensive guide for the investigation of this compound in a surgically induced mouse model of endometriosis. The protocols detailed below are designed to facilitate the evaluation of this compound's efficacy in reducing lesion size and modulating key pathological features of the disease.
Data Presentation
Table 1: Proposed Experimental Groups for this compound Efficacy Study
| Group | Treatment | Number of Animals (n) | Dosage | Route of Administration | Treatment Duration |
| 1 | Sham Operation + Vehicle | 10 | - | Subcutaneous injection | 21 days |
| 2 | Endometriosis + Vehicle | 10 | - | Subcutaneous injection | 21 days |
| 3 | Endometriosis + this compound | 10 | 2.0 µ g/mouse/day | Subcutaneous injection | 21 days |
| 4 | Endometriosis + Positive Control (e.g., Leuprolide Acetate) | 10 | Manufacturer's recommendation | Subcutaneous injection | 21 days |
Table 2: Quantitative Endpoints for Assessing this compound Efficacy
| Parameter | Method of Measurement | Expected Outcome with this compound Treatment |
| Endometriotic Lesion Weight (mg) | Surgical excision and weighing of lesions at necropsy | Significant reduction compared to vehicle group |
| Endometriotic Lesion Volume (mm³) | Caliper measurement of lesions at necropsy | Significant reduction compared to vehicle group |
| Uterine Weight (mg) | Weighing of the uterus at necropsy | Potential reduction due to anti-estrogenic effects |
| Serum Estradiol Levels (pg/mL) | ELISA | Potential modulation |
| Serum Progesterone Levels (ng/mL) | ELISA | Potential modulation |
| Microvessel Density (MVD) in Lesions | Immunohistochemistry (e.g., CD31 staining) | Significant reduction compared to vehicle group |
| Proliferation Index in Lesions | Immunohistochemistry (e.g., Ki-67 staining) | Significant reduction compared to vehicle group |
| Inflammatory Cytokine Levels in Peritoneal Fluid (e.g., IL-6, TNF-α) | ELISA or Multiplex Assay | Significant reduction compared to vehicle group |
Experimental Protocols
I. Induction of Endometriosis in a Mouse Model
This protocol is adapted from established methods for surgically inducing endometriosis in mice.[3][4][5][6]
Materials:
-
8-10 week old female C57BL/6 mice (donors and recipients)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 6-0 silk)
-
Sterile phosphate-buffered saline (PBS)
-
Petri dishes
-
Buprenorphine for post-operative analgesia
Procedure:
-
Donor Mouse Preparation:
-
Anesthetize the donor mouse.
-
Perform a laparotomy to expose the uterine horns.
-
Excise one uterine horn and place it in a petri dish containing sterile, cold PBS.
-
Euthanize the donor mouse.
-
-
Endometrial Tissue Preparation:
-
Under sterile conditions, open the uterine horn longitudinally.
-
Carefully separate the endometrial layer from the myometrium.
-
Mince the endometrial tissue into small fragments (approximately 1-2 mm³).
-
-
Recipient Mouse Surgery:
-
Anesthetize the recipient mouse.
-
Make a small midline incision on the ventral abdomen to expose the peritoneal cavity.
-
Suture 2-3 prepared endometrial fragments to the peritoneal wall or mesenteric vessels using 6-0 silk suture.
-
Close the abdominal wall and skin with sutures.
-
Administer buprenorphine for post-operative pain relief.
-
Allow the mice to recover for 7 days to allow for lesion establishment before commencing treatment.
-
II. This compound Preparation and Administration
Materials:
-
This compound powder
-
Vehicle (e.g., sesame oil or 0.5% carboxymethylcellulose)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the chosen vehicle. For a dose of 2.0 µ g/mouse/day , a stock concentration of 20 µg/mL would require a 0.1 mL injection volume.
-
Vortex the solution thoroughly to ensure homogeneity.
-
-
Administration:
-
Administer the prepared this compound solution or vehicle subcutaneously to the mice daily for 21 days.
-
Monitor the animals daily for any signs of toxicity or distress.
-
III. Assessment of Endometriosis Progression
Procedure:
-
Necropsy:
-
At the end of the treatment period, euthanize the mice.
-
Perform a laparotomy and carefully identify and excise the endometriotic lesions.
-
Measure the length and width of the lesions to calculate the volume (Volume = length x width² x 0.5).
-
Weigh the excised lesions.
-
Collect peritoneal fluid for cytokine analysis.
-
Excise the uterus and weigh it.
-
Collect blood via cardiac puncture for serum hormone analysis.
-
-
Histological and Immunohistochemical Analysis:
-
Fix the endometriotic lesions and uterine tissue in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and prepare 5 µm sections.
-
Perform Hematoxylin and Eosin (H&E) staining to confirm the presence of endometrial glands and stroma in the lesions.
-
Perform immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31) to quantify these parameters.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse model of endometriosis.
Caption: Proposed mechanism of this compound in inhibiting endometriosis.
References
- 1. Antagonism of the actions of estrogens, androgens and progesterone by this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiangiogenic effect of alpha-anordrin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Endometriosis in a Menstruating Mouse Model (Mus musculus): A Translational Animal Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model [frontiersin.org]
- 5. Surgical Induction of Endometriosis in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endometriosis Mouse Models | Oncodesign Services [oncodesign-services.com]
Application Notes and Protocols for Anordrin in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anordrin (2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate) is a synthetic steroid derivative with potent antifertility effects.[1][2] It has been shown to possess anti-estrogenic, weak estrogenic, anti-progestogenic, and anti-androgenic activities.[1][2] In in vitro models, this compound has been observed to affect human trophoblast cells and exhibit anti-angiogenic properties by inhibiting the proliferation and migration of endothelial cells.[1][3] This document provides a detailed protocol for the proper dissolution of this compound for use in various in vitro assays, ensuring reproducibility and accuracy in experimental outcomes.
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound solutions for in vitro experiments.
| Parameter | Value | Notes |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended to minimize contamination and cytotoxicity.[4] |
| Stock Solution Concentration | 10-50 mg/mL | Preparing a high-concentration stock minimizes the volume of solvent added to the final assay. |
| Working Concentration Range | 50-100 µg/mL | Effective concentrations have been reported in this range for human trophoblast cells.[1] |
| Final Solvent Concentration | < 0.1% (v/v) | To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible.[5][6] |
| Storage of Stock Solution | -20°C | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store protected from light. |
Experimental Protocols
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the assay
-
Sterile serological pipettes
-
0.22 µm syringe filter (optional, for sterilization of the stock solution)
Protocol for Preparation of this compound Stock Solution (10 mg/mL):
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
-
Weighing this compound: Accurately weigh 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube or cryovial.
-
Dissolution in DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Sterilization (Optional): If the DMSO used was not pre-sterilized, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile vial. This step is crucial for long-term storage and use in cell-based assays.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C, protected from light. This prevents degradation from repeated freeze-thaw cycles.
Protocol for Preparation of Working Solutions:
-
Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculating Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your assay. For example, to prepare a 100 µg/mL working solution in 1 mL of cell culture medium:
-
Use the formula: C1V1 = C2V2
-
(10,000 µg/mL) * V1 = (100 µg/mL) * (1000 µL)
-
V1 = 10 µL of the 10 mg/mL stock solution.
-
-
Serial Dilution (Recommended): To ensure accurate and homogenous mixing, it is recommended to perform a serial dilution.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed cell culture medium.
-
For example, add 10 µL of the 10 mg/mL stock to 990 µL of medium to create a 100 µg/mL working solution.
-
-
Final Dilution in Assay Medium: Add the appropriate volume of the working solution to your experimental wells or flasks containing the final volume of cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.1%.
-
Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on the cells.
Mandatory Visualization
This compound's Anti-Angiogenic Signaling Pathway
Caption: this compound's anti-angiogenic effect via NO inhibition.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound for in vitro assays.
References
- 1. Effects of this compound and its analogue on antifertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of the actions of estrogens, androgens and progesterone by this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiangiogenic effect of alpha-anordrin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Anordrin Administration in Non-Human Primates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anordrin, a synthetic A-nor-steroid, has been investigated for its post-coital contraceptive effects. Its mechanism of action is primarily attributed to its anti-estrogenic and weak estrogenic activities, which interfere with the hormonal balance crucial for implantation and early pregnancy. Non-human primates, particularly macaque species, serve as valuable models for preclinical evaluation of such contraceptive agents due to their physiological similarities to humans, including their menstrual cycles. These application notes provide a summary of quantitative data from studies on this compound in non-human primates and detailed protocols for its administration and subsequent analysis.
Data Presentation
The following tables summarize the available quantitative data from studies of this compound administration in non-human primates.
Table 1: Pharmacokinetics of this compound and its Metabolite Anordiol in Cynomolgus Monkeys (Macaca fascicularis) [1]
| Parameter | This compound (Intravenous, 0.2 mg/kg) | Anordiol (from IV this compound) | This compound (Intramuscular, 0.2 mg/kg) | Anordiol (from IM this compound, 1.0 mg/kg) |
| Mean Residence Time (MRT) | 5.0 ± 1.3 min | 139 ± 27 min | - | 26.3 days |
| Metabolic Clearance Rate (MCR) | 55 mL/min·kg | 34 mL/min·kg | - | - |
| Volume of Distribution (Vss) | 276 mL/kg | 4460 mL/kg | - | - |
Data are presented as mean ± standard error.
Table 2: Effect of Intramuscular this compound Administration on Menstrual Cycle Length in Cynomolgus Monkeys (Macaca fascicularis) [1]
| Dose (mg/kg) | Effect on Menstrual Cycle |
| 0.1 - 0.4 | Significant dose-dependent increase in menstrual cycle length (P = 0.004) |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound administration in non-human primates.
Protocol 1: Intravenous Administration of this compound in Cynomolgus Monkeys
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration.
Materials:
-
This compound (sterile solution)
-
Vehicle (e.g., sterile saline or other appropriate solvent)
-
Catheters for intravenous access
-
Syringes and needles
-
Anesthetic agents (e.g., ketamine)
-
Blood collection tubes (e.g., containing EDTA or heparin)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Preparation: Acclimatize adult female cynomolgus monkeys to the laboratory conditions. Ensure animals are healthy and have regular menstrual cycles. For pharmacokinetic studies, surgical implantation of a chronic intravenous catheter is typically required to permit repeated blood sampling.[1]
-
Anesthesia: Anesthetize the monkeys using an appropriate regimen (e.g., ketamine) to facilitate catheter placement and drug administration.
-
Drug Preparation: Prepare a sterile solution of this compound at the desired concentration in a suitable vehicle.
-
Administration: Administer a single bolus intravenous injection of this compound (e.g., 0.2 mg/kg) via the indwelling catheter.[1]
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0, 2, 5, 10, 20, 30, 60, 120, 240 minutes, and at longer intervals as needed).
-
Sample Processing: Immediately place blood samples on ice. Centrifuge the samples to separate plasma.
-
Storage: Store plasma samples at -80°C until analysis.
-
Analysis: Analyze plasma samples for this compound and its metabolite, anordiol, concentrations using a validated analytical method (e.g., radioimmunoassay or liquid chromatography-mass spectrometry).
Protocol 2: Intramuscular Administration of this compound in Cynomolgus Monkeys
Objective: To assess the long-acting contraceptive efficacy and pharmacokinetics of this compound following intramuscular administration.
Materials:
-
This compound (in a depot formulation, e.g., dissolved in sesame oil)
-
Syringes and needles (appropriate gauge for intramuscular injection)
-
Anesthetic agents (for sedation, if necessary)
-
Blood collection supplies
-
Equipment for monitoring menstrual cycles (e.g., vaginal swabs)
Procedure:
-
Animal Preparation: As described in Protocol 1.
-
Drug Preparation: Prepare a sterile depot formulation of this compound at the desired concentration.
-
Administration: On the first day of menses, administer a single intramuscular injection of this compound (e.g., 0.1-0.4 mg/kg) into a large muscle mass (e.g., gluteal or quadriceps).[1]
-
Menstrual Cycle Monitoring: Monitor menstrual cycles daily using vaginal swabs to record the onset and duration of menses.
-
Blood Sampling: Collect blood samples periodically to determine serum levels of this compound, anordiol, and reproductive hormones (e.g., estradiol, progesterone, LH, FSH).
-
Sample Processing and Storage: As described in Protocol 1.
-
Analysis: Analyze plasma/serum samples for drug and hormone concentrations. Analyze menstrual cycle data to determine the effect of this compound on cycle length and regularity.
Visualizations
Logical Workflow for this compound Pharmacokinetic and Pharmacodynamic Studies in Non-Human Primates
Caption: Workflow for pharmacokinetic and pharmacodynamic evaluation of this compound.
Proposed Signaling Pathway of this compound's Anti-Fertility Effect
While the precise molecular signaling pathways of this compound in primates are not fully elucidated, based on its known anti-estrogenic and weak estrogenic properties, a proposed pathway can be visualized. This compound is a pro-drug that is rapidly hydrolyzed to its active metabolite, anordiol.[1] Anordiol is believed to compete with endogenous estradiol for binding to the estrogen receptor (ER), thereby modulating the transcription of estrogen-responsive genes in the endometrium. This interference with normal estrogen signaling is thought to disrupt endometrial development and receptivity to embryo implantation.
Caption: Proposed mechanism of this compound's anti-fertility action.
References
Application Notes and Protocols: Investigating SERM Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, the development of resistance to SERMs, such as tamoxifen, presents a significant clinical challenge, leading to disease progression. Understanding the molecular mechanisms underpinning SERM resistance is crucial for the development of novel therapeutic strategies.
While the compound Anordrin has been investigated for its potential to mitigate the side effects of tamoxifen, current research indicates that it does not significantly affect the antitumor activity of tamoxifen or play a role in overcoming SERM resistance[1]. Therefore, these application notes will focus on the established methodologies and signaling pathways central to the broader study of SERM resistance, drawing upon research with other investigational compounds.
Mechanisms of SERM Resistance
The development of resistance to SERMs is a multifactorial process. Key mechanisms include:
-
Alterations in Estrogen Receptor Signaling: Loss or mutation of the estrogen receptor (ERα) can lead to a lack of response to SERMs[2][3].
-
Crosstalk with Growth Factor Receptor Pathways: Upregulation of growth factor signaling pathways, such as HER2, EGFR, and IGFR, can lead to ligand-independent activation of ERα and promote cell survival and proliferation despite SERM treatment[2][4]. Key downstream pathways implicated include PI3K/AKT and MAPK[2][4].
-
Altered Expression of Co-regulatory Proteins: The balance of coactivators and corepressors that modulate ERα transcriptional activity can be altered in resistant cells, leading to an agonistic effect of SERMs[5][6].
-
Autophagy: Increased autophagy has been identified as a potential mechanism for acquired tamoxifen resistance[7].
Investigational Approaches to Study SERM Resistance
A variety of in vitro and in vivo models are utilized to investigate the mechanisms of SERM resistance and to evaluate potential therapeutic interventions.
Key Experimental Protocols
A fundamental aspect of studying SERM resistance involves the use of cell-based assays to assess the efficacy of investigational compounds in both SERM-sensitive and SERM-resistant cancer cell lines.
1. Cell Culture of SERM-Resistant Cell Lines:
-
Objective: To maintain and propagate SERM-sensitive (e.g., MCF-7) and SERM-resistant (e.g., TAM-R) breast cancer cell lines.
-
Protocol:
-
Culture MCF-7 (tamoxifen-sensitive) cells in standard growth medium (e.g., DMEM with 10% FBS).
-
To develop tamoxifen-resistant (TAM-R) cells, culture MCF-7 cells in a medium containing gradually increasing concentrations of 4-hydroxytamoxifen (the active metabolite of tamoxifen), starting from a low concentration and escalating to a final concentration (e.g., 3 µM) over several months[8].
-
Maintain TAM-R cells in a medium continuously supplemented with 4-hydroxytamoxifen to preserve the resistant phenotype[8].
-
Regularly verify the resistant phenotype by comparing the proliferative response to tamoxifen in sensitive and resistant cell lines.
-
2. Cell Proliferation Assay (MTT Assay):
-
Objective: To determine the effect of a compound on the viability and proliferation of SERM-sensitive and resistant cells and to calculate the half-maximal inhibitory concentration (IC50).
-
Protocol:
-
Seed breast cancer cells (both sensitive and resistant lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the investigational compound (and/or SERM) for a specified period (e.g., 24, 48, or 72 hours)[8].
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
3. Western Blot Analysis:
-
Objective: To investigate the effect of a compound on the expression and phosphorylation status of key proteins in signaling pathways associated with SERM resistance.
-
Protocol:
-
Treat cells with the investigational compound for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., ERα, p-ERα, AKT, p-AKT, c-Myc, Cyclin D1)[9][10].
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize protein expression to a loading control (e.g., β-actin or GAPDH).
-
4. Colony Formation Assay:
-
Objective: To assess the long-term effect of a compound on the clonogenic survival and proliferative capacity of cancer cells.
-
Protocol:
-
Seed a low density of cells in 6-well plates.
-
Treat the cells with the investigational compound at various concentrations.
-
Allow the cells to grow for 1-2 weeks, replacing the medium with fresh medium containing the compound every few days.
-
Fix the colonies with a solution such as methanol.
-
Stain the colonies with a staining solution (e.g., crystal violet).
-
Count the number of colonies (typically those containing >50 cells).
-
Analyze the results to determine the effect of the compound on colony formation.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from the described experiments when studying a novel compound's ability to overcome SERM resistance.
Table 1: IC50 Values (µM) of Investigational Compound 'X' in SERM-Sensitive and -Resistant Cells
| Cell Line | Treatment | IC50 (µM) |
| MCF-7 (Sensitive) | Compound X | 8.5 ± 0.7 |
| MCF-7 (Sensitive) | 4-OH Tamoxifen | 5.2 ± 0.4 |
| TAM-R (Resistant) | Compound X | 4.1 ± 0.5 |
| TAM-R (Resistant) | 4-OH Tamoxifen | > 20 |
| Combination | ||
| TAM-R (Resistant) | Compound X + 4-OH Tamoxifen (5 µM) | 1.8 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Compound 'X' on Protein Expression in TAM-R Cells
| Target Protein | Control | Compound X (5 µM) | 4-OH Tamoxifen (5 µM) | Compound X + 4-OH Tamoxifen |
| p-ERα (Ser167) | 1.00 | 0.62 | 0.95 | 0.25 |
| p-AKT | 1.00 | 0.55 | 0.89 | 0.18 |
| c-Myc | 1.00 | 0.48 | 0.91 | 0.15 |
| Cyclin D1 | 1.00 | 0.51 | 0.85 | 0.21 |
| p27 | 1.00 | 1.85 | 1.10 | 3.50 |
Values represent the relative protein expression normalized to the untreated control.
Visualizations
Signaling Pathways in SERM Resistance
The following diagrams illustrate key signaling pathways implicated in the development of resistance to SERMs.
References
- 1. researchgate.net [researchgate.net]
- 2. Tamoxifen Resistance in Breast Cancer [biomolther.org]
- 3. Antiestrogen resistance in breast cancer and the role of estrogen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective estrogen modulators as an anticancer tool: mechanisms of efficiency and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective estrogen-receptor modulators and antihormonal resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resuming Sensitivity of Tamoxifen-Resistant Breast Cancer Cells to Tamoxifen by Tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming tamoxifen resistance in oestrogen receptor‐positive breast cancer using the novel thiosemicarbazone anti‐cancer agent, DpC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming tamoxifen resistance in oestrogen receptor-positive breast cancer using the novel thiosemicarbazone anti-cancer agent, DpC - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Anordrin Levels in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anordrin (2α, 17α-diethynyl-A-nor-5α-androstane-2β, 17β-diol dipropionate) is a synthetic steroid with potent post-coital contraceptive activity. It exhibits anti-estrogenic, anti-androgenic, and anti-progestogenic effects.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and clinical monitoring. This document provides detailed protocols for the determination of this compound levels in plasma samples using modern analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Principles of Analytical Methods
The quantification of this compound in a complex biological matrix like plasma requires highly selective and sensitive analytical methods. The low concentrations of the analyte and the presence of interfering endogenous substances necessitate robust sample preparation and detection techniques.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules in biological fluids. LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique often requires minimal sample derivatization, if any, and provides excellent specificity.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for steroid analysis. It offers high chromatographic resolution. However, due to the low volatility of steroids like this compound, derivatization is typically required to make them amenable to gas chromatography.[4][5][6]
-
Immunoassays (ELISA/RIA): While immunoassays like Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) can be highly sensitive, their specificity can be limited due to potential cross-reactivity with structurally similar compounds. The development of specific antibodies to this compound would be a prerequisite for these methods.
This application note will focus on LC-MS/MS and GC-MS methods due to their superior specificity and widespread use in steroid analysis.
Experimental Protocols
Plasma Sample Collection and Handling
Proper sample collection and handling are critical to ensure the integrity of the results.
-
Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin, or citrate).
-
Processing: Centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Storage: Aliquot the plasma into polypropylene tubes and store at -80°C until analysis to prevent degradation. Avoid repeated freeze-thaw cycles.
Sample Preparation: Extraction of this compound from Plasma
The goal of sample preparation is to isolate this compound from plasma components that can interfere with the analysis, such as proteins and phospholipids. The two most common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Protocol 2.1: Solid-Phase Extraction (SPE)
SPE is a highly efficient and selective method for sample clean-up and concentration.[7][8]
Materials:
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate
-
Hexane
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Thaw plasma samples on ice. To 500 µL of plasma, add an internal standard (a structurally similar compound, ideally a stable isotope-labeled version of this compound). Vortex briefly. Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar impurities, followed by 3 mL of hexane to remove non-polar, interfering lipids.[7]
-
Elution: Elute this compound from the cartridge with 3 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex to ensure complete dissolution.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2.2: Liquid-Liquid Extraction (LLE)
LLE is a classic method for separating compounds based on their differential solubility in two immiscible liquids.[9][10]
Materials:
-
Diethyl ether or Ethyl acetate
-
Dry ice/ethanol bath (optional)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Extraction: To 500 µL of plasma in a glass tube, add an internal standard. Add 2.5 mL of diethyl ether (or ethyl acetate) (a 5:1 solvent-to-sample ratio).
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube. For maximum recovery, this step can be repeated, and the organic phases pooled. A dry ice/ethanol bath can be used to freeze the aqueous layer, allowing for easy decanting of the organic solvent.[9]
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the appropriate mobile phase for LC-MS/MS or derivatization agent for GC-MS.
-
Analysis: The sample is ready for analysis.
Analytical Methods
Protocol 3.1: LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting at 30% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by infusing a standard solution of the compound into the mass spectrometer.
Protocol 3.2: GC-MS Analysis
Derivatization (Required): this compound contains hydroxyl groups that make it non-volatile. Derivatization is necessary to convert these to more volatile and thermally stable forms, typically by silylation.[4][11]
Materials:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Pyridine.
-
Heating block or oven.
Procedure:
-
To the dried extract from the sample preparation step, add 50 µL of MSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60-80°C for 30 minutes.[5]
-
Cool the sample to room temperature before injection into the GC-MS system.
Instrumentation:
-
A gas chromatograph equipped with a capillary column.
-
A mass spectrometer (single quadrupole or tandem quadrupole).
GC-MS Conditions (Representative):
-
Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.
Data Presentation
Quantitative data from the analysis should be summarized for clarity and comparison. The following tables provide a template for presenting typical validation parameters for a steroid hormone assay.
Table 1: LC-MS/MS Method Performance Characteristics (Representative)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ (CV%) | < 20% |
| Accuracy (Low, Mid, High QC) | 90 - 110% |
| Precision (Low, Mid, High QC) (CV%) | < 15% |
| Mean Recovery | > 85% |
| Matrix Effect | Minimal |
Table 2: GC-MS Method Performance Characteristics (Representative)
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy at LLOQ | 80 - 120% |
| Precision at LLOQ (CV%) | < 20% |
| Accuracy (Low, Mid, High QC) | 85 - 115% |
| Precision (Low, Mid, High QC) (CV%) | < 15% |
| Mean Recovery | > 80% |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: this compound's antagonistic effect on steroid hormone signaling pathways.
References
- 1. Antagonism of the actions of estrogens, androgens and progesterone by this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. zellx.de [zellx.de]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Investigating the Role of Anordrin in Uterine Receptivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anordrin is a synthetic, non-steroidal compound recognized for its post-coital contraceptive properties.[1] Its mechanism of action is primarily attributed to its anti-estrogenic and weak estrogenic activities, which interfere with the process of blastocyst implantation.[2][3] Uterine receptivity, the transient period of endometrial maturation essential for successful embryo implantation, is intricately regulated by steroid hormones, particularly estrogen and progesterone.[4] This receptive phase is characterized by distinct morphological and molecular changes within the endometrium, including alterations in endometrial thickness, the formation of pinopodes on the apical surface of epithelial cells, and the regulated expression of specific genes such as HOXA10 and leukemia inhibitory factor (LIF).[5][6]
These application notes provide a comprehensive framework and detailed protocols for systematically evaluating the effects of this compound on uterine receptivity in a preclinical research setting. The provided methodologies will guide researchers in generating quantitative data to elucidate the mechanisms by which this compound modulates the endometrial environment.
Data Presentation: Structured Tables for Quantitative Analysis
To facilitate clear comparison and interpretation of experimental outcomes, all quantitative data should be summarized in the following structured tables.
Table 1: Effect of this compound on Endometrial Thickness in a Rat Model
| Treatment Group | Dose (mg/kg) | Endometrial Thickness (µm) (Mean ± SD) | Statistical Significance (p-value vs. Vehicle Control) |
| Vehicle Control | - | [Data to be populated] | - |
| This compound | [Dose 1] | [Data to be populated] | [Data to be populated] |
| This compound | [Dose 2] | [Data to be populated] | [Data to be populated] |
| This compound | [Dose 3] | [Data to be populated] | [Data to be populated] |
Table 2: Morphometric Analysis of Uterine Pinopodes Following this compound Treatment
| Treatment Group | Dose (mg/kg) | Pinopode Coverage (%) (Mean ± SD) | Pinopode Development Score (0-3) (Mean ± SD) | Statistical Significance (p-value vs. Vehicle Control) |
| Vehicle Control | - | [Data to be populated] | [Data to be populated] | - |
| This compound | [Dose 1] | [Data to be populated] | [Data to be populated] | [Data to be populated] |
| This compound | [Dose 2] | [Data to be populated] | [Data to be populated] | [Data to be populated] |
| This compound | [Dose 3] | [Data to be populated] | [Data to be populated] | [Data to be populated] |
| Pinopode Development Score: 0=Absent, 1=Developing, 2=Fully Formed, 3=Regressing |
Table 3: Molecular Marker Expression in Response to this compound
| Treatment Group | Dose (mg/kg) | Relative HOXA10 mRNA Expression (Fold Change) | Relative LIF mRNA Expression (Fold Change) | Integrin β3 Protein Expression (IHC Score) | Statistical Significance (p-value vs. Vehicle Control) |
| Vehicle Control | - | 1.0 | 1.0 | [Data to be populated] | - |
| This compound | [Dose 1] | [Data to be populated] | [Data to be populated] | [Data to be populated] | [Data to be populated] |
| This compound | [Dose 2] | [Data to be populated] | [Data to be populated] | [Data to be populated] | [Data to be populated] |
| This compound | [Dose 3] | [Data to be populated] | [Data to be populated] | [Data to be populated] | [Data to be populated] |
| IHC Score: 0=No staining, 1=Weak, 2=Moderate, 3=Strong |
Experimental Protocols
The following protocols are designed for a rat model, a commonly used species for studying uterine receptivity and implantation.[7]
Animal Model: Ovariectomized Hormone-Primed Rat
This model allows for precise control over the hormonal environment of the uterus, mimicking the hormonal fluctuations of the natural cycle required for receptivity.
Materials:
-
Adult female Sprague-Dawley rats (200-250g)
-
This compound
-
Estradiol (E2)
-
Progesterone (P4)
-
Sesame oil (or other suitable vehicle)
-
Surgical instruments for ovariectomy
Protocol:
-
Perform bilateral ovariectomy on all rats and allow a 14-day recovery period to ensure the elimination of endogenous ovarian steroids.[8]
-
Prime the rats with daily subcutaneous injections of E2 (e.g., 100 ng/rat in 0.1 ml sesame oil) for 3 consecutive days to stimulate endometrial proliferation.
-
On the fourth day, co-administer E2 (100 ng/rat) and P4 (1 mg/rat in 0.1 ml sesame oil).
-
For the next three days, administer daily injections of P4 (4 mg/rat) to induce a receptive-like state.
-
On the eighth day, divide the animals into treatment groups (n=6-8 per group) and administer the first dose of this compound or vehicle control.
-
Continue daily treatment for a predetermined period (e.g., 3 days) based on the specific research question.
-
At the end of the treatment period, euthanize the animals and collect uterine horns for analysis.
Assessment of Endometrial Thickness by Histology
Materials:
-
10% Neutral buffered formalin
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Light microscope with a calibrated imaging system
Protocol:
-
Fix one uterine horn in 10% neutral buffered formalin for 24 hours.
-
Process the tissue through a graded series of ethanol for dehydration, followed by clearing in xylene.
-
Embed the tissue in paraffin wax and prepare 5 µm cross-sections.
-
Stain the sections with H&E.[9]
-
Capture digital images of the uterine cross-sections.
-
Using image analysis software, measure the thickness of the endometrial layer (from the luminal epithelium to the myometrium) at four equidistant points and calculate the average for each section.
Analysis of Pinopode Formation by Scanning Electron Microscopy (SEM)
Materials:
-
2.5% Glutaraldehyde in 0.1 M phosphate buffer
-
1% Osmium tetroxide
-
Critical point dryer or Hexamethyldisilazane (HMDS)
-
SEM stubs and adhesive
-
Sputter coater
-
Scanning Electron Microscope
Protocol:
-
Cut the other uterine horn into small (2-3 mm) segments and fix in 2.5% glutaraldehyde for at least 4 hours at 4°C.
-
Wash the tissue samples in 0.1 M phosphate buffer.
-
Post-fix in 1% osmium tetroxide for 1-2 hours.
-
Dehydrate the samples through a graded ethanol series.
-
Dry the samples using a critical point dryer or chemical drying with HMDS.
-
Mount the dried tissue on SEM stubs with the luminal surface exposed.
-
Coat the samples with a thin layer of gold-palladium using a sputter coater.
-
Examine the endometrial surface under the SEM and capture images at various magnifications to assess pinopode presence, distribution, and morphology (developing, fully formed, or regressing).[10][11]
Evaluation of Molecular Markers by Immunohistochemistry (IHC)
Materials:
-
Paraffin-embedded uterine sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking serum (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-integrin β3, anti-LIF)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Hematoxylin counterstain
Protocol:
-
Deparaffinize and rehydrate the uterine sections.
-
Perform heat-induced antigen retrieval.[12]
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with blocking serum.
-
Incubate sections with the primary antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Visualize the antigen-antibody complex with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Evaluate the staining intensity and distribution of the target proteins semiquantitatively.[13]
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Uterine tissue stored in an RNA stabilization solution or flash-frozen
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (HOXA10, LIF) and a reference gene (e.g., Gapdh)
-
Real-time PCR instrument
Protocol:
-
Isolate total RNA from uterine tissue samples.
-
Treat the RNA with DNase I to remove any genomic DNA contamination.
-
Synthesize first-strand cDNA from the purified RNA.
-
Perform qPCR using gene-specific primers.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.
Visualizations: Signaling Pathways and Experimental Design
Hypothesized Signaling Pathway of this compound in Modulating Uterine Receptivity
Caption: Hypothesized signaling cascade of this compound's interference with uterine receptivity.
Experimental Workflow for this compound's Effect on Uterine Receptivity
Caption: A structured workflow for investigating the effects of this compound on the endometrium.
References
- 1. researchgate.net [researchgate.net]
- 2. Presence of uterine pinopodes at the embryo-endometrial interface during human implantation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of different rat models intrauterine adhesion models and improvement of the technique for their establishment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HOXA10 and HOXA11 in Human Endometrial Benign Disorders: Unraveling Molecular Pathways and Their Impact on Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aem-sbem.com [aem-sbem.com]
- 7. Long-term ovariectomy and hormone-induced sexual behavior, progestin receptors, and hypothalamic morphology in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of Norethisterone acetate on the uterus of albino rats: histological, histochemical and ultrastructure study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scanning electron microscopy of the surface epithelium of the bovine endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pinopodes: Recent Advancements, Current Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the endometrial receptivity status in experimental hypothyroid-induced female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Endometrial Injury Upregulates Expression of Receptivity Genes in Women with Implantation Failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Anordrin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anordrin is a synthetic A-nor-steroid primarily known for its use as an oral contraceptive.[1] Recent research, however, has shed light on its potential as an anticancer agent, particularly in hormone-related cancers. Unlike traditional steroid-based therapies that target classical nuclear estrogen receptors (ERα66 and ERβ), this compound's activity is linked to a novel variant of ERα, the 36 kDa isoform known as ER-α36.[2] This receptor variant is implicated in mediating non-genomic estrogen signaling, which can drive cancer cell proliferation and resistance to conventional endocrine therapies like tamoxifen.[2][3]
These application notes provide a summary of the current understanding of this compound's mechanism in cancer cells and offer detailed protocols for its experimental evaluation. The focus is on its role as an antagonist of ER-α36, a pathway of significant interest in both ER-positive and ER-negative cancers that express this variant.
Mechanism of Action: this compound as an ER-α36 Antagonist
ER-α36 is a membrane-associated estrogen receptor that, upon binding to ligands such as 17β-estradiol (E2) or, paradoxically, the anti-estrogen drug tamoxifen, can trigger rapid, non-genomic signaling cascades.[2][4] These pathways, primarily the MAPK/ERK and PI3K/Akt signaling axes, are potent drivers of cell proliferation and survival.[2] In certain contexts, such as in endometrial cancer cells, tamoxifen acts as an agonist for ER-α36, leading to undesired cell proliferation.[2]
This compound is hypothesized to act as an antagonist to ER-α36. By binding to the receptor, it may prevent the conformational changes necessary for the activation of downstream signaling, thereby inhibiting the pro-proliferative effects of ligands like E2 and tamoxifen. This makes this compound a compelling candidate for overcoming tamoxifen resistance and for treating cancers driven by ER-α36 signaling.
References
- 1. Frontiers | Steroidal Pyrimidines and Dihydrotriazines as Novel Classes of Anticancer Agents against Hormone-Dependent Breast Cancer Cells [frontiersin.org]
- 2. ER-alpha36, a variant of ER-alpha, promotes tamoxifen agonist action in endometrial cancer cells via the MAPK/ERK and PI3K/Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen receptor variant ER‐α36 promotes tamoxifen agonist activity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen receptor-alpha 36 mediates mitogenic antiestrogen signaling in ER-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anordrin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic pathways and experimental protocols for Anordrin and its analogues. The information is intended to guide researchers in medicinal chemistry and drug development in the design and synthesis of novel contraceptive agents and other therapeutics based on the A-nor-steroid scaffold.
Introduction to this compound and its Analogues
This compound, chemically known as 2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate, is a synthetic A-nor-steroid with postcoital contraceptive activity.[1] It is a selective estrogen receptor modulator (SERM) that has been used as an emergency contraceptive.[2] The unique A-nor-steroid framework of this compound, where the A-ring is contracted to a five-membered ring, has sparked interest in the synthesis of its analogues to explore their therapeutic potential and structure-activity relationships (SAR). These analogues often involve modifications at the C2 and C17 positions, as well as alterations to the steroid nucleus itself.
The synthesis of this compound and its analogues presents several challenges, including the stereoselective construction of the A-nor-steroid core, the introduction of functional groups at sterically hindered positions, and the selective modification of different parts of the molecule. This document outlines the key synthetic strategies and provides detailed protocols for the preparation of this compound and related compounds.
Core Synthetic Strategies
The synthesis of this compound typically commences from readily available steroidal starting materials, such as estrone. The general synthetic approach involves three main stages:
-
Construction of the A-nor-steroid skeleton: This is the foundational step and often involves a series of transformations to contract the A-ring of a conventional steroid.
-
Functionalization of the A-nor-steroid core: This stage focuses on introducing the key functional groups, particularly the ethynyl groups at the C2 and C17 positions, to form the diol precursor, anordiol.
-
Final modification and analogue synthesis: This involves the esterification of anordiol to yield this compound and the synthesis of various analogues by modifying the functional groups or the steroid backbone.
Below is a diagram illustrating the overall synthetic strategy for this compound.
Caption: General synthetic pathway for this compound and its analogues.
Experimental Protocols
This section provides detailed experimental protocols for the key transformations in the synthesis of this compound.
Protocol 1: Synthesis of 17β-hydroxy-A-nor-5α-estran-2-one from Estrone
This protocol describes the multi-step conversion of estrone to a key A-nor-steroid intermediate. The process involves Birch reduction, oxidation, and subsequent ring contraction.
Workflow Diagram:
Caption: Workflow for the synthesis of the A-nor-steroid intermediate.
Materials:
-
Estrone
-
Lithium metal
-
Liquid ammonia
-
tert-Butanol
-
Ethanol
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Sodium hydroxide
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Birch Reduction:
-
In a three-necked flask fitted with a dry ice condenser and a mechanical stirrer, dissolve estrone (1 eq) in a mixture of anhydrous diethyl ether and tert-butanol.
-
Cool the solution to -78 °C and add freshly cut lithium metal (excess) to the stirred solution.
-
Add anhydrous liquid ammonia to the flask and stir the reaction mixture for 2-3 hours.
-
Quench the reaction by the slow addition of ethanol, followed by water.
-
Allow the ammonia to evaporate, and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diene product.
-
-
Oxidative Cleavage and Cyclization:
-
Dissolve the crude diene from the previous step in acetone.
-
Cool the solution to 0 °C and add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction for 1-2 hours at room temperature.
-
Quench the reaction with isopropanol and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Dissolve the crude product in a solution of sodium hydroxide in methanol and reflux for 2-4 hours to effect intramolecular cyclization.
-
Cool the reaction mixture, neutralize with dilute HCl, and extract with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 17β-hydroxy-A-nor-5α-estran-2-one.
-
Protocol 2: Synthesis of Anordiol via Diethynylation
This protocol details the introduction of the two ethynyl groups at C2 and C17 of the A-nor-steroid ketone. This is a crucial step that sets the stereochemistry at these centers.
Materials:
-
17β-hydroxy-A-nor-5α-estran-2-one
-
Acetylene gas
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Protection of the 17-hydroxyl group (if necessary): Depending on the specific reaction conditions, it may be necessary to protect the 17-hydroxyl group as a silyl ether or other suitable protecting group prior to the oxidation of the A-ring and subsequent ethynylation. This can be achieved using standard procedures.
-
Oxidation of the 17-hydroxyl group: The 17-hydroxyl group needs to be oxidized to a ketone to allow for the second ethynylation. This can be accomplished using various oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation.
-
Diethynylation:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of potassium tert-butoxide (excess) in anhydrous THF.
-
Cool the solution to 0 °C and bubble acetylene gas through the solution for 30 minutes.
-
Add a solution of the A-nor-dione (1 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield anordiol.
-
Protocol 3: Synthesis of this compound via Dipropionylation
This final step involves the esterification of the diol, anordiol, to produce this compound.
Materials:
-
Anordiol
-
Propionic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve anordiol (1 eq) in a mixture of pyridine and DCM.
-
Add propionic anhydride (excess) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with DCM and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound.
Techniques for Synthesizing this compound Analogues
The synthesis of this compound analogues allows for the exploration of SAR and the development of compounds with improved pharmacological profiles. Modifications can be made at various positions of the this compound scaffold.
A-Ring Modifications
Modifications to the five-membered A-ring can influence the compound's interaction with estrogen receptors. This can involve the introduction of different substituents at C2 or altering the ring structure itself.
C17 Modifications
The C17 position is a common site for modification. Analogues with different ester groups at C17 can be synthesized by using different acid anhydrides or acid chlorides in the final esterification step. For example, using acetic anhydride would yield the diacetate analogue.[1] It is also possible to synthesize analogues with different substituents at the ethynyl group or to replace the ethynyl group with other functionalities.
Modifications of the Steroid Backbone
More complex analogues can be synthesized by modifying the B, C, or D rings of the steroid nucleus. This can involve the introduction of unsaturation, heteroatoms, or different substituents to alter the overall shape and electronic properties of the molecule.
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound and a representative analogue.
Table 1: Summary of a Representative Synthesis of this compound
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) |
| 1 | Estrone | 17β-hydroxy-A-nor-5α-estran-2-one | Li, NH₃, t-BuOH; Jones reagent; NaOH | Ether, Acetone, Methanol | ~40-50 |
| 2 | 17β-hydroxy-A-nor-5α-estran-2-one | Anordiol | Acetylene, KOtBu | THF | ~60-70 |
| 3 | Anordiol | This compound | Propionic anhydride, Pyridine | DCM | >90 |
Table 2: Synthesis of this compound Diacetate Analogue
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) |
| 1 | Anordiol | This compound Diacetate | Acetic anhydride, Pyridine | DCM | >90 |
Signaling Pathways and Logical Relationships
The biological activity of this compound and its analogues is mediated through their interaction with estrogen receptors, leading to a cascade of downstream signaling events. The diagram below illustrates the general mechanism of action.
Caption: Simplified signaling pathway of this compound.
Conclusion
The synthetic routes and protocols provided in these application notes offer a foundation for the synthesis of this compound and a diverse range of its analogues. By systematically modifying the this compound scaffold, researchers can develop novel compounds with tailored pharmacological properties, contributing to the discovery of new therapeutics for contraception and other hormone-related conditions. The provided diagrams and tables serve as a quick reference for the key synthetic transformations and expected outcomes.
References
Application Notes and Protocols for Anordrin Sustained-Release Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anordrin is a synthetic, steroidal selective estrogen receptor modulator (SERM) with both weak estrogenic and antiestrogenic activities, primarily used as an emergency contraceptive.[1] Its mechanism of action involves binding to the estrogen receptor, though it does not bind to androgen or progesterone receptors.[1] To enhance its therapeutic application and improve patient compliance, the development of sustained-release delivery systems for this compound is a promising area of research. These systems aim to maintain a steady, effective drug concentration over an extended period, reducing dosing frequency and potential side effects.[2][3]
This document provides detailed application notes and experimental protocols for three distinct this compound delivery systems for sustained release:
-
Biodegradable Microspheres: For parenteral administration, offering controlled release over weeks to months.[4][5]
-
Subcutaneous Implants: A long-acting option providing systemic drug delivery for extended durations.[6]
-
Vaginal Rings: A user-controlled method for localized and systemic drug delivery.[7][8]
This compound: Mechanism of Action
This compound, as a SERM, exhibits tissue-specific effects. It acts as an antagonist to the estrogen receptor in certain tissues, which is believed to be the basis for its contraceptive effect.[1][9] The binding of this compound to the estrogen receptor can modulate the transcription of estrogen-responsive genes, affecting cellular processes. The precise signaling cascade can vary depending on the target tissue and the presence of various co-regulators.
Below is a diagram illustrating the putative signaling pathway of this compound.
Section 1: this compound-Loaded Biodegradable Microspheres
Biodegradable microspheres are an effective parenteral drug delivery system that can provide sustained release of therapeutic agents over an extended period.[5] Poly(lactic-co-glycolic acid) (PLGA) is a commonly used polymer for fabricating these microspheres due to its biocompatibility and tunable degradation rates.[1]
Data Presentation: Illustrative this compound PLGA Microsphere Formulations
| Formulation Code | Polymer (PLGA) | Drug:Polymer Ratio | Mean Particle Size (µm) | Encapsulation Efficiency (%) | Burst Release (%) (First 24h) |
| AN-MS-01 | 50:50 PLGA | 1:10 | 45.2 ± 5.1 | 75.3 ± 4.2 | 22.5 ± 2.1 |
| AN-MS-02 | 75:25 PLGA | 1:10 | 48.9 ± 6.3 | 72.1 ± 3.8 | 18.7 ± 1.9 |
| AN-MS-03 | 50:50 PLGA | 1:5 | 52.1 ± 5.8 | 85.6 ± 5.1 | 28.9 ± 2.5 |
| AN-MS-04 | 75:25 PLGA | 1:5 | 55.4 ± 6.7 | 82.4 ± 4.7 | 24.3 ± 2.2 |
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes.
Experimental Protocols
Materials:
-
This compound
-
PLGA (e.g., 50:50 or 75:25 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at a controlled speed to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid microspheres.
-
Microsphere Collection: Collect the microspheres by centrifugation, wash them several times with deionized water to remove residual PVA, and then freeze-dry to obtain a fine powder.
-
Sample Preparation: Accurately weigh a sample of this compound-loaded microspheres and suspend it in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Incubation: Incubate the samples at 37°C in a shaking water bath.
-
Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: Calculate the cumulative percentage of drug released over time.
Section 2: this compound Subcutaneous Implants
Subcutaneous implants offer a long-term, user-independent method for sustained drug delivery.[6] These implants can be fabricated from biodegradable polymers like polycaprolactone (PCL) and can be designed to release the drug over several months to years.
Data Presentation: Illustrative this compound Subcutaneous Implant Formulations
| Formulation Code | Polymer Composition | Drug Loading (%) | Implant Dimensions (mm) | In Vitro Release Duration (Days) |
| AN-IMP-01 | 100% PCL | 30 | 2 x 20 | > 180 |
| AN-IMP-02 | 80% PCL, 20% PEG | 30 | 2 x 20 | ~ 120 |
| AN-IMP-03 | 100% PCL | 50 | 2 x 20 | > 200 |
| AN-IMP-04 | 80% PCL, 20% PEG | 50 | 2 x 20 | ~ 150 |
Data are for illustrative purposes.
Experimental Protocols
Materials:
-
This compound
-
Polycaprolactone (PCL)
-
Polyethylene glycol (PEG) (optional, as a release modifier)
Procedure:
-
Blending: Physically blend the this compound powder with the polymer granules (PCL and PEG, if used).
-
Hot-Melt Extrusion: Feed the blend into a hot-melt extruder at a temperature that allows for the melting and mixing of the components without degrading the drug.
-
Filament Extrusion: Extrude the molten mixture through a die to form a filament of a precise diameter.
-
Implant Cutting: Cut the cooled filament into implants of the desired length.
-
Setup: Place each implant in a vial containing a known volume of release medium (e.g., PBS pH 7.4 with a surfactant to ensure sink conditions).
-
Incubation: Incubate the vials at 37°C with gentle agitation.
-
Sampling: At specified time points, completely remove the release medium and replace it with fresh medium.
-
Analysis: Determine the concentration of this compound in the collected medium using HPLC.
-
Data Analysis: Calculate the cumulative amount and percentage of this compound released over time.
Section 3: this compound Vaginal Rings
Vaginal rings are flexible, torus-shaped devices that provide sustained and controlled drug release for several weeks to months.[7][8] They can be designed for either local or systemic effects and are a discreet, woman-controlled contraceptive method.[7]
Data Presentation: Illustrative this compound Vaginal Ring Formulations
| Formulation Code | Polymer | Drug Loading (mg) | Core Diameter (mm) | Daily Release Rate (µ g/day ) |
| AN-VR-01 | Silicone Elastomer | 50 | 2 | 150 ± 15 |
| AN-VR-02 | EVA Copolymer | 50 | 2 | 180 ± 20 |
| AN-VR-03 | Silicone Elastomer | 100 | 2.5 | 250 ± 25 |
| AN-VR-04 | EVA Copolymer | 100 | 2.5 | 290 ± 30 |
Data are for illustrative purposes.
Experimental Protocols
References
- 1. Prednisolone-Loaded PLGA Microspheres. In Vitro Characterization and In Vivo Application in Adjuvant-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. msmn.formulationbio.com [msmn.formulationbio.com]
- 3. In-vivo/in-vitro correlation of four extended release formulations of pseudoephedrine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving long-term subcutaneous drug delivery by regulating material-bioenvironment interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological studies of a contraceptive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound and its analogue on antifertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonism of the actions of estrogens, androgens and progesterone by this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo performance of dexamethasone loaded PLGA microspheres prepared using polymer blends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Anordrin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Anordrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of this synthetic selective estrogen receptor modulator (SERM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound, with the chemical name 2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate, is a synthetic, steroidal selective estrogen receptor modulator (SERM).[1] Like many steroidal compounds, this compound is highly lipophilic and exhibits poor solubility in aqueous solutions. This low solubility can pose significant challenges for in vitro experiments, formulation development, and can negatively impact its bioavailability for in vivo studies.[2][3]
Q2: Has the aqueous solubility of this compound been quantitatively determined?
Q3: What are the general strategies to improve the aqueous solubility of poorly soluble drugs like this compound?
A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs. These can be broadly categorized into physical and chemical modification methods. Common approaches include:
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin.[4]
-
Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier matrix at the molecular level.[2][3][5]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[6][7]
-
Co-solvency: Using a mixture of a primary solvent (like water) with a water-miscible solvent in which the drug is more soluble.
-
pH Adjustment: For ionizable drugs, altering the pH of the solution can increase solubility. However, the effectiveness of this method for the neutral steroidal structure of this compound may be limited.
Troubleshooting Guide: Common Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of my aqueous buffer during my cell-based assay. | The concentration of this compound exceeds its aqueous solubility limit in the final assay medium. | 1. Determine the saturation solubility of this compound in your specific buffer. 2. Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and dilute it into the aqueous buffer immediately before use, ensuring the final organic solvent concentration is minimal and does not affect your experimental system. 3. Consider using a solubility-enhancing formulation , such as a cyclodextrin inclusion complex or a solid dispersion, to increase the apparent solubility of this compound in your aqueous medium. |
| I am observing inconsistent results in my in vitro experiments. | Poor solubility is leading to variable concentrations of dissolved this compound. | 1. Ensure complete dissolution of this compound in your stock solution before further dilution. 2. Vortex or sonicate the final aqueous solution to ensure homogeneity. 3. Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before adding it to your experiment. 4. Prepare fresh dilutions for each experiment to avoid precipitation over time. |
| My formulation for in vivo studies shows poor and variable absorption. | The low dissolution rate of this compound in the gastrointestinal tract is limiting its absorption. | 1. Formulate this compound as a nanosuspension to significantly increase its surface area and dissolution velocity. 2. Develop a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate. 3. Explore lipid-based formulations , which can present the drug in a pre-dissolved state and enhance absorption.[8] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility measurement, which is a reliable method for determining the thermodynamic solubility of a compound.
-
Preparation: Add an excess amount of this compound powder to a known volume of the aqueous solvent (e.g., distilled water, phosphate-buffered saline) in a sealed, clear container (e.g., glass vial). The excess solid should be visible.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to stand undisturbed for a set period to allow the undissolved solid to settle. Alternatively, centrifuge the suspension to pellet the excess solid.
-
Sampling: Carefully withdraw a sample from the supernatant.
-
Filtration: Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved microcrystals.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the aqueous solubility of this compound under the tested conditions.
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method is suitable for preparing inclusion complexes of poorly water-soluble drugs.
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to the selected cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin). A 1:1 molar ratio is a common starting point.
-
Cyclodextrin Slurry Preparation: In a mortar, add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the cyclodextrin powder to form a thick paste.
-
This compound Addition: Gradually add the this compound powder to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes) to facilitate the inclusion of this compound into the cyclodextrin cavity.
-
Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) spectroscopy. The enhancement in aqueous solubility should be determined using the shake-flask method (Protocol 1).
Protocol 3: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)
This technique is widely used to prepare solid dispersions of thermolabile drugs.
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)) and a common solvent in which both this compound and the carrier are soluble.
-
Dissolution: Dissolve both this compound and the carrier in the selected solvent at a predetermined ratio (e.g., 1:5 drug-to-carrier weight ratio).
-
Solvent Evaporation: Remove the solvent from the solution using a rotary evaporator under reduced pressure and at a controlled temperature.
-
Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.
-
Characterization: Characterize the solid dispersion for its amorphous nature (using DSC and XRPD) and determine the improvement in dissolution rate and solubility compared to the pure drug.
Quantitative Data on Solubility Enhancement (Illustrative Examples)
Table 1: Solubility Enhancement of Steroidal Drugs using Cyclodextrin Complexation
| Steroidal Drug | Cyclodextrin | Molar Ratio (Drug:CD) | Initial Solubility (µg/mL) | Solubility with CD (µg/mL) | Fold Increase |
| Chrysin | RAMEB | 1:1 | 1.01 | 7.48 | 7.41 |
| Chrysin | RAMEB | 1:2 | 1.01 | 8.12 | 8.04 |
| Chrysin | SBECD | 1:1 | 1.01 | 6.35 | 6.29 |
| Chrysin | HPBCD | 1:1 | 1.01 | 5.72 | 5.66 |
| Chrysin | βCD | 1:1 | 1.01 | 4.41 | 4.37 |
Data adapted from a study on Chrysin, a poorly soluble flavonoid.[9]
Table 2: Solubility Enhancement of a Poorly Soluble Drug via Nanosuspension
| Formulation | Saturation Solubility (mg/mL) | Fold Increase |
| Pure Ornidazole | 0.2508 | - |
| Optimized Ornidazole Nanosuspension (F7) | 4.2571 | 16.97 |
Data adapted from a study on Ornidazole, a poorly soluble drug.[6]
Table 3: Solubility Enhancement of Andrographolide using Solid Dispersion
| Carrier | Drug:Carrier Ratio | Preparation Method | Initial Solubility (µg/mL) | Solubility with SD (µg/mL) | Fold Increase |
| PVP-VA 64 | 1:4 | Rotary Evaporation | 3.29 | 10.86 | 3.3 |
| HPMC | 1:3 | Rotary Evaporation | 3.29 | 12.89 | 3.9 |
Data adapted from a systematic review on Andrographolide, a poorly soluble natural compound.[10]
Visualizations
Caption: Workflow for addressing poor aqueous solubility of this compound.
Caption: Simplified signaling pathway of this compound as a SERM.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedgrid.com [biomedgrid.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ardena.com [ardena.com]
- 9. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
minimizing off-target effects of Anordrin in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with Anordrin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, steroidal selective estrogen receptor modulator (SERM) used as an emergency contraceptive.[1] It exhibits both weak estrogenic and antiestrogenic activities.[1][2] Its primary mechanism of action is binding to the estrogen receptor, while it does not bind to the androgen or progesterone receptors.[1][2] this compound is metabolized into a dihydroxylated active metabolite, anordiol, which has more potent estrogenic activity.[1] The antifertility effects of this compound are believed to stem from its estrogenic properties, which lead to a decrease in serum progesterone levels.[3]
Q2: What are the known off-target effects of this compound?
This compound's effects are primarily mediated through the estrogen receptor. However, some effects may be considered "off-target" depending on the research context. These include:
-
Antigonadotropic effects: this compound has been shown to have antigonadotropic effects in animals.[1]
-
Effects on males: In male animals, this compound can inhibit spermatogenesis and cause atrophy of the epididymis, prostate, and seminal vesicles.[1]
-
Cellular injury at high concentrations: In vitro studies have shown that high concentrations (50 µg/ml or 100 µg/ml) of this compound can cause injury to human trophoblast cells.[3]
Q3: How can I be sure that the observed effects in my experiment are due to this compound's on-target activity?
Distinguishing on-target from off-target effects is crucial for the correct interpretation of experimental results. A multi-faceted approach is recommended:
-
Dose-Response Analysis: Conduct experiments across a range of this compound concentrations to establish a dose-response curve. On-target effects should correlate with the known binding affinity of this compound to the estrogen receptor.
-
Use of Control Compounds: Include a structurally similar but inactive compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[4]
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to eliminate the expression of the estrogen receptor (ERα and ERβ). If the experimental effect of this compound persists in the absence of its target, it is likely an off-target effect.[4]
-
Rescue Experiments: For antiestrogenic effects, co-administration of estradiol can help determine if the effect is mediated through the estrogen receptor. The abortifacient effects of this compound in animals, for example, can be blocked by supplemental estradiol.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cellular toxicity observed at expected effective concentrations. | Off-target effects at high concentrations. | Titrate this compound to the lowest effective concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[4] |
| Inconsistent results across different cell lines. | Varying expression levels of on-target (estrogen receptors) or off-target proteins between cell lines. | Characterize the expression levels of ERα and ERβ in the cell lines being used. Consider using cell lines with stable and well-characterized receptor expression. |
| Observed phenotype does not align with known estrogenic or antiestrogenic effects. | Potential engagement of an unknown off-target protein or signaling pathway. | Conduct broader profiling assays, such as kinase selectivity profiling or other off-target screening panels, to identify potential unintended targets.[4] |
Experimental Protocols
Protocol 1: Determining the Lowest Effective On-Target Concentration
Objective: To identify the minimum concentration of this compound required to elicit a measurable on-target effect, thereby minimizing the risk of off-target effects.
Methodology:
-
Cell Culture: Culture a well-characterized estrogen-responsive cell line (e.g., MCF-7 breast cancer cells).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Treatment: Treat the cells with the various concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., 17β-estradiol).
-
Endpoint Measurement: Measure a known on-target endpoint, such as the expression of an estrogen-responsive gene (e.g., pS2/TFF1) using RT-qPCR or a cell proliferation assay (e.g., MTT or BrdU incorporation).
-
Data Analysis: Plot the results as a dose-response curve to determine the EC50 (half-maximal effective concentration). The lowest concentration that produces a statistically significant on-target effect should be used for subsequent experiments.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antagonism of the actions of estrogens, androgens and progesterone by this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and its analogue on antifertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Anordrin Dosage
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available research and should not be considered a substitute for rigorous experimental validation. All experimental work should be conducted in accordance with institutional and national guidelines for ethical research practices.
Introduction
Anordrin is a synthetic steroidal selective estrogen receptor modulator (SERM) with both weak estrogenic and antiestrogenic properties.[1] It is primarily used as an emergency contraceptive.[1] Optimizing the dosage of this compound is critical to maximize its therapeutic efficacy while minimizing potential toxicity. This guide provides a collection of frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to assist researchers in this process.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective estrogen receptor modulator (SERM), meaning it can act as either an estrogen agonist or antagonist depending on the target tissue. Its primary contraceptive effect is believed to be the inhibition of blastocyst implantation in the endometrium.[1] It has been shown to have both weak estrogenic and antiestrogenic activity.[1] this compound binds to the estrogen receptor but not to the androgen or progesterone receptors.[1] Its active metabolite, anordiol, exhibits more potent estrogenic activity.[1]
Q2: What is a known effective dose of this compound for emergency contraception in humans?
A2: Clinical trials have investigated the use of this compound in combination with mifepristone for emergency contraception. In one study, single doses of 5 mg and 7.5 mg of this compound were used alongside 10 mg and 25 mg of mifepristone, respectively.[2] The combination of 10 mg mifepristone and 5 mg this compound showed a contraceptive effectiveness rate of 90.6%.[2] Another study used a single dose of 7.5 mg this compound with 25 mg mifepristone.[3]
Q3: What are the known toxic effects of this compound?
A3: In vitro studies have shown that this compound concentrations of 50 µg/mL and 100 µg/mL can be injurious to human trophoblast cells.[4] In male mice, a daily dose of 160 micrograms for 30 days led to a significant decrease in seminal vesicle weight.[5] However, acute and chronic toxicity tests in various animal models have reportedly shown no significant abnormalities in blood parameters, or liver and renal function.[1]
Q4: How can I determine the optimal dose of this compound in my experimental model?
A4: A thorough dose-response study is essential. This involves testing a range of this compound concentrations to determine the effective dose for the desired contraceptive effect (e.g., ED50) and the toxic dose (e.g., LD50, and identifying the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL)). The therapeutic index (LD50/ED50) can then be calculated to assess the drug's safety margin.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent contraceptive efficacy in animal models. | Improper timing of administration relative to ovulation and implantation. | Ensure precise timing of drug administration based on the specific reproductive cycle of the animal model. |
| Inadequate dose. | Perform a dose-escalation study to identify the minimal effective dose. | |
| Poor bioavailability. | Consider alternative routes of administration or formulation to improve absorption. | |
| Observed toxicity at presumed therapeutic doses. | Species-specific sensitivity. | Conduct comparative toxicity studies in different animal models. |
| Off-target effects. | Investigate potential interactions with other cellular pathways. | |
| Accumulation of toxic metabolites. | Perform pharmacokinetic studies to assess the metabolism and clearance of this compound and its metabolites. | |
| Difficulty in translating in vitro results to in vivo models. | Differences in metabolic activation or detoxification between cell lines and whole organisms. | Use primary cells or more complex in vitro models (e.g., organoids) that better recapitulate in vivo conditions. |
| Poor pharmacokinetic properties of the compound. | Optimize the formulation to improve in vivo stability and delivery to the target tissue. |
Data on this compound Dosage and Effects
Table 1: In Vivo Efficacy and Toxicity of this compound in Animal Models
| Species | Dose | Effect | Reference |
| Rat | 4 mg/kg | Inhibition of uterine Pontamine blue reaction (indicative of anti-implantation effect) | [4] |
| Mouse | 160 µ g/day for 30 days | Significant decrease in seminal vesicle weight | [5] |
Table 2: In Vitro Effects of this compound
| Cell Type | Concentration | Effect | Reference |
| Human Trophoblast Cells | 50 µg/mL | Cellular injury | [4] |
| Human Trophoblast Cells | 100 µg/mL | Cellular injury | [4] |
Table 3: this compound Dosage in Human Clinical Trials for Emergency Contraception
| This compound Dose | Co-administered Drug | Contraceptive Effectiveness | Reference |
| 5 mg | 10 mg Mifepristone | 90.6% | [2] |
| 7.5 mg | 25 mg Mifepristone | 85.3% | [2] |
| 7.5 mg | 25 mg Mifepristone | 86.1% | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay: Trophoblast Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
1. Cell Culture:
-
Culture human trophoblast cells (e.g., HTR-8/SVneo) in the recommended medium and conditions.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations.
3. Treatment:
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
4. Viability Assessment (e.g., using MTT assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Assessment of Estrogenic and Anti-Estrogenic Activity: Uterotrophic Bioassay (Adapted from OECD TG 440)
1. Animals:
-
Use immature (e.g., 20-21 days old) or ovariectomized adult female rats or mice.
2. Dosing:
-
Administer this compound daily for 3-7 consecutive days by oral gavage or subcutaneous injection.
-
Include a vehicle control group and a positive control group (e.g., ethinyl estradiol).
-
To assess anti-estrogenic activity, co-administer this compound with a reference estrogen.
3. Endpoint Measurement:
-
Euthanize the animals 24 hours after the last dose.
-
Carefully dissect the uterus and weigh it (wet and blotted weight).
4. Data Analysis:
-
Compare the uterine weights of the this compound-treated groups to the vehicle control and positive control groups.
-
A significant increase in uterine weight indicates estrogenic activity, while a significant inhibition of the estrogen-induced uterine weight increase indicates anti-estrogenic activity.
In Vivo Assessment of Androgenic and Anti-Androgenic Activity: Hershberger Bioassay (Adapted from OECD TG 441)
1. Animals:
-
Use castrated peripubertal male rats.
2. Dosing:
-
Administer this compound daily for 10 consecutive days by oral gavage or subcutaneous injection.
-
Include a vehicle control group and a positive control group (e.g., testosterone propionate).
-
To assess anti-androgenic activity, co-administer this compound with a reference androgen.
3. Endpoint Measurement:
-
Euthanize the animals 24 hours after the last dose.
-
Dissect and weigh the five androgen-dependent tissues: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
4. Data Analysis:
-
Compare the weights of the androgen-dependent tissues in the this compound-treated groups to the control groups.
-
A significant increase in tissue weights suggests androgenic activity, while a significant decrease in the androgen-stimulated tissue weights indicates anti-androgenic activity.
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathways of this compound.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. Pharmacological studies of a contraceptive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [A randomized multicentre clinical trial on different doses of mifepristone alone and in combination with this compound as emergency contraception] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Emergency contraception with mifepristone and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and its analogue on antifertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of the actions of estrogens, androgens and progesterone by this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Anordrin Treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anordrin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
FAQs: General Challenges in Long-Term this compound Studies
Q1: What are the primary challenges in designing long-term this compound treatment studies?
A1: Long-term studies of this compound, a selective estrogen receptor modulator (SERM), present several challenges. Due to its primary use as an emergency contraceptive in China, extensive long-term clinical data is not widely available in peer-reviewed literature.[1] Key challenges include:
-
Lack of Precedent: The absence of comprehensive long-term clinical trial data for this compound makes it difficult to anticipate the full spectrum of potential side effects and design appropriate monitoring protocols.
-
Hormonal Complexity: this compound exhibits both weak estrogenic and anti-estrogenic activities, and its active metabolite, anordiol, is a more potent estrogen agonist.[2][3] This dual activity complicates the prediction of its long-term effects on various tissues.
-
Extrapolating from Animal Models: While acute and chronic toxicity studies in animals have shown no apparent abnormalities in blood, liver, or renal functions, the translation of these findings to long-term human effects requires caution.[1]
-
Recruitment and Retention: As with many long-term contraceptive studies, patient recruitment and retention can be challenging, impacting the statistical power and validity of the results.
Q2: What are the potential long-term side effects of this compound treatment that researchers should monitor for?
A2: While specific long-term data for this compound is limited, potential side effects can be inferred from studies of other SERMs like tamoxifen and raloxifene. Researchers should consider monitoring for:
-
Endometrial Health: SERMs can have varied effects on the endometrium. While some have anti-estrogenic effects, others can have estrogenic effects, potentially increasing the risk of endometrial hyperplasia or cancer with prolonged use.
-
Bone Mineral Density: Estrogenic activity is crucial for maintaining bone density. The long-term impact of this compound's mixed agonist/antagonist profile on bone health is an important area for investigation.[4][5][6][7]
-
Thromboembolic Events: Some SERMs are associated with an increased risk of venous thromboembolism.
-
Cardiovascular Health: The effects of SERMs on lipid profiles and overall cardiovascular risk should be monitored.
-
Reproductive Health: Long-term alterations to the hypothalamic-pituitary-gonadal (HPG) axis, menstrual cycle regularity, and fertility following cessation of treatment are key considerations.[8][9][10][11]
Q3: Are there known drug interactions with this compound?
A3: Specific drug interaction studies for this compound are not extensively documented in the available literature. However, as a steroidal SERM, it is plausible that this compound's metabolism could be affected by drugs that induce or inhibit cytochrome P450 enzymes. Researchers should consider the potential for interactions with:
-
Enzyme Inducers: Drugs like certain anticonvulsants and antibiotics could potentially decrease this compound's plasma concentrations.
-
Enzyme Inhibitors: Drugs like certain antifungals and antidepressants could potentially increase this compound's plasma concentrations, possibly leading to more pronounced side effects.
-
Other Hormonal Therapies: Co-administration with other estrogens, progestins, or anti-hormonal agents could lead to complex and unpredictable interactions.
Troubleshooting Guides for this compound Experiments
This section provides guidance on common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assays
Q4: My competitive radioligand binding assay for this compound shows high non-specific binding. What can I do?
A4: High non-specific binding can obscure the true binding affinity of your compound. Here are some troubleshooting steps:
-
Optimize Radioligand Concentration: Use a concentration of radioligand that is at or below its Kd for the receptor. Higher concentrations can lead to increased non-specific binding.
-
Check for Radioligand Purity: Ensure the radioligand has not degraded.
-
Increase Washing Steps: Increase the number and volume of washes to remove unbound radioligand more effectively.
-
Use Appropriate Blocking Agents: Incorporate blocking agents in your assay buffer to saturate non-specific binding sites.
-
Lower Incubation Temperature: Performing the incubation at a lower temperature can sometimes reduce non-specific binding, though it may require a longer incubation time to reach equilibrium.[12]
Q5: I am observing inconsistent results in my cell-based estrogenicity assays with this compound. What are the potential causes?
A5: Inconsistent results in cell-based assays can stem from several factors:
-
Cell Line Stability: Ensure that the estrogen receptor expression and responsiveness of your cell line (e.g., MCF-7) are stable across passages.
-
Serum Stripping Efficiency: If using serum-containing media, ensure that endogenous hormones have been effectively removed by charcoal stripping.
-
Compound Solubility and Stability: this compound is a steroid and may have limited aqueous solubility. Ensure it is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration is consistent and non-toxic to the cells. Also, consider the stability of this compound in your culture medium over the course of the experiment.
-
Assay Conditions: Maintain consistent cell seeding density, incubation times, and reagent concentrations.
In Vivo Studies
Q6: In my animal study, the observed in vivo effects of this compound are weaker than expected based on in vitro data. Why might this be?
A6: Discrepancies between in vitro and in vivo results are common. Potential reasons include:
-
Pharmacokinetics: this compound is rapidly metabolized to anordiol, which has different properties.[3] The bioavailability, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model may limit its exposure at the target tissue. Consider performing pharmacokinetic studies to correlate plasma and tissue concentrations with the observed effects.[13]
-
Route of Administration: The route of administration can significantly impact bioavailability. Oral administration may be subject to first-pass metabolism.[1]
-
Animal Model Selection: The expression and function of estrogen receptors and co-regulators can differ between species, leading to varied responses.[14]
Data Presentation
Table 1: Summary of Preclinical Data for this compound
| Parameter | Species | Key Findings | Reference |
| Acute & Chronic Toxicity | Mice, Rats, Rabbits, Hamsters, Dogs | No apparent abnormalities in blood picture, liver, and renal functions. | [1] |
| Fertility | Rats | Repeated administration led to sterility, which was reversible upon cessation. | [1] |
| Teratogenicity | Rats | No teratogenic effects at sub-minimal antifertility doses. | [1] |
| Pharmacokinetics | Cynomolgus Monkeys | Rapidly hydrolyzed to anordiol. Mean residence time of this compound (IV): 5.0 ± 1.3 min. Mean residence time of anordiol (from IV this compound): 139 ± 27 min. | [13] |
| Hormonal Activity | Mice | Weak estrogenic and anti-estrogenic activity. Decreased serum corticosteroid-binding globulin levels. | [2] |
Table 2: Potential Long-Term Side Effects of SERMs (Inferred for this compound)
| System | Potential Side Effect | Notes |
| Urogenital | Endometrial hyperplasia/cancer, vaginal bleeding | Dependent on the balance of estrogenic/anti-estrogenic effects. |
| Skeletal | Changes in bone mineral density | Estrogenic effects are generally protective of bone. |
| Cardiovascular | Venous thromboembolism, changes in lipid profiles | A known risk for some SERMs. |
| Reproductive | Menstrual irregularities, effects on fertility | Disruption of the HPG axis is a primary mechanism of action. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Estrogen Receptor
Objective: To determine the binding affinity of this compound and its metabolites for the estrogen receptor (ERα and ERβ).
Materials:
-
Purified recombinant human ERα and ERβ.
-
[3H]-Estradiol (Radioligand).
-
Unlabeled estradiol (for determining non-specific binding).
-
This compound and anordiol.
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
96-well plates.
-
Scintillation fluid and counter.
Methodology:
-
Prepare serial dilutions of unlabeled estradiol, this compound, and anordiol in the assay buffer.
-
In a 96-well plate, add a fixed concentration of [3H]-Estradiol (e.g., 0.5 nM) to each well.
-
Add the serially diluted test compounds or unlabeled estradiol to the wells. For total binding, add buffer only. For non-specific binding, add a high concentration of unlabeled estradiol (e.g., 1 µM).
-
Add the purified estrogen receptor to each well to initiate the binding reaction.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantify the bound radioactivity by liquid scintillation counting.
-
Calculate the IC50 values and subsequently the Ki values using the Cheng-Prusoff equation.
Protocol 2: Uterotrophic Assay in Ovariectomized Rats
Objective: To assess the in vivo estrogenic and anti-estrogenic activity of this compound.
Materials:
-
Immature female Sprague-Dawley rats, ovariectomized.
-
This compound, Estradiol (positive control).
-
Vehicle (e.g., corn oil).
Methodology:
-
Allow the ovariectomized rats to acclimatize for at least 7 days to ensure depletion of endogenous estrogens.
-
Divide the animals into treatment groups (e.g., Vehicle control, Estradiol, this compound at various doses, this compound + Estradiol).
-
Administer the treatments daily for 3-7 consecutive days via subcutaneous injection or oral gavage.
-
On the day after the final treatment, euthanize the animals and carefully dissect the uteri, trimming away fat and connective tissue.
-
Blot the uteri to remove luminal fluid and record the wet weight.
-
The uteri can then be dried in an oven to obtain the dry weight.
-
Compare the uterine weights of the treatment groups to the vehicle control. An increase in uterine weight indicates estrogenic activity, while the inhibition of estradiol-induced uterine growth indicates anti-estrogenic activity.[15][16][17]
Visualizations
Caption: Simplified signaling pathway of this compound as a SERM.
Caption: Experimental workflow for the uterotrophic assay.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. Pharmacological studies of a contraceptive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of the actions of estrogens, androgens and progesterone by this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and its analogue on antifertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective estrogen receptor modulators and bone health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of selective estrogen receptor modulators on bone health in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Skeletal effects of selective oestrogen receptor modulators (SERMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-jbm.org [e-jbm.org]
- 8. mdpi.com [mdpi.com]
- 9. Emerging insights into Hypothalamic-pituitary-gonadal (HPG) axis regulation and interaction with stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchwithnj.com [researchwithnj.com]
- 11. mdpi.com [mdpi.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Pharmacokinetics and pharmacodynamics of this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol diproprionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal models of endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Anordrin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Anordrin.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are the initial challenges to its oral bioavailability?
This compound is a synthetic A-nor-steroid (2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate) with contraceptive properties.[1] It is a prodrug that is hydrolyzed in the body to its active form, anordiol.[2] Early studies with 14C-labeled this compound indicated that while it is absorbed rapidly, the absorption from the gastrointestinal tract is incomplete.[3] A significant portion of the administered dose is excreted in the feces, suggesting that low aqueous solubility and/or poor membrane permeation limit its oral bioavailability.[3]
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
Given that this compound is a lipophilic steroid, several established formulation strategies can be employed to improve its oral absorption. These primarily focus on increasing its solubility, dissolution rate, and/or membrane permeability. The most promising approaches include:
-
Micronization and Nanocrystal Technology: Reducing the particle size of the drug to the micron or nanometer range increases the surface area available for dissolution.[4][5]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion in the gastrointestinal fluid, enhancing the solubilization and absorption of lipophilic drugs.[6][7][8]
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can significantly increase its aqueous solubility and dissolution rate.[9][10]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in its amorphous (non-crystalline) state can lead to higher apparent solubility and faster dissolution.
-
Prodrug Modification: While this compound is already a prodrug, further chemical modifications could be explored to optimize its physicochemical properties for better absorption.[11]
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound in Biorelevant Media
Problem: You are observing a very slow and incomplete dissolution of crystalline this compound in simulated gastric and intestinal fluids (e.g., FaSSGF and FaSSIF).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Wettability and High Crystallinity | Micronization/Nanonization: Reduce the particle size of the this compound powder using techniques like jet milling or wet bead milling. This increases the surface area-to-volume ratio, which can enhance the dissolution rate. |
| Low Aqueous Solubility | Formulate as a Solid Dispersion: Prepare an amorphous solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC, or Soluplus®). The amorphous form has a higher energy state than the crystalline form, leading to increased apparent solubility and faster dissolution. |
| Insufficient Solubilization in Simulated Fluids | Develop a SEDDS Formulation: As a lipophilic compound, this compound is a good candidate for a self-emulsifying drug delivery system (SEDDS). This pre-concentrate forms a micro- or nanoemulsion upon contact with aqueous media in the gut, keeping the drug in a solubilized state.[6][7] |
| Limited Interaction with Aqueous Media | Prepare Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can mask the lipophilic nature of this compound and significantly improve its aqueous solubility.[9] This is a well-established method for enhancing the bioavailability of poorly soluble drugs.[10] |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Problem: Your animal studies are showing significant inter-subject variability in the plasma concentration-time profiles of anordiol after oral administration of an this compound formulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Food Effects | Standardize Feeding Conditions: The presence of food, particularly high-fat meals, can significantly alter the absorption of lipophilic drugs.[12] For some steroids like norethindrone, food can increase systemic exposure.[12] Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized meal. Consider conducting a formal food effect study to characterize this variable. |
| Inconsistent Emulsification of Lipid-Based Formulations | Optimize SEDDS Formulation: If using a SEDDS, ensure the formulation is robust and emulsifies consistently and rapidly upon dilution. The droplet size of the resulting emulsion should be small and uniform. Re-evaluate the oil, surfactant, and co-surfactant ratios. The choice of excipients is critical for efficient self-emulsification.[8] |
| Precipitation of the Drug in the GI Tract | Incorporate a Precipitation Inhibitor: In supersaturating systems like amorphous solid dispersions or some SEDDS, the drug may precipitate out of solution in the GI tract before it can be absorbed. Including a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), in the formulation can help maintain a supersaturated state for a longer duration. |
| Formulation Instability | Assess Physical and Chemical Stability: For amorphous solid dispersions, ensure the formulation is stable and does not recrystallize over time. For SEDDS, check for any phase separation or drug precipitation in the pre-concentrate. Perform stability studies under accelerated conditions to predict the long-term stability of your formulation. |
Quantitative Data Summary
The following table presents hypothetical data illustrating the potential improvements in the pharmacokinetic parameters of anordiol following the oral administration of different this compound formulations compared to a simple crystalline suspension. These values are based on typical enhancements observed for poorly soluble drugs with these technologies.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Crystalline this compound Suspension | 10 | 50 ± 15 | 4.0 ± 1.0 | 450 ± 120 | 100 (Reference) |
| Micronized this compound Suspension | 10 | 95 ± 25 | 2.5 ± 0.8 | 900 ± 200 | 200 |
| This compound-HP-β-CD Complex | 10 | 150 ± 30 | 1.5 ± 0.5 | 1575 ± 350 | 350 |
| This compound SEDDS | 10 | 220 ± 45 | 1.0 ± 0.5 | 2475 ± 500 | 550 |
| This compound Solid Dispersion | 10 | 180 ± 40 | 1.2 ± 0.6 | 1980 ± 450 | 440 |
Experimental Protocols
Protocol 1: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
Objective: To prepare an inclusion complex of this compound with HP-β-CD to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Freeze-dryer
Methodology:
-
Phase Solubility Study: To determine the optimal molar ratio, perform a phase solubility study according to the method described by Higuchi and Connors. Excess this compound is added to aqueous solutions of increasing HP-β-CD concentrations. The suspensions are shaken at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed by HPLC to determine the concentration of dissolved this compound.
-
Preparation of the Complex (Co-evaporation Method): a. Dissolve this compound and HP-β-CD (typically at a 1:1 or 1:2 molar ratio based on the phase solubility study) in a minimal amount of a 50:50 (v/v) ethanol/water mixture. b. Stir the solution at room temperature for 24 hours to ensure complex formation. c. Remove the solvent under reduced pressure using a rotary evaporator at 40°C. d. The resulting solid film is further dried in a vacuum oven to remove any residual solvent.
-
Characterization: a. Dissolution Studies: Compare the dissolution profile of the complex with that of a physical mixture of this compound and HP-β-CD, and with this compound alone, in a USP dissolution apparatus (paddle type) using a biorelevant medium. b. Solid-State Characterization: Use techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex and the amorphous nature of the drug within the complex.
Protocol 2: Formulation and Characterization of this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a SEDDS formulation for this compound to improve its solubilization and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Excipient Screening: a. Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select excipients that provide the highest solubilizing capacity. b. Mix accurately weighed amounts of this compound with each excipient, vortex, and keep in a water bath at 40°C for 24 hours. Centrifuge and analyze the supernatant by HPLC.
-
Construction of Ternary Phase Diagrams: a. Based on the solubility data, select an oil, surfactant, and co-surfactant. b. Construct a ternary phase diagram to identify the self-emulsifying region. Prepare mixtures of the selected excipients at various ratios and titrate with water, observing for the formation of a clear or bluish-white emulsion.
-
Preparation of this compound-Loaded SEDDS: a. Select a ratio from the self-emulsifying region of the phase diagram. b. Dissolve the required amount of this compound in the oil phase with gentle heating if necessary. c. Add the surfactant and co-surfactant to the oily mixture and vortex until a clear, homogenous solution is formed.
-
Characterization: a. Self-Emulsification Efficiency: Add 1 mL of the SEDDS formulation to 250 mL of water in a beaker with gentle stirring. Record the time taken for the formation of a stable emulsion. b. Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument. c. In Vitro Dissolution: Perform dissolution studies in a biorelevant medium and compare the release profile to that of crystalline this compound.
Visualizations
Caption: Workflow for developing and evaluating enhanced oral formulations of this compound.
Caption: Mechanism of bioavailability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. Chemical synthesis and bioassay of this compound and dinordrin I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound and its analogue on antifertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological studies of a contraceptive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Modern Prodrug Design for Targeted Oral Drug Delivery | MDPI [mdpi.com]
- 12. The effect of food on the bioavailability of norethindrone and ethinyl estradiol from norethindrone acetate/ethinyl estradiol tablets intended for continuous hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
refining Anordrin administration for consistent results
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the administration of Anordrin to achieve consistent and reliable experimental results. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the preparation and administration of this compound in a research setting.
1. Formulation and Solubility Issues
-
Q: My this compound solution is cloudy or has visible precipitate. What should I do?
-
A: this compound is a hydrophobic compound with low aqueous solubility. Precipitation can lead to inaccurate dosing and inconsistent results.
-
Vehicle Selection: Standard aqueous vehicles like saline or PBS are generally unsuitable for this compound. A co-solvent system is often necessary. Common vehicles for steroid-like compounds include:
-
Sesame oil or corn oil for subcutaneous or intramuscular injections.
-
A mixture of DMSO and PEG (polyethylene glycol) diluted in saline or PBS for intraperitoneal or intravenous injections. It is crucial to first dissolve this compound completely in DMSO before slowly adding the other components.
-
-
Sonication: Gentle sonication can help to dissolve the compound and break up small aggregates.
-
Warming: Warming the vehicle to 37°C may improve solubility, but the stability of this compound at this temperature should be considered.
-
Fresh Preparation: Prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
-
-
-
Q: I'm observing inconsistent results between experiments even with the same dose. What could be the cause?
-
A: Inconsistent results with steroid hormones and SERMs can stem from several factors:
-
Incomplete Dissolution: Ensure the compound is fully dissolved in the vehicle before administration. Visually inspect the solution for any particulate matter.
-
Improper Mixing: If using a suspension, ensure it is uniformly mixed before drawing each dose.
-
Animal-to-Animal Variability: Biological factors such as age, weight, and hormonal status can influence the response to this compound. Ensure that experimental groups are appropriately matched.
-
Injection Technique: Inconsistent injection technique (e.g., subcutaneous vs. intraperitoneal leakage) can lead to variable absorption. Ensure all personnel are thoroughly trained in the chosen administration route.
-
Circadian Rhythms: The timing of administration can influence the hormonal milieu of the animal and its response to a SERM. Administer the compound at the same time each day.
-
Mycoplasma Contamination: In cell culture experiments, mycoplasma contamination can alter cellular responses to steroid hormones, leading to inconsistent results.[1]
-
-
2. Administration Route Challenges
-
Q: What is the most appropriate route of administration for this compound in rodents?
-
A: The choice of administration route depends on the experimental design and desired pharmacokinetic profile. Studies have shown that the effects of this compound are similar when administered orally, intramuscularly, or intravenously.[2]
-
Oral Gavage: Suitable for daily dosing and mimics the clinical route of administration. However, absorption can be variable.
-
Subcutaneous (SC) Injection: Provides a slower release and more sustained exposure. Oil-based vehicles are commonly used.
-
Intramuscular (IM) Injection: Also provides sustained release. Care must be taken to avoid the sciatic nerve.
-
Intraperitoneal (IP) Injection: Allows for rapid absorption. Co-solvent systems are typically required.
-
Intravenous (IV) Injection: Provides immediate and complete bioavailability but requires skill and appropriate formulation to avoid precipitation in the bloodstream.
-
-
-
Q: I am having difficulty with oral gavage. The animals seem stressed, and I'm concerned about incorrect placement.
-
A: Proper technique is crucial for successful and humane oral gavage.
-
Restraint: Use a firm but gentle restraint to immobilize the head and align the esophagus.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.
-
Measurement: Measure the needle from the corner of the mouth to the last rib to ensure it reaches the stomach without causing perforation.
-
Insertion: Gently guide the needle along the roof of the mouth and down the esophagus. The animal should swallow as the tube is advanced. If there is resistance, do not force it.
-
-
Quantitative Data
The following tables summarize key quantitative data related to this compound from published studies.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolite Anordiol in Cynomolgus Monkeys [3]
| Parameter | This compound (0.2 mg/kg IV) | Anordiol (from this compound) | Anordiol (from 1.0 mg/kg IM this compound) |
| Mean Residence Time (MRT) | 5.0 ± 1.3 min | 139 ± 27 min | 26.3 days |
| Metabolic Clearance Rate (MCR) | 55 mL/min·kg | 34 mL/min·kg | - |
| Volume of Distribution (Vss) | 276 mL/kg | 4460 mL/kg | - |
Table 2: Reported Doses of this compound in Animal Studies
| Animal Model | Dose | Administration Route | Observed Effect | Reference |
| Rat | 4 mg/kg | Oral, IM, IV | Inhibition of uterine Pontamine blue reaction | [2] |
| Mouse | 160 µ g/day | Not specified | Decreased seminal vesicle weight after 30 days | [4] |
| Mouse | 2.0 µ g/day for 7 days | Not specified | Inhibition of estradiol-17β effect on progesterone receptors | [4] |
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound. Note: As this compound is not commercially available with a specified research formulation, these protocols are based on best practices for similar hydrophobic compounds and may require optimization.
1. Preparation of this compound for Injection (Co-solvent Vehicle)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to completely dissolve the this compound. Vortex or sonicate briefly if necessary.
-
Add PEG300 to the DMSO/Anordrin solution and mix thoroughly.
-
Add Tween 80 and mix again.
-
Slowly add the sterile saline or PBS dropwise while vortexing to bring the solution to the final desired concentration and volume. A common vehicle ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Visually inspect the final solution for any precipitation. If the solution is cloudy, it may be gently warmed or sonicated.
-
Prepare the formulation fresh on the day of administration.
-
2. Oral Gavage Administration in Rodents
-
Animal Preparation:
-
Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice).
-
-
Procedure:
-
Restrain the animal firmly, holding the head and neck in a straight line.
-
Measure the gavage needle from the tip of the animal's nose to the last rib and mark the tube.
-
Gently insert the ball-tipped gavage needle into the mouth, advancing it along the palate and into the esophagus.
-
Administer the this compound solution slowly and steadily.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
3. Subcutaneous (SC) Injection in Rodents
-
Vehicle Preparation: For SC injection, this compound can be dissolved in a sterile oil vehicle such as sesame oil or corn oil.
-
Procedure:
-
Restrain the animal and lift the loose skin over the back of the neck or flank to create a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly to form a small bolus under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
4. Intramuscular (IM) Injection in Rats
-
Procedure:
-
Restrain the rat securely. Anesthesia may be required.
-
Identify the quadriceps or gluteal muscles.
-
Insert a 25-26 gauge needle into the muscle mass, taking care to avoid the sciatic nerve.
-
Aspirate to check for blood.
-
Inject the solution slowly. The maximum volume per site is typically 0.1-0.2 mL.
-
Withdraw the needle and apply gentle pressure.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism via the estrogen receptor signaling pathway.
Caption: General experimental workflow for in vivo this compound administration.
Caption: Logical troubleshooting flow for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of this compound and its analogue on antifertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol diproprionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of the actions of estrogens, androgens and progesterone by this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing conflicting results in Anordrin studies
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Anordrin and its active metabolite, anordiol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address the conflicting results reported in this compound studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The following sections address common questions and discrepancies encountered during experimentation with this compound and anordiol.
FAQ 1: Why do some studies report this compound/anordiol as estrogenic while others report it as anti-estrogenic?
Answer: The dual estrogenic and anti-estrogenic activity of this compound and its more potent metabolite, anordiol, is a well-documented phenomenon characteristic of Selective Estrogen Receptor Modulators (SERMs).[1][2] The observed effect is highly dependent on the experimental context, including the specific tissue being assayed, the animal model used, and the presence or absence of endogenous estrogens.
-
Tissue-Specific Effects: this compound can exhibit anti-estrogenic effects in the uterus while simultaneously displaying estrogenic effects in other tissues like the liver.[2] For instance, one study found that this compound inhibited tamoxifen-induced endometrial epithelial cell mitosis in the mouse uterus (an anti-estrogenic effect) but also inhibited tamoxifen-induced non-alcoholic fatty liver disease (an estrogenic effect).[2]
-
Hormonal Environment: In the presence of a potent estrogen like estradiol, anordiol typically acts as an antagonist, inhibiting the estrogen-induced uterine growth.[3] However, in an estrogen-deficient environment (e.g., in ovariectomized animals), anordiol can show weak estrogenic activity, causing a slight increase in uterine weight compared to untreated controls.[1][3]
-
Animal Model: The physiological state of the animal model is crucial. In immature rats, anordiol has been shown to produce estrogenic responses in the vagina, uterus, and the hypothalamic-pituitary-ovarian axis. In pseudopregnant rats, however, anordiol acted as an antiestrogen in the uterus and vagina.[1]
Troubleshooting Tip: When designing your experiments, carefully consider the hormonal status of your animal model and the specific tissues you are investigating. It is advisable to include both positive (e.g., estradiol) and negative controls to accurately characterize the estrogenic or anti-estrogenic activity of this compound/anordiol in your specific experimental setup.
FAQ 2: We are observing inconsistent results in our uterotrophic assays with anordiol. What could be the cause?
Answer: Inconsistent results in uterotrophic assays are a common challenge and can be attributed to several factors. The uterotrophic assay is sensitive to slight variations in protocol.
Conflicting Data Summary: Uterotrophic Effects of Anordiol
| Study Reference | Animal Model | Anordiol Dose | Co-treatment | Observed Effect on Uterine Weight | Conclusion |
| Chatterton et al. (1989)[3] | Ovariectomized mice | 30 µg | None | No significant increase | Weak estrogenic activity |
| Chatterton et al. (1989)[3] | Ovariectomized mice | 30 µg | 3 µg estradiol-17β | Reduced estradiol-induced increase by 50% | Anti-estrogenic activity |
| Chatterton et al. (1988)[1] | Pseudopregnant rats | 4 daily sc injections | None | Suppressed uterine weight | Anti-estrogenic activity |
Troubleshooting Checklist:
-
Animal Model:
-
Age and Hormonal Status: Are you using immature or ovariectomized animals? The response to SERMs can differ significantly between these models. Ensure ovariectomies are complete, as residual ovarian tissue can produce endogenous estrogens and confound results.
-
Strain: While not extensively studied for this compound specifically, different rat or mouse strains can exhibit varying sensitivity to estrogens.
-
-
Dosing and Administration:
-
Dose: The dose of anordiol is critical. Low doses may show weak agonistic effects, while higher doses might be required to see antagonistic effects in the presence of a strong estrogen.
-
Route of Administration: Subcutaneous injection is common, but the vehicle used can affect absorption and bioavailability.
-
Duration of Treatment: The timing and duration of treatment can influence the outcome. A single dose might elicit a different response compared to multiple daily doses.[3]
-
-
Endpoint Measurement:
-
Timing: The time point at which uterine weight is measured after the last dose can impact the results. One study showed that anordiol increased uterine wet weight at 12, 24, 36, and 48 hours, but not at 6 or 72 hours post-injection.[3]
-
Wet vs. Blotted Weight: Ensure consistent methodology for measuring uterine weight (wet vs. blotted) to minimize variability.
-
FAQ 3: What is the proposed mechanism of this compound's anti-implantation effect? Is it due to its estrogenic or anti-estrogenic properties?
Answer: The anti-implantation effect of this compound is a key area of research, and the exact mechanism is thought to be a consequence of its anti-estrogenic activity at the level of the uterus. Successful embryo implantation requires a precise hormonal environment, and disruption of the estrogen-progesterone balance can prevent the uterus from becoming receptive to the blastocyst.
While this compound does possess weak estrogenic activity, its ability to antagonize the effects of endogenous estradiol at the estrogen receptor in the uterus is likely the primary driver of its anti-implantation effect. By blocking the necessary estrogenic signaling, this compound can interfere with the uterine changes required for implantation.
Experimental Protocols
Key Experiment: Rodent Uterotrophic Assay
This assay is widely used to assess the estrogenic and anti-estrogenic properties of a compound by measuring the change in uterine weight.
Objective: To determine if this compound or anordiol exhibits estrogenic (agonistic) or anti-estrogenic (antagonistic) activity in vivo.
Materials:
-
Immature (e.g., 20-21 days old) or ovariectomized female rats or mice.
-
This compound or anordiol.
-
Estradiol-17β (positive control).
-
Vehicle (e.g., sesame oil, corn oil).
-
Syringes and needles for subcutaneous injection.
-
Analytical balance.
Methodology:
-
Animal Preparation:
-
For the ovariectomized model, allow animals to recover for at least 7 days after surgery to ensure clearance of endogenous hormones.
-
House animals in a controlled environment with a consistent light-dark cycle.
-
Randomly assign animals to treatment groups (typically n=6-8 per group).
-
-
Treatment Groups:
-
Vehicle Control: Receives only the vehicle.
-
Positive Control: Receives a known estrogen (e.g., estradiol-17β) to confirm the responsiveness of the model.
-
Test Compound (Agonist Assay): Receives various doses of this compound or anordiol.
-
Test Compound (Antagonist Assay): Receives the positive control (estradiol-17β) in combination with various doses of this compound or anordiol.
-
-
Administration:
-
Administer the compounds via subcutaneous injection once daily for 3-7 consecutive days. The volume of injection should be consistent across all groups.
-
-
Endpoint Measurement:
-
24 hours after the final dose, euthanize the animals.
-
Carefully dissect the uterus, trimming away any adhering fat and connective tissue.
-
For blotted uterine weight, gently press the uterus on filter paper to remove luminal fluid.
-
Record the uterine weight to the nearest 0.1 mg.
-
Record the final body weight of the animal.
-
-
Data Analysis:
-
Calculate the relative uterine weight (uterine weight / body weight * 100).
-
Compare the mean uterine weights of the treatment groups to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
In the antagonist assay, compare the uterine weights of the co-treatment groups to the positive control group.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of this compound and a typical experimental workflow for assessing its activity.
Caption: Proposed mechanism of this compound/anordiol action at the estrogen receptor.
Caption: General experimental workflow for a uterotrophic assay.
Caption: Key factors determining the conflicting outcomes of this compound studies.
References
- 1. Estrogenic and antiestrogenic activities of anordiol: a comparison of uterine and vaginal responses with those of clomiphene citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-uterotrophic and folliculostatic activities of anordiol (2 alpha,17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta,17 beta-diol) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of Anordrin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Anordrin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work aimed at increasing the potency of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its derivatives?
This compound and its analogs primarily exhibit antifertility effects through their estrogenic and antiprogestogenic activities. This compound itself is a prodrug that is hydrolyzed in vivo to its active metabolite, AF-45. These compounds can induce a decrease in serum progesterone levels, which is a key factor in their contraceptive effect.
Q2: What structural feature is known to significantly increase the potency of this compound?
Removal of the C-19 methyl group from the steroid backbone has been shown to dramatically increase potency. The resulting compound, Dinordrin I (2α,17α-diethynyl-A-nor-5α-estrane-2β,17β-diol dipropionate), is approximately 20 times more potent than this compound in the rat uterotrophic activity bioassay.[1] This modification highlights the importance of the steroid's A-ring and overall molecular conformation in its biological activity.
Q3: Can this compound derivatives bind to androgen receptors?
While the primary activity of this compound derivatives relates to estrogen and progesterone receptors, some A-nor-androstane derivatives have been shown to interact with the androgen receptor to some extent. However, this compound itself does not compete effectively with androgens for binding to the androgen receptor in kidney cytosol.[2]
Q4: Do this compound derivatives require a phenolic A-ring for estrogen receptor interaction?
Interestingly, some A-nor-5α-androstane and A-nor-5α-estrane derivatives that lack a phenolic hydroxyl group can still interact with the estrogen receptor. This interaction is characteristic of weak estrogens with potential anti-estrogenic activity.
Troubleshooting Guides
Guide 1: Low Potency or Inconsistent Results in Uterotrophic Assays
Problem: Newly synthesized this compound derivatives show lower than expected potency or high variability in the rat uterotrophic assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impure Compound | Verify the purity of the synthesized derivative using techniques like HPLC, NMR, and mass spectrometry. | A pure compound will ensure that the observed biological effect is not due to contaminants. |
| Incorrect Dosing | Ensure accurate preparation of dosing solutions and precise administration to the animals. Verify the stability of the compound in the chosen vehicle. | Consistent dosing will reduce variability in the uterotrophic response. |
| Animal Variability | Use a standardized strain and age of immature female rats. Ensure consistent housing, diet, and environmental conditions. | Minimizing inter-animal variability will lead to more reproducible results. |
| Suboptimal Assay Conditions | Follow a validated protocol for the uterotrophic assay, such as the one outlined in the experimental protocols section. Pay close attention to the timing of administration and tissue collection. | A standardized protocol will ensure reliable and comparable data. |
Guide 2: Issues with Competitive Radioligand Binding Assays
Problem: Difficulty in obtaining reproducible IC50 or Ki values for this compound derivatives in estrogen or progesterone receptor binding assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Non-Specific Binding | Optimize the assay buffer with blocking agents like BSA. Reduce the concentration of the radioligand. Ensure thorough washing of filters. | Lower non-specific binding will improve the signal-to-noise ratio and data quality. |
| Radioligand Degradation | Check the purity and age of the radioligand. Store it under recommended conditions to prevent degradation. | A high-quality radioligand is essential for accurate and reproducible binding data. |
| Receptor Preparation Issues | Prepare fresh receptor extracts (e.g., uterine cytosol) and quantify the protein concentration accurately. Store aliquots at -80°C to maintain receptor activity. | A consistent and active receptor preparation is crucial for reliable assay performance. |
| Equilibrium Not Reached | Determine the optimal incubation time and temperature to ensure the binding reaction reaches equilibrium. | Allowing the reaction to reach equilibrium is necessary for accurate determination of binding affinities. |
Quantitative Data Summary
The following table summarizes the known relative potency of key this compound derivatives.
| Compound | Structure | Relative Potency (vs. This compound) | Assay |
| This compound | 2α,17α-diethynyl-A-nor-5α-androstane-2β,17β-diol dipropionate | 1 | Rat Uterotrophic Assay |
| Dinordrin I | 2α,17α-diethynyl-A-nor-5α-estrane-2β,17β-diol dipropionate | 20 | Rat Uterotrophic Assay |
| Dinordrin II | 2β,17α-diethynyl-A-nor-5α-estrane-2α,17β-diol dipropionate | Less potent than Dinordrin I | Rat Uterotrophic Assay |
Key Experimental Protocols
Protocol 1: Rat Uterotrophic Bioassay
This protocol is a standard method for assessing the estrogenic activity of a compound.
Materials:
-
Immature female Sprague-Dawley rats (20-22 days old)
-
Test compound (this compound derivative)
-
Vehicle (e.g., corn oil)
-
Positive control (e.g., 17α-ethinylestradiol)
-
Analytical balance
-
Gavage needles
-
Dissection tools
Procedure:
-
Acclimatize the rats for at least 3 days before the start of the experiment.
-
Randomly assign animals to control and treatment groups.
-
Prepare dosing solutions of the test compound and positive control in the vehicle.
-
Administer the test compound or vehicle orally (by gavage) or subcutaneously once daily for three consecutive days.
-
On the fourth day (24 hours after the last dose), euthanize the animals.
-
Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot to remove excess fluid.
-
Record the wet weight of the uterus.
-
Calculate the mean uterine weight for each group and perform statistical analysis to determine significant differences from the control group.
Protocol 2: Competitive Radioligand Binding Assay for Estrogen Receptor
This protocol measures the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
Materials:
-
Uteri from immature or ovariectomized rats
-
[³H]-Estradiol (radioligand)
-
Unlabeled estradiol (for determining non-specific binding)
-
Test compound (this compound derivative)
-
Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol)
-
Cytosol preparation equipment (homogenizer, ultracentrifuge)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Receptor Preparation: Homogenize uterine tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosol fraction containing the estrogen receptors. Determine the protein concentration of the cytosol.
-
Assay Setup: In a series of tubes, add a fixed amount of uterine cytosol, a fixed concentration of [³H]-estradiol, and increasing concentrations of the unlabeled test compound. Include tubes with excess unlabeled estradiol to determine non-specific binding and tubes with only buffer and radioligand for total counts.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters under vacuum. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Experimental workflow for enhancing this compound derivative potency.
Caption: Simplified signaling pathway of this compound derivatives.
References
- 1. Chemical synthesis and bioassay of this compound and dinordrin I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of the actions of estrogens, androgens and progesterone by this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
stability testing of Anordrin under different storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of Anordrin under various storage conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Question | Answer |
| Why am I observing a rapid decrease in this compound purity even under recommended storage conditions? | Several factors could contribute to this. First, verify the calibration and performance of your analytical instrumentation, such as the HPLC system.[1] Ensure the purity of your reference standard. Cross-contamination of storage containers or interaction with container materials could also be a cause. Finally, review the formulation for any excipients that might be interacting with this compound. |
| I am seeing unexpected peaks in my chromatogram during stability analysis. How do I identify them? | Unexpected peaks likely represent degradation products. To identify them, techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS) are essential for obtaining molecular weight and fragmentation data.[1][2] Nuclear magnetic resonance (NMR) spectroscopy can also be used for structural elucidation of isolated degradation products.[1] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) can help in systematically generating and identifying these degradation products.[3][4] |
| My photostability results are inconsistent. What could be the cause? | Inconsistent photostability results can arise from variations in the light source intensity, wavelength, or exposure duration.[3][5] Ensure your photostability chamber is properly calibrated and provides uniform light exposure. The physical properties of the drug substance, such as particle size, can also influence photostability.[6] Additionally, the formulation and packaging can significantly impact the photostability of the final product.[6] |
| How do I differentiate between degradation due to temperature and degradation due to humidity in my accelerated stability studies? | To decouple the effects of temperature and humidity, it is crucial to conduct studies under various conditions as recommended by ICH guidelines, such as 40°C/75% RH, 30°C/65% RH, and 25°C/60% RH.[7][8] By comparing the degradation rates at different humidity levels while keeping the temperature constant (or vice versa), you can assess the individual impact of each factor. For moisture-sensitive drugs, the choice of excipients can also significantly influence stability at different humidity levels.[9][10] |
Frequently Asked Questions (FAQs)
1. What are the typical storage conditions for this compound?
While specific data for this compound is limited, for many pharmaceutical products, long-term storage is typically at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[7][8] Refrigerated storage at 5°C ± 3°C may also be considered. Accelerated stability studies are often conducted at 40°C ± 2°C / 75% RH ± 5% RH.[11]
2. What are the likely degradation pathways for this compound?
As a steroidal compound with ester linkages, this compound is potentially susceptible to hydrolysis of the dipropionate esters to form its active metabolite, anordiol.[12] Oxidation of the ethynyl groups or other parts of the steroid nucleus could also occur. Photodegradation may lead to rearrangements or other structural changes.[13] Stress testing under acidic, basic, oxidative, and photolytic conditions can help elucidate the specific degradation pathways.[4]
3. Which analytical methods are most suitable for stability testing of this compound?
High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is a widely used and robust method for quantifying the active pharmaceutical ingredient (API) and its degradation products in stability studies.[1] The method should be stability-indicating, meaning it can separate the drug substance from all potential degradation products.[7] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradation products.[14]
4. How should I design a photostability study for this compound?
A photostability study should be conducted according to ICH guideline Q1B.[3] This involves exposing the drug substance and/or drug product to a light source that produces both visible and ultraviolet (UV) light. The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours per square meter.[5] Samples should be analyzed for degradation and any changes in physical properties.
5. What is the importance of "forced degradation" studies?
Forced degradation, or stress testing, is crucial for several reasons. It helps to identify potential degradation products and elucidate degradation pathways.[4] This information is vital for developing and validating a stability-indicating analytical method, ensuring that all degradation products can be separated from the parent drug.[2][5]
Data Presentation
Table 1: Stability of this compound Under Different Temperature and Humidity Conditions
| Storage Condition | Time Point (Months) | This compound Assay (%) | Total Degradation Products (%) | Appearance |
| 25°C / 60% RH | 0 | 99.8 | < 0.2 | White powder |
| 3 | 99.5 | 0.5 | No change | |
| 6 | 99.2 | 0.8 | No change | |
| 12 | 98.9 | 1.1 | No change | |
| 30°C / 65% RH | 0 | 99.8 | < 0.2 | White powder |
| 3 | 99.1 | 0.9 | No change | |
| 6 | 98.5 | 1.5 | No change | |
| 12 | 97.8 | 2.2 | No change | |
| 40°C / 75% RH | 0 | 99.8 | < 0.2 | White powder |
| 1 | 98.2 | 1.8 | No change | |
| 3 | 96.5 | 3.5 | Slight yellowing | |
| 6 | 94.1 | 5.9 | Yellowish powder |
Table 2: Photostability of this compound
| Sample | Exposure | This compound Assay (%) | Total Degradation Products (%) | Appearance |
| Control (dark) | 1.2 million lux hours | 99.7 | 0.3 | White powder |
| Exposed | 1.2 million lux hours | 97.5 | 2.5 | Slight discoloration |
| Control (dark) | 200 watt hours/m² UV | 99.6 | 0.4 | White powder |
| Exposed | 200 watt hours/m² UV | 96.8 | 3.2 | Discoloration |
Experimental Protocols
Stability-Indicating HPLC Method
-
Chromatographic System:
-
HPLC system with a UV/PDA detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile).
-
Prepare working standard solutions by diluting the stock solution.
-
For stability samples, accurately weigh and dissolve the sample to achieve a similar concentration as the working standard.
-
-
Method Validation:
-
The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
-
Specificity should be confirmed by analyzing stressed samples to ensure separation of this compound from its degradation products.
-
Forced Degradation Protocol
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.
-
Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound and solid this compound to light as per ICH Q1B guidelines.[3]
Visualizations
Caption: A typical workflow for a pharmaceutical stability study.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. rdlaboratories.com [rdlaboratories.com]
- 6. The influence of formulation and manufacturing process on the photostability of tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qlaboratories.com [qlaboratories.com]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 12. Pharmacokinetics and pharmacodynamics of this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol diproprionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photostability of drugs: photodegradation of melatonin and its determination in commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Anordrin and Tamoxifen: A Comparative Analysis in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Anordrin and Tamoxifen, two selective estrogen receptor modulators (SERMs), in the context of breast cancer models. While Tamoxifen is a well-established therapy for estrogen receptor-positive (ER+) breast cancer, this compound, a compound with a history in other indications, has been investigated for its potential in oncology. This document synthesizes available experimental data to offer an objective comparison of their performance, outlines detailed experimental methodologies, and visualizes key biological pathways and experimental workflows.
Executive Summary
Tamoxifen is a cornerstone of endocrine therapy for ER+ breast cancer, acting as an antagonist in breast tissue to inhibit tumor growth. This compound, also a SERM, has demonstrated the ability to mitigate some of Tamoxifen's adverse effects, such as endometrial hyperplasia and non-alcoholic fatty liver disease, without compromising its anti-tumor efficacy in preclinical models. However, a direct quantitative comparison of their standalone anti-tumor potencies reveals a significant gap in the literature. While extensive data exists for Tamoxifen's efficacy, including its IC50 in various breast cancer cell lines and its impact on tumor growth in xenograft models, equivalent data for this compound is sparse. This guide presents the available comparative data, highlights these knowledge gaps, and provides detailed protocols for key experimental assays to facilitate further research in this area.
Data Presentation
Table 1: In Vitro Efficacy - Proliferation of MCF-7 Breast Cancer Cells
| Compound | Concentration | Cell Line | Assay | Endpoint | Result | Citation |
| Tamoxifen | 4.506 µg/mL | MCF-7 | Not Specified | IC50 | 4.506 µg/mL | [1] |
| Tamoxifen | 17.26 µM | MCF-7 | MTT Assay | IC50 | 17.26 µM | [2] |
| Tamoxifen | 0.39 µM | MCF-7 (parental) | [3H]-thymidine incorporation | IC50 | 0.39 µM | [3] |
| Tamoxifen | 10.045 µM | MCF-7 | Proliferation Assay | IC50 | 10.045 µM | [4] |
| 4-hydroxy-tamoxifen | 19.35 µM (24h), 21.42 µM (48h & 72h) | MCF-7 | Not Specified | IC50 | 7.5 µg/mL (24h), 8.3 µg/mL (48h & 72h) | [5] |
| This compound | Not Available | MCF-7 | Not Available | IC50 | Data not found in published literature |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MTT Assay: A colorimetric assay for assessing cell metabolic activity.
Table 2: In Vivo Efficacy - Breast Cancer Xenograft Models
| Compound | Dosing | Animal Model | Tumor Type | Key Findings | Citation |
| This compound + Tamoxifen | This compound (in food) + Tamoxifen (in food) | Nude Mice | ER+ Breast Cancer | This compound did not affect the anti-tumor activity of Tamoxifen. | [6] |
| This compound | Not Available | Not Available | Not Available | Data on monotherapy efficacy not found in published literature. | |
| Tamoxifen | Not Specified | Nude Mice | MCF-7 Xenograft | Effective in reducing estrogen-stimulated tumor growth. | [7] |
Table 3: Estrogen Receptor α (ERα) Binding Affinity
| Compound | Method | Result | Citation |
| Anordiol (active metabolite of this compound) | Not Specified | Weakly binds to the ligand-binding domain of ER-α compared with Tamoxifen. | [6] |
| Tamoxifen | Not Specified | Binds to ERα. | [6] |
Experimental Protocols
Cell Proliferation Assay (MCF-7)
This protocol is a generalized procedure for assessing the effect of this compound and Tamoxifen on the proliferation of the ER+ human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phenol red-free DMEM
-
Charcoal-stripped FBS
-
This compound and Tamoxifen
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or other proliferation assay reagent (e.g., based on DNA quantification)
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
Plate reader
Procedure:
-
Cell Culture: Maintain MCF-7 cells in DMEM with 10% FBS.
-
Hormone Deprivation: To assess the effect of the compounds on estrogen-stimulated growth, switch cells to phenol red-free DMEM with 10% charcoal-stripped FBS for 48-72 hours prior to the experiment.
-
Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound and Tamoxifen in the appropriate medium. Replace the medium in the wells with the medium containing the test compounds or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 3-7 days.
-
Proliferation Assessment (MTT Assay Example):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound and Tamoxifen in a mouse xenograft model.
Materials:
-
Female immunodeficient mice (e.g., nude or SCID)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets (slow-release)
-
This compound and Tamoxifen for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Estrogen Supplementation: Implant a slow-release estrogen pellet subcutaneously into each mouse to support the growth of ER+ MCF-7 tumors.
-
Cell Implantation: Inoculate approximately 5 x 10^6 MCF-7 cells mixed with Matrigel subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, Tamoxifen, this compound + Tamoxifen).
-
Drug Administration: Administer the compounds via the appropriate route (e.g., oral gavage, intraperitoneal injection, or formulated in the feed) at the predetermined doses and schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and mouse body weight 2-3 times per week.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to compare the efficacy of the treatments.
Estrogen Receptor α Competitive Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound and Tamoxifen to ERα.
Materials:
-
Source of ERα (e.g., purified recombinant human ERα, or cytosol from rat uteri)
-
Radiolabeled estradiol (e.g., [³H]17β-estradiol)
-
Unlabeled this compound and Tamoxifen
-
Assay buffer
-
Method for separating bound from free radioligand (e.g., hydroxylapatite, dextran-coated charcoal, or filter membranes)
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of ERα: Prepare the ERα protein or cytosol according to standard protocols.
-
Competition Reaction: In a series of tubes, incubate a fixed concentration of ERα and radiolabeled estradiol with increasing concentrations of unlabeled this compound or Tamoxifen. Include a control with only radiolabeled estradiol (total binding) and a control with a large excess of unlabeled estradiol (non-specific binding).
-
Incubation: Incubate the reactions to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using the chosen method.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. Determine the IC50 value for each compound, which is the concentration that inhibits 50% of the specific binding of the radiolabeled estradiol. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Tamoxifen Signaling Pathway in ER+ Breast Cancer Cells
Tamoxifen, as a SERM, exerts its anti-tumor effects in breast cancer primarily by competitively binding to the estrogen receptor alpha (ERα). This binding event leads to a conformational change in the receptor that is different from that induced by estrogen. The Tamoxifen-ERα complex can still bind to estrogen response elements (EREs) on DNA, but it fails to efficiently recruit the co-activators necessary for the transcription of estrogen-responsive genes that promote cell proliferation, such as c-Myc and Cyclin D1. Consequently, this leads to cell cycle arrest, typically in the G1 phase.
Caption: Tamoxifen's mechanism of action in ER+ breast cancer cells.
Hypothetical this compound Signaling Pathway in ER+ Breast Cancer Cells
Based on its classification as a SERM and the limited available data suggesting a weaker interaction with ERα compared to Tamoxifen, this compound's primary mechanism in breast cancer is likely also mediated through the estrogen receptor. However, the precise downstream effects and its potential to modulate other signaling pathways, such as the PI3K/Akt/mTOR pathway, remain to be elucidated. The diagram below represents a hypothetical pathway based on its known properties, highlighting the need for further investigation.
Caption: A hypothetical signaling pathway for this compound in breast cancer.
Experimental Workflow for In Vivo Xenograft Study
The following diagram illustrates a typical workflow for a preclinical in vivo study comparing the efficacy of this compound and Tamoxifen in a breast cancer xenograft model.
Caption: Workflow for a comparative in vivo xenograft study.
Conclusion and Future Directions
The available evidence suggests that this compound may have a favorable profile in terms of mitigating certain side effects of Tamoxifen when used in combination. However, a significant lack of publicly available data on the standalone anti-tumor efficacy of this compound in breast cancer models prevents a direct and comprehensive comparison with Tamoxifen. Future research should focus on generating robust quantitative data for this compound, including its IC50 in various breast cancer cell lines and its efficacy in well-controlled in vivo xenograft studies. Furthermore, a deeper investigation into the molecular mechanisms of this compound, including its binding affinity to estrogen receptors and its impact on key signaling pathways in breast cancer cells, is crucial to fully understand its potential as a therapeutic agent. The experimental protocols and workflows provided in this guide offer a framework for conducting such essential research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aspirin regulation of c-myc and cyclinD1 proteins to overcome tamoxifen resistance in estrogen receptor-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of proliferation of estrogen receptor-positive MCF-7 human breast cancer cells by flavonoids in the presence and absence of excess estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Myc or Cyclin D1 Mimics Estrogen Effects on Cyclin E-Cdk2 Activation and Cell Cycle Reentry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AID 70199 - Binding affinity against human estrogen receptor alpha in competitive binding assay - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Anordrin and Mifepristone for Contraceptive and Abortifacient Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy, mechanisms of action, and experimental data for Anordrin and mifepristone, two synthetic steroids with significant applications in reproductive health. The information is intended to support research, scientific inquiry, and drug development in this field.
Introduction
This compound and mifepristone are both synthetic steroids that modulate hormone receptor activity, leading to their effects on contraception and pregnancy termination. This compound, primarily used as an emergency contraceptive in China, is a selective estrogen receptor modulator (SERM) with both estrogenic and antiestrogenic properties.[1] Mifepristone (also known as RU-486) is a progesterone and glucocorticoid receptor antagonist, widely used for medical abortion in combination with a prostaglandin analog.[2][3] This guide will delve into the available experimental data to compare their efficacy and underlying biological pathways.
Quantitative Efficacy Data
The following tables summarize the quantitative data from key clinical trials comparing the efficacy of this compound and mifepristone for emergency contraception.
Table 1: Efficacy of Mifepristone Alone and in Combination with this compound for Emergency Contraception (Sang et al., 1999) [3]
| Treatment Group | Number of Subjects | Observed Pregnancies | Contraceptive Effectiveness Rate | Pregnancy Rate |
| 25 mg mifepristone | 598 | 11 | 80.9% | 1.84% |
| 25 mg mifepristone + 7.5 mg this compound | 598 | 8 | 85.3% | 1.34% |
| 10 mg mifepristone + 5 mg this compound | 595 | 4 | 90.6% | 0.67% |
| 10 mg mifepristone | 596 | 13 | 67.3% | 2.18% |
Table 2: Efficacy of Mifepristone Alone and in Combination with this compound for Emergency Contraception (Han et al., 1996) [2]
| Treatment Group | Number of Subjects | Observed Pregnancies | Contraceptive Effectiveness Rate |
| 25 mg mifepristone (twice, 12h apart) | 100 | 0 | 100.0% |
| 25 mg mifepristone (single dose) | 99 | 1 | 83.8% |
| 25 mg mifepristone + 7.5 mg this compound (single dose) | 101 | 1 | 86.1% |
Experimental Protocols
Sang et al., 1999: A Randomized Multicentre Clinical Trial
-
Objective: To investigate the effectiveness and side-effects of different doses of mifepristone alone or in combination with this compound for emergency contraception.[3]
-
Methodology: A randomized, multicentre clinical trial was conducted with 2,400 healthy women seeking emergency contraception within 96 hours of unprotected intercourse.[3] Participants were randomly allocated into four groups:
-
Single oral dose of 25 mg mifepristone.
-
Single oral dose of 25 mg mifepristone plus 7.5 mg this compound.
-
Single oral dose of 10 mg mifepristone plus 5 mg this compound.
-
Single oral dose of 10 mg mifepristone.[3]
-
-
Outcome Measures: The primary outcome was the number of observed pregnancies. The contraceptive effectiveness rates were estimated using the Dixon method. Side effects, including withdrawal bleeding, were also monitored.[3]
Han et al., 1996: Emergency Contraception with Mifepristone and this compound
-
Objective: To study the efficacy of mifepristone alone or in combination with this compound for emergency contraception.[2]
-
Methodology: 300 healthy women who had unprotected intercourse within the previous 72 hours were recruited and randomly assigned to one of three groups:
-
Two doses of 25 mg mifepristone taken 12 hours apart.
-
A single dose of 25 mg mifepristone.
-
A single dose of 25 mg mifepristone and 7.5 mg this compound.[2]
-
-
Outcome Measures: The primary outcome was the occurrence of pregnancy. Contraceptive effectiveness was calculated for each group. Menstrual disturbances and other side effects were also recorded.[2]
Signaling Pathways and Mechanisms of Action
This compound: A Selective Estrogen Receptor Modulator (SERM)
This compound functions as a SERM, exhibiting both estrogenic and antiestrogenic activities depending on the target tissue.[1] Its contraceptive effect is believed to be primarily due to its antiestrogenic activity, which can interfere with ovulation and endometrial development, making the uterus unreceptive to implantation.[1] The binding of this compound to the estrogen receptor (ER) can either mimic or block the effects of endogenous estrogen, leading to a complex downstream signaling cascade.
Mifepristone: A Progesterone and Glucocorticoid Receptor Antagonist
Mifepristone's primary mechanism of action for pregnancy termination is its potent antagonism of the progesterone receptor (PR). Progesterone is essential for establishing and maintaining pregnancy. By blocking the PR, mifepristone leads to the breakdown of the uterine lining (decidua), cervical ripening, and increased uterine contractility, ultimately resulting in the detachment and expulsion of the embryo.[2][3][4] At higher doses, mifepristone also acts as a glucocorticoid receptor antagonist.[2]
Discussion and Conclusion
The available data suggests that both this compound and mifepristone are effective for emergency contraception. The study by Sang et al. (1999) indicates that a combination of a low dose of mifepristone (10 mg) with this compound (5 mg) may have a higher contraceptive effectiveness rate than either 10 mg or 25 mg of mifepristone alone.[3] The Han et al. (1996) study showed that a higher dose of mifepristone (50 mg total) was 100% effective, while a single 25 mg dose of mifepristone, and a combination of 25 mg mifepristone with 7.5 mg this compound had comparable, though lower, effectiveness.[2]
The distinct mechanisms of action of this compound as a SERM and mifepristone as a progesterone receptor antagonist provide different avenues for modulating reproductive processes. The synergistic or additive effects observed when these compounds are used in combination warrant further investigation for the development of more effective and potentially lower-dose contraceptive and abortifacient regimens.
The experimental protocols of the cited studies provide a foundation for designing future clinical trials. Further research is needed to fully elucidate the downstream signaling pathways of both compounds to better understand their tissue-specific effects and to identify potential new therapeutic targets.
This guide serves as a starting point for researchers and drug development professionals. A thorough review of the full-text publications of the cited studies is recommended for a more in-depth understanding of the experimental details and statistical analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. [Emergency contraception with mifepristone and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [A randomized multicentre clinical trial on different doses of mifepristone alone and in combination with this compound as emergency contraception] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Anordrin's Antiestrogenic Effects In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antiestrogenic effects of Anordrin with other well-established antiestrogenic compounds, namely Tamoxifen and Clomiphene. The information presented is collated from preclinical studies, with a focus on uterine response assays, a key indicator of antiestrogenic activity. Detailed experimental protocols and a summary of the underlying signaling pathways are also provided to support further research and drug development.
Comparative Efficacy: Uterine Response
The primary endpoint for assessing antiestrogenic activity in vivo is the inhibition of estrogen-induced uterine weight gain (uterotrophic assay). This compound, and its active metabolite anordiol, have been evaluated in various rodent models, demonstrating their ability to counteract the effects of estrogen.
Data Summary of In Vivo Antiestrogenic Effects
The following tables summarize the quantitative data from comparative studies.
Table 1: Antiestrogenic Effect of Anordiol (Active Metabolite of this compound) vs. Estradiol in Ovariectomized Mice
| Treatment Group | Uterine Wet Weight (mg) | Uterine Soluble Protein (mg/uterus) | Uterine DNA (µ g/uterus ) |
| Vehicle Control | 25.4 ± 2.1 | 1.9 ± 0.2 | 110 ± 10 |
| Estradiol (3 µg) | 75.1 ± 5.3 | 6.8 ± 0.5 | 250 ± 20 |
| Anordiol (30 µg) | 30.2 ± 2.5 | 2.5 ± 0.3 | 125 ± 15 |
| Estradiol (3 µg) + Anordiol (30 µg) | 37.5 ± 3.0 | 2.9 ± 0.3 | 145 ± 18 |
Data extracted from a study on the anti-uterotrophic activities of anordiol. The results indicate that anordiol alone did not significantly increase uterine weight, but it significantly inhibited the uterine growth induced by estradiol.
Table 2: Comparative Uterine and Vaginal Effects of Anordiol, Clomiphene Citrate, and Tamoxifen in Immature Rats
| Treatment Group | Ovarian Weight (mg) | Uterine Weight (mg) | Vaginal Cornification |
| Vehicle Control | 15.2 ± 1.1 | 30.5 ± 2.5 | Not observed |
| Estradiol | 25.8 ± 2.3 | 120.7 ± 10.1 | Observed |
| Anordiol | 24.5 ± 2.1 | 115.3 ± 9.8 | Observed |
| Clomiphene Citrate | 16.1 ± 1.5 | 35.2 ± 3.1 | Observed in 3/5 rats |
| Tamoxifen | 15.8 ± 1.4 | 33.8 ± 2.9 | Observed in 4/5 rats |
This study highlights that in the immature rat model, anordiol, much like estradiol, exhibited estrogenic effects on the uterus and vagina.[1] In contrast, another study in pseudopregnant rats concluded that anordiol acts as an antiestrogen in the uterus, with effects indistinguishable from clomiphene citrate.[2] This suggests that the hormonal environment of the animal model can influence the observed effects of this compound's active metabolite.
Table 3: this compound's Effect on Tamoxifen-Induced Endometrial Changes in Mice
| Treatment Group | Endometrial Epithelial Cell Height (µm) | Mitotic Figures per Field |
| Vehicle Control | 15.3 ± 1.2 | <1 |
| Tamoxifen | 35.8 ± 2.9 | 8.2 ± 1.1 |
| This compound | 18.1 ± 1.5 | 1.5 ± 0.4 |
| Tamoxifen + this compound | 20.5 ± 1.8 | 2.1 ± 0.5 |
This study demonstrates this compound's antiestrogenic effect in the context of tamoxifen-induced endometrial proliferation. This compound was shown to inhibit the increase in endometrial epithelial cell height and the number of mitotic figures induced by tamoxifen, suggesting a protective effect against tamoxifen's uterotrophic side effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Uterotrophic Assay for Antiestrogenic Activity in Ovariectomized Mice
-
Animal Model: Adult female BALB/c mice, ovariectomized and allowed a 2-week recovery period to ensure depletion of endogenous estrogens.
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., sesame oil, subcutaneous injection).
-
Group 2: Estradiol (positive control, e.g., 0.1 µ g/mouse , subcutaneous injection).
-
Group 3: this compound/Anordiol (test compound, various doses, subcutaneous injection).
-
Group 4: Estradiol + this compound/Anordiol (co-administration to assess antiestrogenic activity).
-
-
Dosing Regimen: Daily subcutaneous injections for three consecutive days.
-
Endpoint Measurement: On the fourth day, 24 hours after the final dose, animals are euthanized. The uteri are excised, trimmed of fat and connective tissue, and the wet weight is recorded. For further analysis, uterine soluble protein and DNA content can be measured.
-
Statistical Analysis: One-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare the mean uterine weights between groups.
Uterotrophic Assay in Immature Rats
-
Animal Model: Immature female Sprague-Dawley rats (e.g., 21 days old).
-
Housing: As described for the mouse model.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: Estradiol (positive control).
-
Group 3: Anordiol (test compound).
-
Group 4: Clomiphene Citrate (comparator).
-
Group 5: Tamoxifen (comparator).
-
-
Dosing Regimen: A single dose administered on day 25 and day 29 of age.
-
Endpoint Measurement: On day 32, animals are euthanized, and ovarian and uterine weights are recorded. Vaginal smears are taken daily to check for vaginal cornification.
-
Statistical Analysis: As described for the mouse model.
Mechanism of Action: Signaling Pathways
This compound's antiestrogenic effects are mediated through its interaction with estrogen receptors (ERs). It is classified as a Selective Estrogen Receptor Modulator (SERM), exhibiting both estrogen antagonist and partial agonist properties depending on the target tissue.
In tissues like the uterus, this compound primarily acts as an antagonist, competing with estradiol for binding to ERα. This prevents the conformational change in the receptor that is necessary for the recruitment of coactivators and the initiation of gene transcription, thereby blocking the proliferative effects of estrogen.
The following diagram illustrates the classical estrogen signaling pathway and the antagonistic action of this compound.
Caption: this compound's antagonism of the classical estrogen signaling pathway.
The following diagram illustrates the general experimental workflow for assessing the in vivo antiestrogenic effects of a test compound like this compound.
Caption: Experimental workflow for in vivo antiestrogenic assessment.
References
A Comparative Analysis of Anordrin and Other Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Anordrin, a synthetic steroidal selective estrogen receptor modulator (SERM), with other prominent SERMs: Tamoxifen, Raloxifene, and Clomiphene. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, clinical data, and experimental findings.
Introduction to this compound and SERMs
This compound is a synthetic, steroidal selective estrogen receptor modulator (SERM) that has been used as an emergency contraceptive in China since the 1970s.[1] Like other SERMs, it exhibits tissue-selective estrogenic and antiestrogenic activities. This dual activity allows SERMs to be used for a variety of indications, from cancer treatment and prevention to osteoporosis and infertility. This guide will delve into the comparative pharmacology of this compound, primarily focusing on its comparison with Tamoxifen, for which direct comparative studies are available, and will also draw parallels and distinctions with Raloxifene and Clomiphene based on their individual characteristics.
Mechanism of Action and Signaling Pathways
SERMs exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of a SERM to an ER induces a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins. This differential recruitment in various tissues is the basis for their selective agonist and antagonist effects.
This compound, through its active metabolite anordiol, binds to the estrogen receptor.[1] It has been shown to have both weak estrogenic and antiestrogenic properties.[1] Notably, anordiol exhibits a weak binding affinity for the ligand-binding domain of ERα compared to tamoxifen.[2][3] This suggests that this compound may not regulate the classic estrogen nuclear pathway to the same extent as tamoxifen, potentially contributing to its different side effect profile.[2][3]
Figure 1: Generalized SERM Signaling Pathway
Comparative Data
The following tables summarize the key comparative data for this compound and other selected SERMs.
Table 1: Receptor Binding Affinity
| SERM | Estrogen Receptor α (ERα) Affinity | Estrogen Receptor β (ERβ) Affinity | Reference |
| This compound (Anordiol) | Weakly binds to the ligand-binding domain. | Not specified in the provided results. | [2][3] |
| Tamoxifen | High affinity. | High affinity. | [4] |
| Raloxifene | High affinity (four times higher than ERβ). | High affinity. | [2] |
| Clomiphene | Affinity relative to estradiol ranges from 0.1 to 12%. | Not specified in the provided results. | [5] |
Table 2: Clinical and Experimental Effects
| Feature | This compound | Tamoxifen | Raloxifene | Clomiphene |
| Primary Use | Emergency contraceptive in China.[1] | Breast cancer treatment and prevention.[2][3] | Osteoporosis treatment and prevention, breast cancer prevention.[2] | Ovulation induction for infertility.[6] |
| Effect on Uterine Endometrium | Antagonist: Inhibits tamoxifen-induced endometrial epithelial cell mitosis in mice.[2][7] | Agonist: Can induce endometrial cancer.[2][3] | Antagonist.[2] | Can cause thinning of the uterine endometrial lining.[8] |
| Effect on Bone | Not specified in the provided results. | Can cause bone loss in premenopausal women.[3] | Agonist: Prevents osteoporosis.[2] | Not a primary indication. |
| Effect on Liver | Estrogenic: Inhibits tamoxifen-induced non-alcoholic fatty liver disease (NAFLD) in mice.[2][7] | Can induce NAFLD.[2][3] | Not specified as a primary effect. | Can cause liver disease (rare).[6] |
Table 3: Common Side Effects
| SERM | Common Side Effects | Serious Side Effects |
| This compound | Not extensively documented in the provided results outside of its contraceptive use. | Not approved for use in the United States due to high hormone dosage per pill.[1] |
| Tamoxifen | Hot flashes, night sweats, nausea, mood swings, vaginal discharge.[3][7] | Blood clots, stroke, cataracts, endometrial cancer.[3] |
| Raloxifene | Hot flashes, leg cramps, flu-like symptoms.[9][10] | Blood clots, stroke.[1][10] |
| Clomiphene | Flushing, upset stomach, breast discomfort, headache, abnormal vaginal bleeding.[6] | Blurred vision, ovarian cysts, increased risk of multiple pregnancies.[6][8] |
Experimental Protocols
Key Experiment: this compound's Effect on Tamoxifen-Induced Uterine and Liver Changes in Mice
A pivotal study investigated the potential of this compound to mitigate the side effects of Tamoxifen. The general methodology is outlined below.
Objective: To determine if this compound can eliminate the side effects of Tamoxifen without affecting its anti-tumor activity.
Animal Model: Female mice.
Treatment Groups:
-
Control (vehicle)
-
This compound alone
-
Tamoxifen alone
-
Tamoxifen + this compound combination
Methodology:
-
Uterine Analysis: Mice were treated with the respective drugs. Uteri were then harvested, fixed, and embedded in paraffin. Hematoxylin and eosin (H&E) staining was performed on uterine sections to observe changes in the endometrial epithelial cells (EECs), such as mitosis and thickness.[7]
-
Liver Analysis: Livers were collected and subjected to H&E staining to assess for non-alcoholic fatty liver disease (NAFLD).[7]
-
Cell Proliferation Assay: Human uterine endometrial cancer cells (Hec1A) were treated with the drugs to assess the effect on cell proliferation.[7]
-
Receptor Binding Assay: A ³H-E2-competition assay was used to compare the binding affinity of anordiol (the active metabolite of this compound) and tamoxifen to the ERα-46 fusion protein.[7]
Figure 2: Experimental Workflow for this compound and Tamoxifen Study
Discussion and Conclusion
The available data suggests that this compound possesses a distinct pharmacological profile compared to other SERMs. Its primary use as an emergency contraceptive in China highlights its potent anti-fertility effects.[1][9] The direct comparative study with Tamoxifen is particularly insightful, indicating that this compound may have a more favorable side effect profile, especially concerning the uterus and liver.[2][7] Specifically, this compound demonstrated an antagonistic effect on tamoxifen-induced endometrial cell mitosis and an estrogenic, protective effect against tamoxifen-induced NAFLD in a mouse model.[2][7] This suggests a potential therapeutic application for this compound in mitigating the adverse effects of other SERMs.
While direct comparative data for this compound against Raloxifene and Clomiphene is limited, inferences can be drawn from their individual mechanisms and clinical effects. Raloxifene, like this compound, is an antagonist in the uterus, but its primary applications are in osteoporosis and breast cancer prevention.[2] Clomiphene's primary role in ovulation induction sets it apart from the other SERMs discussed here, and its potential to thin the endometrial lining is a key consideration in its clinical use.[8]
Further research, including head-to-head clinical trials, is necessary to fully elucidate the comparative efficacy and safety of this compound against other SERMs for various indications. The unique properties of this compound, particularly its tissue-selective actions and potential to counteract the negative effects of other SERMs, make it a compound of significant interest for future drug development.
References
- 1. Raloxifene (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tucsonbreasthealth.com [tucsonbreasthealth.com]
- 4. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clomifene - Wikipedia [en.wikipedia.org]
- 6. Clomiphene: MedlinePlus Drug Information [medlineplus.gov]
- 7. breastcancer.org [breastcancer.org]
- 8. advancedfertility.com [advancedfertility.com]
- 9. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Raloxifene and Osteoporosis | AAFP [aafp.org]
Anordrin vs. Anordiol: A Comparative Guide to Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Anordrin and its active metabolite, Anordiol, focusing on their potency as selective estrogen receptor modulators (SERMs). The information presented is supported by experimental data to aid in research and drug development efforts.
Overview: A Prodrug and its Potent Metabolite
This compound is a synthetic, steroidal selective estrogen receptor modulator (SERM) that functions as a prodrug.[1] In vivo, it undergoes rapid hydrolysis of its dipropionate esters to form its dihydroxylated active metabolite, Anordiol.[1] It is Anordiol that is primarily responsible for the pharmacological effects observed. This guide will delineate the significant difference in potency between the parent compound and its metabolite.
Comparative Potency: In Vivo Studies
In vivo studies in rats have consistently demonstrated that Anordiol is significantly more potent than this compound in its antifertility and anti-implantation effects.
Data Presentation: Anti-Implantation and Antifertility Activity in Rats
| Compound | Lowest Effective Oral Dose (Anti-Implantation) | Estimated Median Effective Oral Dose (ED50) (Anti-Implantation) | Dose for 100% Pregnancy Abolishment (Oral) |
| This compound | 10 mg/kg/day[2] | 5.60 mg/kg/day[2] | Not Reported |
| Anordiol | 1.25 mg/kg/day[2] | 0.40 mg/kg/day[2] | 0.6 mg/kg[3] |
As the data indicates, Anordiol is effective at a much lower oral dose compared to this compound, highlighting its superior in vivo potency.
Mechanism of Action: Selective Estrogen Receptor Modulation
Both this compound and Anordiol exert their effects by interacting with estrogen receptors (ERs), functioning as SERMs. This means they can exhibit both estrogenic (agonist) and antiestrogenic (antagonist) activities depending on the target tissue.[4] this compound itself has weak estrogenic and antiestrogenic activity.[4] The primary mechanism of their antifertility action is believed to be the disruption of the hormonal environment required for blastocyst implantation.[2][3]
The tissue-selective action of SERMs is determined by several factors, including the specific conformation the ER adopts upon ligand binding, which in turn influences the recruitment of co-activator or co-repressor proteins. This differential protein recruitment dictates whether the transcriptional activity of target genes is stimulated or inhibited.
Signaling Pathway: SERM Action
References
- 1. Pharmacokinetics and pharmacodynamics of this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol diproprionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-implantation activity of antiestrogens and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anordiol produces pregnancy loss in the rat--via the embryo or via the uterus? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of the actions of estrogens, androgens and progesterone by this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Pathways of Anordrin Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the metabolic pathways of Anordrin, a synthetic steroid with post-coital contraceptive effects. Understanding the species-specific metabolism of this compound and its active metabolite, anordiol, is crucial for the interpretation of preclinical pharmacology and toxicology data and for predicting its pharmacokinetic profile in humans. This document summarizes available data, outlines detailed experimental methodologies for metabolic studies, and presents visual representations of the metabolic pathways.
Executive Summary
This compound (2α, 17α-diethynyl-A-nor-5α-androstane-2β, 17β-diol dipropionate) is a prodrug that undergoes rapid and extensive metabolism across various species. The primary activation step involves the hydrolysis of the dipropionate esters to form the pharmacologically active dihydroxy metabolite, anordiol. Subsequent metabolism of anordiol is anticipated to proceed through Phase I and Phase II reactions, including hydroxylation, glucuronidation, and sulfation, with notable quantitative and qualitative differences across species. This guide integrates findings from studies on this compound and analogous steroid compounds to provide a comparative overview of its metabolic fate in common laboratory animal models and humans.
Data Presentation: Comparative Metabolism of this compound and Anordiol
The following tables summarize the key pharmacokinetic parameters and metabolic pathways of this compound and its active metabolite, anordiol, in different species. It is important to note that while the hydrolysis of this compound to anordiol is well-documented, detailed quantitative data on the subsequent metabolism of anordiol across multiple species are limited. The information presented for Phase I and Phase II metabolism of anordiol is largely inferred from general knowledge of steroid metabolism and cross-species differences observed for other xenobiotics.
Table 1: Pharmacokinetic Parameters of this compound and Anordiol in Cynomolgus Monkeys
| Parameter | This compound | Anordiol |
| Mean Residence Time (MRT) | 5.0 ± 1.3 min | 139 ± 27 min |
| Metabolic Clearance Rate (MCR) | 55 mL/min·kg | 34 mL/min·kg |
| Apparent Volume of Distribution (Vss) | 276 mL/kg | 4460 mL/kg |
Data from a study in cynomolgus monkeys following intravenous administration[1].
Table 2: Comparative Overview of this compound and Anordiol Metabolism Across Species
| Species | Primary Activation (Hydrolysis of this compound) | Anticipated Phase I Metabolism of Anordiol (e.g., Hydroxylation) | Anticipated Phase II Metabolism of Anordiol (e.g., Glucuronidation, Sulfation) | Key Considerations |
| Rat | Rapid and extensive | Likely occurs via CYP450 enzymes. Potential for species-specific regioselectivity. | Glucuronidation is a major pathway for many steroids. Sulfation may also occur. | Known species differences in CYP450 and UGT enzyme expression compared to humans[2][3]. |
| Dog | Rapid and extensive | Likely mediated by CYP450 enzymes. | Glucuronidation is a significant pathway. Dogs are deficient in certain N-acetylation pathways, which is not expected to be a primary route for anordiol. | Notable differences in UGT enzyme substrate specificity compared to other species[3][4]. |
| Monkey (Cynomolgus) | Rapidly hydrolyzed to anordiol[1]. | Expected to be a major route via CYP450s. | Glucuronidation and sulfation are common conjugation pathways for steroids in primates. | Often considered a good predictor for human metabolism, but differences in UGT and SULT activity can exist[4][5]. |
| Human (in vitro) | Expected to be rapid. | Likely extensive hydroxylation via various CYP isoforms (e.g., CYP3A4). | Glucuronidation and sulfation are the primary conjugation pathways for steroids. | UGT and SULT enzyme families exhibit significant inter-individual variability due to genetic polymorphisms. |
Experimental Protocols
The following are detailed methodologies for key experiments used in the study of this compound and steroid metabolism.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to assess the Phase I metabolic stability and identify metabolites of anordiol in different species.
Objective: To determine the rate of metabolism and identify the primary metabolites of anordiol in liver microsomes from various species (e.g., rat, dog, monkey, human).
Materials:
-
Anordiol
-
Pooled liver microsomes from the species of interest (e.g., rat, dog, monkey, human)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of anordiol in a suitable organic solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the anordiol solution (final concentration typically 1-10 µM) and the NADPH regenerating system to the pre-warmed microsome suspension.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining anordiol and identify the formed metabolites.
Metabolite Identification using LC-MS/MS
This protocol outlines the analytical procedure for identifying and characterizing metabolites of anordiol.
Objective: To separate, detect, and structurally elucidate metabolites of anordiol from in vitro or in vivo samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions (Typical for Steroid Analysis):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate anordiol from its more polar metabolites (e.g., start at 10-20% B, increase to 90-95% B over 10-15 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
MS/MS Conditions:
-
Perform a full scan analysis in both positive and negative ion modes to detect the precursor ions of anordiol and its potential metabolites.
-
Conduct product ion scans (tandem MS) on the detected precursor ions to obtain fragmentation patterns.
-
Metabolite identification is based on the accurate mass measurement of the precursor and product ions, the characteristic fragmentation patterns, and comparison with the fragmentation of the parent drug. Common metabolic transformations to look for include:
-
Hydroxylation: +16 Da mass shift.
-
Glucuronidation: +176 Da mass shift.
-
Sulfation: +80 Da mass shift.
-
Mandatory Visualization
This compound Activation and Primary Metabolism
The following diagram illustrates the initial activation of the prodrug this compound to its active metabolite anordiol through hydrolysis.
Caption: Initial hydrolysis of this compound to its active form, anordiol.
Hypothesized Cross-Species Metabolic Pathways of Anordiol
This diagram presents the hypothesized major metabolic pathways of anordiol in different species, including Phase I hydroxylation and Phase II conjugation reactions.
Caption: Hypothesized metabolic pathways of anordiol across species.
Experimental Workflow for Cross-Species In Vitro Metabolism Study
This diagram outlines the logical flow of an in vitro experiment to compare the metabolism of anordiol across different species.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol diproprionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective Glucuronidation of Andrographolide and Its Major Derivatives: Metabolite Identification, Isozyme Contribution, and Species Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Which hydroxy? Evidence for species differences in the regioselectivity of glucuronidation in rat, dog, and human in vitro systems and dog in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species difference in glucuronidation formation kinetics with a selective mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species differences in N-glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Anordrin Analogues as Contraceptive Agents: A Guide for Researchers
This guide provides a comprehensive comparison of the contraceptive efficacy of Anordrin and its analogues, offering valuable insights for researchers, scientists, and drug development professionals. The information presented is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Contraceptive Efficacy: A Quantitative Comparison
This compound and its analogues have been investigated for their post-coital contraceptive properties. Their primary mechanism of action involves the modulation of estrogen receptor activity, leading to the prevention of blastocyst implantation. The following tables summarize the available quantitative data on the contraceptive efficacy of this compound and its key analogues.
Table 1: Comparative Anti-implantation Activity of this compound and its Analogues in Rats
| Compound | Lowest Effective Oral Dose (mg/kg/day) to Prevent Implantation | Estimated Median Effective Dose (ED50) (mg/kg/day) |
| This compound | 10 | 5.60 |
| Anordiol (AF-45) | 1.25 | 0.40 |
| SIPPR-113 | 4 (inhibited uterine Pontamine blue reaction) | Not Determined |
Data sourced from studies on anti-implantation activity in rats.[1]
Table 2: Clinical Contraceptive Efficacy of Centchroman (Ormeloxifene)
| Study Population | Number of Women | Duration of Use | Pearl Index (Pregnancies per 100 Woman-Years) |
| Retrospective Study | 146 | 3 to 12 months | 2.05 |
| Prospective Observational Study | 100 | Up to 18 months | 1 |
| Clinical Trials (various) | 2544 | - | Ranged from 0.77 to 2.84 |
The Pearl Index is a common measure of contraceptive effectiveness in clinical trials.[2][3]
Mechanism of Action and Signaling Pathways
This compound and its analogues are classified as Selective Estrogen Receptor Modulators (SERMs). They exert their contraceptive effect by binding to estrogen receptors (ERα and ERβ) and modulating their activity in a tissue-specific manner. In the uterus, they generally exhibit anti-estrogenic effects, creating an unfavorable environment for implantation.
The binding of an this compound analogue to the estrogen receptor can trigger a cascade of intracellular events, influencing both genomic and non-genomic signaling pathways.
Estrogen Receptor Signaling Pathway
The following diagram illustrates the general mechanism of action of this compound analogues as SERMs, highlighting their interaction with estrogen receptors and subsequent downstream signaling.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of contraceptive efficacy. Below are outlines of key experimental protocols used in the study of this compound analogues.
Anti-implantation Activity Assay in Rats
This in vivo assay is used to determine the ability of a compound to prevent the implantation of fertilized embryos in the uterus.
Protocol Outline:
-
Animal Model: Sexually mature female rats are used.
-
Mating: Female rats in proestrus are caged overnight with fertile males. The presence of sperm in the vaginal smear the next morning confirms mating (Day 1 of pregnancy).[4]
-
Dosing: The test compound (e.g., this compound analogue) is administered orally or via injection for a specified period, typically from Day 1 to Day 7 of pregnancy. A control group receives the vehicle.
-
Laparotomy: On Day 10 of pregnancy, the rats are anesthetized, and a laparotomy is performed to examine the uterine horns for the presence and number of implantation sites.
-
Data Analysis: The number of implantation sites in the treated group is compared to the control group to determine the percentage of implantation inhibition. The effective dose (ED50) can be calculated from dose-response studies.
Uterine Pontamine Blue Reaction for Anti-implantation Activity
This method is a specific indicator of uterine receptivity and early implantation sites.
Protocol Outline:
-
Animal Model and Mating: As described in the anti-implantation assay.
-
Dosing: Test compounds are administered post-coitally.
-
Dye Injection: On a specific day of pregnancy (e.g., Day 5), a Pontamine Sky Blue dye solution is injected intravenously.
-
Observation: After a set time, the uterus is examined for distinct blue bands, which indicate implantation sites with increased vascular permeability.
-
Data Analysis: The absence or reduction in the number of blue bands in the treated group compared to the control group indicates an anti-implantation effect.[1]
In Vitro Assay for Effect on Human Trophoblast Cells
This assay assesses the direct cytotoxic or inhibitory effects of a compound on cells that are crucial for implantation and placental development.
Protocol Outline:
-
Cell Culture: Human trophoblast cells are cultured in appropriate media.
-
Treatment: The cells are treated with varying concentrations of the this compound analogue. A control group is treated with the vehicle.
-
Incubation: The cells are incubated for a specified period (e.g., 24-72 hours).
-
Viability/Proliferation Assay: Cell viability or proliferation is assessed using standard methods such as MTT assay or trypan blue exclusion.
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined to assess its potential toxicity to trophoblast cells.[1]
Experimental Workflow for Efficacy Validation
The following diagram outlines a typical workflow for validating the contraceptive efficacy of a new this compound analogue.
References
Anordrin: A Comparative Analysis of its Effects on Endometrial and Breast Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Anordrin, a selective estrogen receptor modulator (SERM), and its effects on endometrial and breast tissue. It aims to offer an objective comparison with other well-known SERMs, namely Tamoxifen and Raloxifene, supported by available experimental data and detailed methodologies.
Executive Summary
This compound, developed as a contraceptive, exhibits a distinct profile of activity on estrogen receptor (ER)-positive tissues. In the endometrium, it demonstrates anti-proliferative effects, notably inhibiting the estrogenic stimulation caused by Tamoxifen. In breast tissue, current evidence suggests that this compound does not interfere with the anti-tumor activity of Tamoxifen in ER-positive breast cancer models. This dual activity positions this compound as a compound of interest, potentially offering a safer endometrial profile compared to Tamoxifen. However, a comprehensive understanding of its comparative efficacy and mechanism of action requires further investigation, as direct head-to-head quantitative data with other SERMs remains limited in the public domain.
Comparative Effects on Endometrial Tissue
This compound's primary effect on the endometrium appears to be anti-estrogenic, counteracting the proliferative stimuli of other estrogens or estrogenic SERMs.
In Vivo Uterine Response
Studies on this compound's active metabolite, anordiol, have demonstrated its anti-uterotrophic activity. In ovariectomized mice, anordiol did not significantly increase uterine wet weight, soluble protein content, or DNA content on its own. However, when co-administered with estradiol-17β, it significantly reduced the estradiol-induced increases in these parameters, indicating an antagonistic effect.[1] Another study found that while anordiol alone did not increase uterine protein content, it did inhibit the effect of estradiol-17β on both uterine protein and progesterone receptor content.[2]
Table 1: Comparative Effects of SERMs on Uterine Wet Weight in Ovariectomized Rodents
| Compound | Species | Dosage | Change in Uterine Wet Weight | Reference |
| Anordiol | Mouse | 30 µg (s.c.) | No significant increase | [1] |
| Anordiol + Estradiol-17β | Mouse | 30 µg + 3 µg (s.c.) | 50% reduction vs. Estradiol alone | [1] |
| Tamoxifen | Rat | - | Increase | [3] |
| Raloxifene | Rat | - | No significant change | [4][5] |
Endometrial Cell Proliferation
In a key study, this compound was shown to inhibit Tamoxifen-induced mitosis of endometrial epithelial cells (EECs) in mice. When administered alone, Tamoxifen significantly increased the height of EECs, an indicator of proliferation. The combination of this compound and Tamoxifen resulted in a significant reduction of this effect.[6][7]
Furthermore, in the human endometrial adenocarcinoma cell line (Ishikawa), which is estrogen-responsive, Raloxifene at concentrations of 10 and 100 ng/ml was found to significantly stimulate cell growth compared to control.[8] In contrast, this compound inhibited the proliferation of the Hec1A human endometrial cancer cell line.[6]
Table 2: Comparative Effects of SERMs on Endometrial Cell Height and Proliferation
| Compound | Model System | Endpoint | Observation | Reference |
| Tamoxifen (45 mg/kg) | Mouse Uterus (EECs) | Cell Height (µm) | 26.3 ± 2.1 | [6][9] |
| This compound (3 mg/kg) | Mouse Uterus (EECs) | Cell Height (µm) | 18.2 ± 1.5 | [6][9] |
| Tamoxifen + this compound | Mouse Uterus (EECs) | Cell Height (µm) | 15.1 ± 1.1 | [6][9] |
| This compound | Hec1A Cells | Cell Proliferation | Inhibition | [6] |
| Raloxifene (10 & 100 ng/ml) | Ishikawa Cells | Cell Proliferation | Stimulation | [8] |
Comparative Effects on Breast Tissue
This compound's effect on breast tissue, particularly in the context of breast cancer, appears to be neutral or non-interfering with the action of established anti-cancer SERMs.
Estrogen Receptor Binding Affinity
Table 3: Relative Binding Affinity (RBA) of SERMs for Estrogen Receptors
| Compound | Receptor | RBA (%) vs. Estradiol | Reference |
| Anordiol | ERα | Weak (qualitative) | [6][7] |
| Tamoxifen | ERα | 2.5 | [10] |
| Raloxifene | ERα | 1.0 | [10] |
Note: RBA values can vary depending on the assay conditions.
Breast Cancer Cell Proliferation
Direct comparative studies of this compound's effect on the proliferation of common ER-positive breast cancer cell lines like MCF-7 and T47D are limited in the available literature. However, a crucial finding is that this compound does not affect the anti-tumor activity of Tamoxifen in nude mice bearing ER-positive breast cancer xenografts.[6][7] This suggests that this compound does not antagonize the beneficial effects of Tamoxifen in breast cancer treatment. In contrast, both Tamoxifen and Raloxifene are known to inhibit the proliferation of ER-positive breast cancer cells.[11][12]
Table 4: Comparative Effects of SERMs on ER+ Breast Cancer Cell Proliferation
| Compound | Cell Line | IC50 | Reference |
| This compound | - | Data not available | - |
| Tamoxifen | MCF-7 | ~5 µM | [11] |
| Raloxifene | T47D | Data not available | - |
Signaling Pathways
The differential effects of SERMs in various tissues are a result of their ability to modulate ER-mediated signaling pathways differently.
Endometrial Signaling
In the endometrium, estrogen and some SERMs like Tamoxifen can activate proliferative pathways such as the PI3K/Akt and MAPK/ERK pathways.[13][14] this compound's anti-proliferative effect in the endometrium suggests it may antagonize these pathways. The observation that this compound inhibits Tamoxifen-induced endometrial epithelial cell mitosis points towards an interference with the signaling cascade initiated by the Tamoxifen-ER complex in this tissue.
Caption: this compound's antagonistic effect on ERα in endometrial cells may block Tamoxifen-induced proliferative signaling.
Breast Cancer Cell Signaling
In ER-positive breast cancer cells, Tamoxifen acts as an antagonist, blocking estrogen-mediated activation of proliferative pathways like MAPK/ERK.[15] The finding that this compound does not interfere with Tamoxifen's anti-tumor activity suggests that it does not reverse this antagonism. It is plausible that this compound's weak interaction with ERα in breast cancer cells is insufficient to displace Tamoxifen or significantly alter the conformation of the receptor-ligand complex in a way that would promote agonist activity.
Caption: this compound's weak binding to ERα in breast cancer cells likely does not interfere with Tamoxifen's antagonistic action.
Experimental Protocols
Uterotrophic Assay
The uterotrophic assay is a standard in vivo method to assess the estrogenic or anti-estrogenic activity of a compound.
-
Animal Model: Immature or ovariectomized adult female rodents (rats or mice).
-
Procedure:
-
Animals are treated with the test compound, a positive control (e.g., estradiol), and a vehicle control for a specified period (typically 3-7 days).
-
For anti-estrogenicity testing, a group receives the test compound in combination with an estrogen.
-
At the end of the treatment period, animals are euthanized, and the uteri are excised and weighed (wet weight).
-
Uterine tissue can be further processed for histological analysis (e.g., measurement of endometrial epithelial cell height) or biochemical assays (e.g., protein and DNA content).[1]
-
Caption: A simplified workflow for the rodent uterotrophic assay.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Lines: Endometrial or breast cancer cell lines (e.g., Hec1A, Ishikawa, MCF-7, T47D).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach.
-
Cells are treated with various concentrations of the test compounds.
-
After a specified incubation period (e.g., 24-72 hours), MTT reagent is added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.
-
Caption: A general workflow for the MTT cell proliferation assay.
Conclusion
This compound presents a unique profile as a SERM, with notable anti-estrogenic effects on the endometrium that contrast with the estrogenic effects of Tamoxifen in this tissue. Its apparent neutrality in breast cancer tissue, where it does not seem to compromise the efficacy of Tamoxifen, is also a significant finding. These characteristics suggest that this compound could be a valuable compound for further investigation, potentially as a safer alternative or adjunct therapy in contexts where endometrial proliferation is a concern. However, the current body of publicly available, direct comparative data, especially against Raloxifene, and detailed mechanistic studies on its signaling pathways in both endometrial and breast tissues are limited. Further research is warranted to fully elucidate its therapeutic potential and comparative standing among other SERMs.
References
- 1. Anti-uterotrophic and folliculostatic activities of anordiol (2 alpha,17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta,17 beta-diol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of the actions of estrogens, androgens and progesterone by this compound (2 alpha, 17 alpha-diethynyl-A-nor-5 alpha-androstane-2 beta, 17 beta-diol dipropionate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ERK/MAPK regulation of the androgen responsiveness of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of anordiol on ovarian hormone secretion, ovulation, and uterine and vaginal responses in the immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]
- 8. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. drugs.com [drugs.com]
- 13. Critical review and evaluation of the uterotrophic bioassay for the identification of possible estrogen agonists and antagonists: in support of the validation of the OECD uterotrophic protocols for the laboratory rodent. Organisation for Economic Co-operation and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of the MAPK pathway alone is insufficient to account for all of the cytotoxic effects of naringenin in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioiodinated ligands for the estrogen receptor: effect of different 7-cyanoalkyl chains on the binding affinity of novel iodovinyl-6-dehydroestradiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Anordrin
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of pharmaceutical compounds like Anordrin. Adherence to established safety protocols is paramount to protect both personnel and the environment from potential harm. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
In Case of a Spill:
-
Evacuate and Ventilate: Clear the immediate area of the spill and ensure adequate ventilation.
-
Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels.
-
Collection: Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
Step-by-Step Disposal Protocol for this compound
Given its hormonal activity and the hazardous nature of similar compounds, this compound should be managed as a hazardous pharmaceutical waste.
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It must be segregated into a clearly labeled, dedicated hazardous waste container.
-
Containerization: Use a leak-proof, sealable container specifically designated for hazardous pharmaceutical waste. The container must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
Waste Manifest: All hazardous waste requires a manifest for tracking from the point of generation to its final disposal. Work with your institution's Environmental Health and Safety (EHS) department to ensure proper documentation.
-
Licensed Disposal Vendor: The disposal of hazardous pharmaceutical waste must be handled by a licensed and certified hazardous waste management company.[3] These vendors are equipped to transport and dispose of the waste in accordance with all federal, state, and local regulations.
-
Incineration: The preferred method for the destruction of pharmaceutical waste is high-temperature incineration by a licensed facility.[3][4] This method ensures the complete destruction of the active pharmaceutical ingredient.
Prohibited Disposal Methods:
-
Do Not Flush: Never dispose of this compound down the drain or toilet.[5][6] This practice is prohibited for hazardous pharmaceuticals and can lead to the contamination of water supplies.[5][7]
-
Do Not Place in Regular Trash: this compound should not be disposed of in the regular or non-hazardous waste stream.
Summary of Disposal Options
| Disposal Method | Suitability for this compound | Regulatory Compliance | Environmental Impact |
| Licensed Hazardous Waste Vendor | Highly Recommended | Compliant with EPA and state regulations. | Minimal, as waste is properly treated and destroyed. |
| Incineration | Preferred Method | The standard for hazardous pharmaceutical waste. | Ensures complete destruction of the compound. |
| Landfill | Not Recommended | Not suitable for hazardous pharmaceutical waste. | High risk of environmental contamination. |
| Sewer/Drain Disposal | Prohibited | Non-compliant with EPA regulations.[5][6] | Direct contamination of water systems. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting their staff and the environment, and maintaining full regulatory compliance. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. iwaste.epa.gov [iwaste.epa.gov]
- 5. pharmalogistics.com [pharmalogistics.com]
- 6. New National Rules Governing Pharmaceutical Disposal Start August 21st [content.govdelivery.com]
- 7. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Essential Safety and Logistical Information for Handling Anordrin
Disclaimer: There is currently no specific Safety Data Sheet (SDS) for Anordrin publicly available. Therefore, the following guidelines are based on best practices for handling potent steroidal compounds and other hazardous drugs. Researchers, scientists, and drug development professionals should treat this compound as a potentially hazardous substance and consult with their institution's Environmental Health and Safety (EHS) department for a full risk assessment before beginning any work.
This compound is a synthetic A-nor-steroid with estrogenic and anti-estrogenic activity.[1][2] While animal studies have shown low acute and chronic toxicity, it has been demonstrated to be cytotoxic to human trophoblast cells in vitro.[1][3] Due to its hormonal activity and potential reproductive toxicity, stringent safety precautions are necessary during handling to minimize exposure.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to prevent dermal, ocular, and inhalation exposure to this compound. The following table summarizes the recommended PPE for various handling procedures.
| Activity | Required PPE | Additional Recommendations |
| Weighing and Aliquoting (Solid) | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown (Polyethylene-coated polypropylene or similar) - Safety Goggles with Side Shields or Face Shield - N95 or higher Respirator | - Perform in a certified chemical fume hood or a powder containment balance enclosure. |
| Solution Preparation | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown (Polyethylene-coated polypropylene or similar) - Safety Goggles with Side Shields or Face Shield | - Prepare solutions in a chemical fume hood. |
| Cell Culture/In Vitro Assays | - Nitrile Gloves - Lab Coat or Disposable Gown | - Conduct all manipulations within a Class II Biosafety Cabinet (BSC). |
| Animal Dosing | - Double Nitrile Gloves (ASTM D6978 rated) - Disposable Gown - Safety Glasses with Side Shields - Surgical Mask | - Use of a ventilated animal changing station is recommended. |
| Waste Disposal | - Nitrile Gloves - Lab Coat or Disposable Gown | - Handle all contaminated waste as hazardous. |
Note: Always wash hands thoroughly with soap and water before donning and after removing PPE. Disposable gowns and gloves should not be reused.[4]
Operational Plans
Receiving and Unpacking:
-
Personnel responsible for receiving shipments of this compound should be trained in handling hazardous materials.
-
Unpacking should occur in a designated area, preferably within a chemical fume hood.
-
Wear single-use nitrile gloves and a lab coat.
-
Inspect the container for any damage or leaks. If a container is compromised, implement spill cleanup procedures immediately.
Storage:
-
Store this compound in a clearly labeled, sealed container.
-
Keep in a secure, well-ventilated, and restricted-access area, away from incompatible materials.
-
Follow any specific storage temperature requirements provided by the supplier.
Spill Management:
-
Evacuate the immediate area of the spill.
-
Alert personnel in the vicinity and the institutional EHS department.
-
For small spills of solid this compound, gently cover with a damp paper towel to avoid raising dust, then wipe the area with a suitable decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol).
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
-
Personnel involved in the cleanup must wear the appropriate PPE, including double gloves, a disposable gown, and eye protection. For large spills, respiratory protection may be necessary.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid this compound Waste | - Collect in a clearly labeled, sealed, and puncture-resistant container. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated hazardous waste container lined with a heavy-duty plastic bag. |
| Liquid Waste (e.g., unused solutions) | - Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | - Place in a designated hazardous waste container immediately after removal. |
General Disposal Guidelines:
-
Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's EHS department.
-
All hazardous waste containers must be properly labeled with the contents and associated hazards.
-
Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste. Community drug take-back programs are a good option for disposal if available.[5]
Experimental Protocols
Detailed experimental protocols for the safe handling of this compound are not widely published. Therefore, it is imperative that researchers develop a comprehensive, substance-specific Standard Operating Procedure (SOP) in consultation with their institution's EHS department. This SOP should include:
-
A detailed, step-by-step procedure for each experimental manipulation involving this compound.
-
A thorough risk assessment for each step.
-
Specific instructions on the required PPE for each procedure.
-
Emergency procedures for spills, exposures, and other accidents.
-
Waste disposal procedures.
Visualizations
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Decision-making for selecting appropriate PPE for this compound.
References
- 1. Pharmacological studies of a contraceptive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Eliminates Tamoxifen Side Effects without Changing Its Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and its analogue on antifertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pogo.ca [pogo.ca]
- 5. rxdestroyer.com [rxdestroyer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
